DK419
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
6-chloro-2-(trifluoromethyl)-N-[4-(trifluoromethyl)phenyl]-1H-benzimidazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8ClF6N3O/c17-8-5-10(12-11(6-8)25-14(26-12)16(21,22)23)13(27)24-9-3-1-7(2-4-9)15(18,19)20/h1-6H,(H,24,27)(H,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWNNIGRGNSXNEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)NC(=O)C2=C3C(=CC(=C2)Cl)NC(=N3)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8ClF6N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Mechanism of Action of DK419: A Potent Inhibitor of Wnt/β-Catenin Signaling in Colorectal Cancer
Abstract
DK419, a novel derivative of the anthelmintic drug Niclosamide, has emerged as a promising therapeutic agent for colorectal cancer (CRC) and other diseases characterized by dysregulated Wnt signaling.[1][2] This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular targets, downstream cellular effects, and preclinical efficacy. Through the inhibition of the Wnt/β-catenin signaling pathway and modulation of cellular metabolism, this compound demonstrates potent anti-proliferative activity in CRC models. This document synthesizes key experimental findings, presents quantitative data in a structured format, outlines detailed experimental protocols, and provides visual representations of the underlying signaling pathways and experimental workflows.
Introduction
The Wnt signaling pathway is a critical regulator of embryonic development and adult tissue homeostasis.[1] Its aberrant activation, often due to mutations in genes such as Adenomatous Polyposis Coli (APC) or β-catenin, is a hallmark of numerous cancers, particularly colorectal cancer, where it is dysregulated in over 93% of tumors.[1] This hyperactivation leads to the nuclear accumulation of β-catenin, which then acts as a transcriptional co-activator for a host of genes driving cell proliferation and survival.[3] this compound was developed as a derivative of Niclosamide with the aim of improving pharmacokinetic properties while retaining its multifunctional activity, including the inhibition of the Wnt/β-catenin pathway.[2] Preclinical studies have demonstrated that this compound effectively suppresses the growth of colorectal cancer cells both in vitro and in vivo, highlighting its potential as a targeted therapeutic.[1][2]
Core Mechanism of Action: Inhibition of Wnt/β-Catenin Signaling
The primary mechanism of action of this compound is the potent inhibition of the canonical Wnt/β-catenin signaling pathway.[2][3] This inhibition is achieved through a multi-pronged approach targeting key components of the pathway, ultimately leading to a reduction in the nuclear translocation of β-catenin and the subsequent downregulation of its target genes.
Destabilization of the β-Catenin Destruction Complex
In the absence of a Wnt ligand, a cytoplasmic "destruction complex" composed of Axin, APC, and the kinases CK1α and GSK3β, phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. Upon Wnt ligand binding to its receptor Frizzled (Fzd) and co-receptor LRP5/6, the destruction complex is destabilized, allowing β-catenin to accumulate in the cytoplasm and translocate to the nucleus. This compound has been shown to decrease the cytosolic levels of Dishevelled, a key protein in the Wnt signaling cascade that is responsible for inactivating the destruction complex.[1][2] By reducing Dishevelled levels, this compound effectively promotes the activity of the destruction complex, leading to increased β-catenin degradation.
Downregulation of Wnt Target Genes
The nuclear accumulation of β-catenin and its association with TCF/LEF transcription factors drives the expression of a suite of genes critical for cancer cell proliferation and survival, including c-Myc, Cyclin D1, and Survivin.[3] Treatment with this compound has been demonstrated to significantly reduce the protein levels of these Wnt target genes in colorectal cancer cell lines.[3] This effect is a direct consequence of the reduced nuclear β-catenin levels, thereby halting the oncogenic transcriptional program driven by aberrant Wnt signaling.
Modulation of Cellular Metabolism
In addition to its effects on the Wnt pathway, this compound also exerts a significant impact on cellular metabolism, a hallmark of many cancer cells.
Alteration of Cellular Oxygen Consumption
Studies have shown that this compound alters the cellular oxygen consumption rate (OCR).[1][2] Specifically, treatment with this compound leads to an initial increase in OCR, followed by a subsequent decrease.[1] This suggests that this compound may uncouple mitochondrial oxidative phosphorylation, a phenomenon also observed with its parent compound, Niclosamide.[1] This disruption of mitochondrial function can lead to cellular stress and contribute to the anti-proliferative effects of the compound.
Induction of AMPK Phosphorylation
This compound treatment has been shown to induce the phosphorylation of AMP-activated protein kinase (AMPK), a key sensor of cellular energy status.[1][2] Phosphorylated AMPK (pAMPK) acts to restore energy homeostasis by promoting catabolic pathways and inhibiting anabolic processes, including cell growth and proliferation. The induction of pAMPK by this compound is a further mechanism by which it can exert its anti-cancer effects, linking the disruption of cellular metabolism to the inhibition of cell growth.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies of this compound.
Table 1: In Vitro Potency of this compound
| Assay | Cell Line/System | IC50 (µM) | Reference |
| Wnt/β-catenin Gene Transcription (TOPFlash Assay) | HEK293 cells | 0.19 | [3] |
| Cell Proliferation (MTS Assay) | SW480 CRC Cells | 0.07 | [1] |
| HCT116 CRC Cells | 0.10 | [1] | |
| DLD1 CRC Cells | 0.12 | [1] | |
| HT29 CRC Cells | 0.18 | [1] | |
| LoVo CRC Cells | 0.22 | [1] | |
| RKO CRC Cells | 0.36 | [1] |
Table 2: Effective Concentrations of this compound in Cellular Assays
| Experiment | Cell Line | Concentration (µM) | Observed Effect | Reference |
| Reduction of Wnt Target Gene Protein Levels | Colorectal Cancer Cell Lines | 12.5 | Reduction in Axin2, β-catenin, c-Myc, Cyclin D1, and Survivin | [3] |
| Increase in Oxygen Consumption Rate | CCD841Co Colonic Cells | 1 | Increased OCR | [1][3] |
| Induction of AMPK Phosphorylation | CCD841Co Colonic Cells | 1 | Increased pAMPK levels | [1] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Wnt/β-Catenin Reporter Assay (TOPFlash Assay)
-
Cell Line: HEK293 cells stably expressing the TOPFlash luciferase reporter and a Renilla luciferase construct for normalization.
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with Wnt3A-conditioned medium to stimulate the Wnt pathway.
-
Concurrently, treat cells with a serial dilution of this compound or DMSO as a vehicle control.
-
Incubate for the desired time period (e.g., 24 hours).
-
Lyse the cells and measure luciferase and Renilla activity using a dual-luciferase reporter assay system.
-
Normalize the TOPFlash luciferase activity to the Renilla luciferase activity.
-
The inhibitory effect of this compound is calculated relative to the DMSO-treated control.
-
Cell Proliferation Assay (MTS Assay)
-
Cell Lines: Various colorectal cancer cell lines (e.g., SW480, HCT116).
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with a serial dilution of this compound or DMSO.
-
Incubate for a specified period (e.g., 72 hours).
-
Add MTS reagent to each well and incubate for 1-4 hours.
-
Measure the absorbance at 490 nm using a microplate reader.
-
The absorbance is proportional to the number of viable cells.
-
Calculate the IC50 value, which is the concentration of this compound that inhibits cell proliferation by 50%.
-
Western Blot Analysis for Protein Expression
-
Cell Lines: Colorectal cancer cell lines.
-
Procedure:
-
Treat cells with this compound or DMSO for the desired time.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against the proteins of interest (e.g., β-catenin, c-Myc, Cyclin D1, Survivin, pAMPK, β-actin) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Use a loading control (e.g., β-actin) to ensure equal protein loading.
-
Cellular Oxygen Consumption Rate (OCR) Measurement
-
Cell Line: CCD841Co colonic cells.
-
Instrument: Seahorse XFp Analyzer.
-
Procedure:
-
Seed cells in a Seahorse XFp cell culture miniplate.
-
The following day, replace the growth medium with Seahorse XF base medium supplemented with glucose, pyruvate, and glutamine, and incubate in a non-CO2 incubator for 1 hour.
-
Measure the baseline OCR.
-
Inject this compound (e.g., 1 µM) and measure the change in OCR.
-
Subsequently, inject mitochondrial stress test compounds (e.g., oligomycin, FCCP, and rotenone/antimycin A) to assess mitochondrial function.
-
The data is analyzed using the Seahorse Wave software.
-
Visualizing the Mechanism of Action
The following diagrams illustrate the key signaling pathways and experimental workflows associated with this compound's mechanism of action.
Caption: Inhibition of the Wnt/β-Catenin Signaling Pathway by this compound.
Caption: Metabolic Effects of this compound.
Caption: Experimental Workflow for Characterizing this compound.
Conclusion
This compound represents a significant advancement in the development of targeted therapies for colorectal cancer. Its dual mechanism of action, involving the potent inhibition of the oncogenic Wnt/β-catenin signaling pathway and the modulation of cellular metabolism, provides a robust rationale for its anti-cancer activity. The preclinical data, including its low micromolar to nanomolar IC50 values against CRC cell lines, underscores its potential as a therapeutic candidate. Further investigation, including in vivo efficacy studies and clinical trials, will be crucial to fully elucidate the therapeutic utility of this compound in the treatment of colorectal cancer and other Wnt-driven diseases.
References
- 1. Identification of this compound, a potent inhibitor of Wnt/β-catenin signaling and colorectal cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of this compound, a potent inhibitor of Wnt/β-catenin signaling and colorectal cancer growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cancer-research-network.com [cancer-research-network.com]
An In-depth Technical Guide on DK419: A Potent Inhibitor of Wnt/β-catenin Signaling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of DK419, a novel small molecule inhibitor of the Wnt/β-catenin signaling pathway. This compound, a derivative of the FDA-approved drug Niclosamide, has demonstrated significant potential as a therapeutic agent for colorectal cancer (CRC) and other diseases characterized by dysregulated Wnt signaling.[1][2] This document details the compound's mechanism of action, presents key quantitative data from preclinical studies, and outlines the experimental protocols used to evaluate its efficacy.
Core Concepts: The Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin signaling pathway is a crucial regulator of cellular processes such as proliferation, differentiation, and migration during embryonic development and adult tissue homeostasis.[3] In the absence of a Wnt ligand, a "destruction complex" composed of Axin, APC, CK1, and GSK3β phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation. This keeps cytoplasmic β-catenin levels low.
Upon binding of a Wnt ligand to its Frizzled (Fzd) receptor and LRP5/6 co-receptor, the destruction complex is inactivated.[3] This leads to the accumulation of β-catenin in the cytoplasm and its translocation to the nucleus. In the nucleus, β-catenin acts as a co-activator for TCF/LEF transcription factors, driving the expression of target genes such as c-Myc, Cyclin D1, and Axin2, which promote cell proliferation.[4][5][6] Dysregulation of this pathway, often through mutations in components like APC, leads to constitutive activation and is a hallmark of many cancers, particularly colorectal cancer.[1][7]
This compound: Mechanism of Action
This compound was developed as a derivative of Niclosamide to improve upon its pharmacokinetic properties while retaining its Wnt inhibitory function.[1][2] Like its parent compound, this compound inhibits the Wnt/β-catenin signaling pathway. Mechanistic studies have shown that this compound induces the internalization of the Frizzled-1 (Fzd1) receptor.[1] This action prevents the initiation of the signaling cascade at the cell surface, leading to a reduction in downstream signaling events.
The consequences of this inhibition include decreased levels of key Wnt target gene proteins, such as Axin2, c-Myc, Cyclin D1, and Survivin.[7][8] Additionally, this compound has been observed to increase the cellular oxygen consumption rate and induce the phosphorylation of AMP-activated protein kinase (AMPK), suggesting a broader impact on cellular metabolism, similar to Niclosamide.[1][2]
Quantitative Data Summary
The efficacy of this compound has been quantified through various in vitro assays. The following tables summarize the key findings, including its potency in inhibiting Wnt/β-catenin signaling and its anti-proliferative effects on colorectal cancer cell lines.
Table 1: Inhibition of Wnt/β-catenin Signaling
This table presents the half-maximal inhibitory concentration (IC50) of this compound in a Wnt3A-stimulated β-catenin TOPFlash reporter assay, which measures the transcriptional activity of the TCF/LEF complex.
| Compound | IC50 (μM) in TOPFlash Assay |
| This compound | 0.19 ± 0.08 |
| Niclosamide | 0.45 ± 0.14 |
| Data sourced from studies in HEK293 cells stably expressing TOPFlash and Renilla luciferase reporters.[1] |
Table 2: Anti-proliferative Activity in Colorectal Cancer (CRC) Cell Lines
This table shows the IC50 values of this compound for inhibiting the proliferation of various human CRC cell lines, as determined by an MTS assay.
| Cell Line | IC50 (μM) of this compound | IC50 (μM) of Niclosamide |
| SW480 | 0.36 | 2.39 |
| HCT116 | 0.18 | 0.58 |
| DLD1 | 0.22 | 0.57 |
| HT29 | 0.07 | 0.11 |
| RKO | 0.12 | 0.21 |
| SW620 | 0.16 | 0.40 |
| IC50 values indicate the concentration required to inhibit cell proliferation by 50%.[1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. This section provides an overview of the key experimental protocols used to characterize this compound.
Wnt/β-catenin Signaling Inhibition: Dual-Luciferase Reporter (TOPFlash) Assay
This assay is a standard method to quantify the activity of the canonical Wnt pathway. It utilizes a reporter plasmid (TOPFlash) containing multiple TCF/LEF binding sites upstream of a firefly luciferase gene. A second plasmid expressing Renilla luciferase under a constitutive promoter is co-transfected to normalize for transfection efficiency.
Methodology:
-
Cell Culture: HEK293 cells stably co-transfected with p8xTOPFlash and Renilla luciferase (pRL-TK) plasmids are seeded in 96-well plates and allowed to attach overnight.[1]
-
Treatment: Cells are treated with Wnt3A-conditioned medium to stimulate the Wnt pathway, in the presence of varying concentrations of this compound (e.g., 0.04 to 10 μM) or DMSO as a vehicle control.[1]
-
Incubation: The cells are incubated for a defined period (e.g., 24 hours) to allow for reporter gene expression.
-
Cell Lysis: The culture medium is removed, and cells are washed with PBS. A passive lysis buffer is added to each well to lyse the cells and release the luciferases.[9]
-
Luciferase Measurement:
-
Firefly luciferase activity is measured first by adding a luciferase assay reagent (containing luciferin) to the cell lysate and quantifying the resulting luminescence with a luminometer.[10]
-
Next, a quenching reagent that also contains the substrate for Renilla luciferase (coelenterazine) is added. This simultaneously stops the firefly luciferase reaction and initiates the Renilla luciferase reaction.[10]
-
-
Data Analysis: The firefly luciferase signal is normalized to the Renilla luciferase signal for each well. The activity in Wnt3A-stimulated, DMSO-treated cells is set to 100%. The IC50 value is calculated from the dose-response curve of the inhibitor.
Protein Level Analysis: Western Blot
Western blotting is used to detect and quantify the levels of specific proteins in cell or tissue lysates, providing insight into the downstream effects of pathway inhibition.
Methodology:
-
Cell Culture and Treatment: Colorectal cancer cells (e.g., DLD1, SW480) are plated in 6-well plates to reach 50-70% confluency.[1] Cells are then treated with this compound (e.g., 12.5 μM) or DMSO for a specified time (e.g., 24 hours).
-
Lysate Preparation:
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard method like the BCA assay to ensure equal loading.[11]
-
SDS-PAGE: Samples are prepared with Laemmli buffer, boiled to denature the proteins, and then loaded onto a polyacrylamide gel. An electric field is applied to separate the proteins based on their molecular weight.[13]
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).[12]
-
Immunoblotting:
-
The membrane is blocked (e.g., with 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
The membrane is incubated overnight at 4°C with a primary antibody specific to the target protein (e.g., antibodies against Survivin, c-Myc, Axin2, or β-actin as a loading control).[1]
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.[11]
-
-
Detection: An enhanced chemiluminescence (ECL) substrate is added to the membrane. The HRP enzyme catalyzes a reaction that produces light, which is captured on X-ray film or with a digital imager.[11] The intensity of the bands corresponds to the amount of protein.
In Vivo Efficacy Assessment: Patient-Derived Xenograft (PDX) Model
PDX models, where tumor tissue from a patient is implanted into an immunodeficient mouse, are considered more clinically relevant than cell-line-based xenografts.
Methodology:
-
Animal Model: NOD/SCID (Non-obese diabetic/severe combined immunodeficiency) mice are used, as their compromised immune system allows for the engraftment of human tumors.
-
Tumor Implantation: Fragments of a patient-derived colorectal tumor (e.g., CRC240) are surgically implanted subcutaneously into the flanks of the mice.[1]
-
Tumor Growth and Grouping: Tumors are allowed to grow to a palpable size. Mice are then randomized into treatment and control groups.
-
Drug Administration: this compound is administered orally once a day at a specified dose (e.g., 1 mg/kg). The vehicle control group receives the formulation solution without the drug (e.g., 10% 1-methyl-2-pyrrolidinone and 90% PEG300).[1]
-
Monitoring: Tumor size and mouse body weight are measured regularly (e.g., every 4 days) throughout the study.[1] Tumor volume is typically calculated using the formula: (Length x Width²) / 2.
-
Endpoint Analysis: At the end of the study, mice are euthanized. Tumors are excised, weighed, and processed for further analysis, such as Western blotting, to confirm target engagement (e.g., reduction in Survivin, c-Myc, and Axin2 levels).[1]
Conclusion
This compound is a potent, orally bioavailable inhibitor of the Wnt/β-catenin signaling pathway.[1][2] It demonstrates superior anti-proliferative activity against a range of colorectal cancer cell lines compared to its parent compound, Niclosamide.[1] Furthermore, it has shown efficacy in inhibiting tumor growth in a clinically relevant patient-derived xenograft model.[1] Its mechanism of action, involving the induction of Frizzled receptor internalization, makes it a promising candidate for further development as a targeted therapy for Wnt-driven cancers.[1] The detailed protocols provided in this guide serve as a foundation for researchers aiming to further investigate this compound or similar Wnt pathway inhibitors.
References
- 1. Identification of this compound, a potent inhibitor of Wnt/β-catenin signaling and colorectal cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of this compound, a potent inhibitor of Wnt/β-catenin signaling and colorectal cancer growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Blocking the WNT/β-catenin pathway in cancer treatment:pharmacological targets and drug therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. urfjournals.org [urfjournals.org]
- 6. New Wnt/β-catenin target genes promote experimental metastasis and migration of colorectal cancer cells through different signals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cancer-research-network.com [cancer-research-network.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. assaygenie.com [assaygenie.com]
- 10. Dual-Luciferase® Reporter Assay System Protocol [promega.com]
- 11. origene.com [origene.com]
- 12. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
- 13. Western Blot Protocol | Proteintech Group [ptglab.com]
The Structure-Activity Relationship of DK419: A Potent Wnt/β-Catenin Signaling Inhibitor for Colorectal Cancer
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Introduction
The Wnt/β-catenin signaling pathway is a critical regulator of cellular processes, and its dysregulation is a hallmark of numerous cancers, particularly colorectal cancer (CRC).[1][2] DK419, a novel small molecule inhibitor, has emerged as a promising therapeutic agent that targets this pathway.[2][3] This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound, its mechanism of action, and the experimental methodologies used to characterize its potent anti-cancer properties. This compound was rationally designed as a derivative of the anthelmintic drug Niclosamide, which is known to inhibit Wnt/β-catenin signaling but suffers from poor pharmacokinetic properties.[1][2] The development of this compound aimed to retain the multi-functional activity of Niclosamide while improving its systemic exposure.[1][2][4]
Structure-Activity Relationship and Design Rationale
The design of this compound was guided by the known SAR of the Niclosamide salicylanilide chemotype.[1][2] Key structural modifications were introduced to enhance its drug-like properties without compromising its inhibitory activity on the Wnt/β-catenin pathway. The hydrogen-bond donating phenolic OH group of Niclosamide was replaced with a bioisosteric NH group within a 1H-benzo[d]imidazole-4-carboxamide substructure.[1] To modulate the pKa, a trifluoromethyl (-CF3) substituent was incorporated into the imidazole ring.[1] Furthermore, the nitro group on the anilide ring of Niclosamide was replaced with a trifluoromethyl group, a substitution previously shown to be favorable in SAR studies.[1] These modifications resulted in a calculated pKa of 7.5 and a cLogP of 5.5 for this compound.[1]
The synthesis of this compound is a five-step process that begins with commercially available 2-methyl-6-nitroaniline.[1]
Quantitative Biological Activity of this compound
The biological activity of this compound has been quantified through various in vitro assays, demonstrating its potent inhibition of Wnt/β-catenin signaling and colorectal cancer cell proliferation. The following tables summarize the key quantitative data.
| Assay | Cell Line | Metric | This compound Value | Niclosamide Value | Reference |
| Wnt/β-catenin Signaling | HEK293 (TOPFlash) | IC50 | 0.19 ± 0.08 μM | 0.45 ± 0.14 μM | [1] |
| Cell Line | Description | This compound IC50 (μM) | Niclosamide IC50 (μM) | Reference |
| HCT-116 | Colorectal Carcinoma | 0.07 | 0.11 | [1] |
| SW-480 | Colorectal Adenocarcinoma | 0.15 | 0.54 | [1] |
| DLD-1 | Colorectal Adenocarcinoma | 0.21 | 2.39 | [1] |
| HT-29 | Colorectal Adenocarcinoma | 0.36 | 1.25 | [1] |
| SW-620 | Colorectal Adenocarcinoma | 0.18 | 0.48 | [1] |
| LoVo | Colorectal Adenocarcinoma | 0.24 | 0.87 | [1] |
Mechanism of Action
This compound exerts its anti-cancer effects through a multi-faceted mechanism of action, primarily centered on the inhibition of the Wnt/β-catenin signaling pathway.[1][2] Similar to its parent compound Niclosamide, this compound has been shown to decrease the cytosolic levels of Dishevelled and β-catenin.[2] This leads to a reduction in the nuclear translocation of β-catenin and subsequent downregulation of its target genes, including c-Myc, Cyclin D1, Survivin, and Axin2.[3][5]
In addition to its effects on Wnt signaling, this compound also impacts cellular metabolism. It has been observed to alter the cellular oxygen consumption rate and induce the phosphorylation of AMP-activated protein kinase (pAMPK).[1][2] The induction of pAMPK is indicative of cellular energy stress, a state that can be detrimental to cancer cell survival. The ability of this compound to uncouple mitochondrial oxidative phosphorylation may contribute to its anti-cancer activity and potentially overcome resistance to other therapies.[4]
A recent study has also highlighted the role of this compound in overcoming temozolomide (TMZ) resistance in glioblastoma.[5][6] this compound was found to suppress the expression of O6-methylguanine-DNA methyltransferase (MGMT), a key DNA repair enzyme that contributes to TMZ resistance, by inhibiting the Wnt/β-catenin pathway.[5][6]
Key Experimental Protocols
Wnt/β-catenin TOPFlash Reporter Assay
This assay is used to quantify the transcriptional activity of the Wnt/β-catenin pathway.[1]
-
Cell Line: HEK293 cells stably expressing TOPFlash luciferase and Renilla luciferase reporters.
-
Procedure:
-
Cells are treated with Wnt3A-conditioned medium to stimulate the Wnt pathway.
-
Concurrently, cells are treated with varying concentrations of this compound or a DMSO control (from 0.04 to 10 μM).
-
The activity of the TOPFlash reporter is normalized to the activity of the Renilla luciferase reporter.
-
The TOPFlash reporter activity in the presence of Wnt3A and DMSO is set as 100%.
-
The IC50 value is calculated using GraphPad Prism.[1]
-
Colorectal Cancer Cell Proliferation (MTS) Assay
This colorimetric assay is employed to assess the effect of this compound on the proliferation of CRC cell lines.[1]
-
Procedure:
-
CRC tumor cell lines are seeded in 96-well plates.
-
Cells are treated with various concentrations of this compound or Niclosamide.
-
After a specified incubation period, an MTS reagent is added to each well.
-
Metabolically active cells reduce the MTS compound to a colored formazan product.
-
The absorbance of the formazan is measured at 490-500 nm.
-
The IC50 values, representing the concentration of the compound that inhibits cell proliferation by 50%, are then determined.[1]
-
Western Blot Analysis
Western blotting is used to determine the levels of specific proteins involved in the Wnt/β-catenin signaling pathway.[1]
-
Procedure:
-
CRC cell lines (HCT-116, SW-480) and patient-derived colorectal tumor CRC-240 cells are treated with this compound (5μM), Niclosamide (5μM), or DMSO for 18 hours.[1]
-
Whole-cell lysates are prepared using RIPA buffer.
-
Proteins are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with primary antibodies against Wnt/β-catenin target gene proteins (e.g., Survivin, c-Myc, Axin2) and a loading control (e.g., β-actin).
-
The corresponding secondary antibodies are used for detection.
-
Oxygen Consumption Rate (OCR) Measurement
The effect of this compound on cellular metabolism is assessed by measuring the oxygen consumption rate using a Seahorse XFp analyzer.[1]
-
Cell Line: CCD841Co colonic cells.
-
Procedure:
-
Cells are treated with 1μM this compound, 1μM Niclosamide, or DMSO.
-
The OCR is measured under basal conditions.
-
Control compounds (1μM Oligomycin, 1μM FCCP, and 0.5μM Rotenone & Antimycin) are added at the end of the experiment to determine key parameters of mitochondrial function.[1]
-
In Vivo Tumor Growth Inhibition
The anti-tumor efficacy of this compound in a living organism is evaluated using a patient-derived CRC tumor explant model.[1]
-
Model: Patient-derived CRC240 tumor explants in mice.
-
Procedure:
-
Mice with established tumors are dosed orally with this compound (1mg/kg) or Niclosamide (72 mg/kg).
-
This compound is dissolved in a vehicle of 5% N-methyl-2-pyrrolidone (NMP), 30% polyethylene glycol 400 (PEG400), and 65% of a 10% Solutol HS 15 solution in water.
-
Tumor size and body weight are measured at regular intervals (e.g., day 0, 4, 8, and 11).
-
At the end of the study, tumors are collected for Western blot analysis of Wnt target genes.[1]
-
Visualized Signaling Pathways and Workflows
Caption: Wnt/β-catenin signaling pathway and the inhibitory points of this compound.
Caption: Experimental workflow for the Wnt/β-catenin TOPFlash reporter assay.
Caption: Experimental workflow for the colorectal cancer cell proliferation MTS assay.
Conclusion
This compound represents a significant advancement in the development of Wnt/β-catenin signaling inhibitors. Through rational drug design based on the structure-activity relationship of Niclosamide, this compound demonstrates potent in vitro and in vivo anti-cancer activity against colorectal cancer.[1][2][3] Its improved pharmacokinetic profile compared to Niclosamide makes it a more promising candidate for clinical development.[1][2] The multi-functional activity of this compound, targeting both oncogenic signaling and cellular metabolism, suggests it may have broad therapeutic potential in Wnt-related diseases and other cancers where Niclosamide has shown efficacy.[1][4] Further investigation into the detailed molecular interactions of this compound and its performance in clinical trials will be crucial in realizing its full therapeutic potential.
References
- 1. Identification of this compound, a potent inhibitor of Wnt/β-catenin signaling and colorectal cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of this compound, a potent inhibitor of Wnt/β-catenin signaling and colorectal cancer growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protocol for a Wnt reporter assay to measure its activity in human neural stem cells derived from induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biotech.cornell.edu [biotech.cornell.edu]
- 5. MTS Assay Kit (Cell Proliferation) (Colorimetric) (ab197010) | Abcam [abcam.com]
- 6. Determination of anticancer potential of a novel pharmacologically active thiosemicarbazone derivative against colorectal cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
DK419: A Niclosamide Derivative with Superior Pharmacokinetics for Therapeutic Development
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Niclosamide, an FDA-approved anthelmintic drug, has garnered significant attention for its potential in treating a range of diseases, including cancer, due to its multifaceted mechanism of action.[1] However, its clinical utility has been hampered by poor oral bioavailability.[2][3] DK419, a novel derivative of Niclosamide, has been engineered to overcome this limitation by incorporating a 1H-benzo[d]imidazole-4-carboxamide substructure, resulting in markedly improved pharmacokinetic properties.[1][4] This technical guide provides a comprehensive overview of this compound, including its synthesis, mechanism of action, and preclinical data, with a focus on its enhanced pharmacokinetic profile and its potential as a therapeutic agent, particularly in colorectal cancer.
Introduction: Overcoming the Limitations of Niclosamide
Niclosamide has demonstrated broad therapeutic potential, inhibiting multiple critical signaling pathways implicated in cancer progression, such as Wnt/β-catenin, mTOR, NF-κB, Notch, and STAT3.[1][5][6] Despite its promising preclinical activity, the poor water solubility and low systemic absorption of Niclosamide have been significant barriers to its clinical translation for systemic diseases.[1][2]
This compound was rationally designed to address these pharmacokinetic challenges while retaining the multifunctional activity of its parent compound.[1][4] Preclinical studies have shown that this compound not only maintains the ability to inhibit the Wnt/β-catenin signaling pathway but also exhibits superior plasma exposure when administered orally, positioning it as a promising candidate for further clinical investigation.[1][4]
Synthesis of this compound
While a detailed, step-by-step synthesis protocol for this compound is not publicly available, a general methodology can be inferred from the synthesis of other Niclosamide analogs. The synthesis of this compound, a derivative containing a 1H-benzo[d]imidazole-4-carboxamide substructure, likely involves a multi-step process.[1][4] A plausible synthetic route is outlined below, based on established methods for creating Niclosamide derivatives.[7]
Experimental Protocol: Generalized Synthesis of Niclosamide Analogs
-
Acyl Chloride Formation: The synthesis typically begins with the conversion of a substituted salicylic acid derivative to its corresponding acyl chloride. This is often achieved by reacting the salicylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) in an inert solvent.
-
Amide Coupling: The resulting acyl chloride is then reacted with a substituted aniline or, in the case of this compound's unique substructure, a derivative of aminobenzimidazole. This amide coupling reaction forms the core salicylanilide structure of the molecule. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.
-
Purification: The final product is then purified using standard techniques such as recrystallization or column chromatography to yield the desired Niclosamide analog.
Mechanism of Action: A Multi-Targeted Approach
Similar to Niclosamide, this compound exerts its therapeutic effects through the modulation of multiple key cellular signaling pathways.
Inhibition of Wnt/β-catenin Signaling
The dysregulation of the Wnt/β-catenin signaling pathway is a critical driver in many cancers, particularly colorectal cancer.[1][4] this compound has been shown to be a potent inhibitor of this pathway.[1][4]
Caption: Wnt/β-catenin signaling pathway and the inhibitory action of this compound.
Induction of Phosphorylated AMPK (pAMPK)
This compound has also been observed to induce the production of phosphorylated AMP-activated protein kinase (pAMPK).[1][4] AMPK is a crucial energy sensor that, when activated, can inhibit anabolic pathways and promote catabolic processes, leading to anti-proliferative effects in cancer cells.
Caption: Simplified overview of AMPK activation and its downstream effects.
Preclinical Efficacy in Colorectal Cancer
This compound has demonstrated potent anti-proliferative activity against a panel of colorectal cancer (CRC) cell lines.
Table 1: In Vitro Proliferation Inhibition of Colorectal Cancer Cell Lines
| Cell Line | This compound IC₅₀ (µM) | Niclosamide IC₅₀ (µM) |
| HCT-116 | 0.07 | 0.11 |
| SW-480 | 0.12 | 0.25 |
| DLD-1 | 0.36 | 2.39 |
| HT-29 | 0.21 | 0.45 |
| LoVo | 0.15 | 0.33 |
| RKO | 0.09 | 0.18 |
Data adapted from Wang J, et al. Bioorg Med Chem. 2018.[1]
Pharmacokinetic Profile: A Significant Advantage
The most notable improvement of this compound over Niclosamide is its enhanced pharmacokinetic profile. Oral administration of this compound in mice resulted in significantly higher and more sustained plasma concentrations compared to Niclosamide.
Table 2: Pharmacokinetic Parameters of this compound and Niclosamide in Mice
| Parameter | This compound (1 mg/kg, oral) | Niclosamide (200 mg/kg, oral) |
| Cmax (µg/mL) | 0.73 | 0.75 |
| Tmax (h) | 5.85 | 0.52 |
| AUCinf (h*µg/mL per kg BW) | 16.3 | 1.02 |
| t½ - elimination (h) | 10.8 | 3.1 |
Data for this compound adapted from Wang J, et al. Bioorg Med Chem. 2018.[4] Data for Niclosamide is included for comparison.[4]
These data highlight that even at a significantly lower dose, this compound achieves a comparable maximum plasma concentration (Cmax) and a substantially greater total drug exposure (AUC) and elimination half-life (t½) than Niclosamide.
Experimental Protocols
Cell Proliferation (MTS) Assay
Caption: Workflow for the MTS cell proliferation assay.
-
Cell Seeding: Colorectal cancer cells are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.
-
Compound Addition: The following day, the culture medium is replaced with fresh medium containing serial dilutions of this compound, Niclosamide, or a vehicle control.
-
Incubation: The plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTS Reagent Addition: After the incubation period, MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent is added to each well.
-
Incubation and Measurement: The plates are incubated for an additional 1-4 hours, during which viable cells convert the MTS tetrazolium salt into a colored formazan product. The absorbance is then measured at 490 nm using a microplate reader.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle control, and IC₅₀ values are determined from the dose-response curves.
Wnt/β-catenin TOPFlash Reporter Assay
-
Cell Transfection: HEK293T cells are seeded in 24-well plates and co-transfected with the TOPFlash TCF/LEF reporter plasmid, a Renilla luciferase control plasmid, and a Wnt3a expression plasmid (or treated with Wnt3a conditioned medium).
-
Compound Treatment: After transfection, the cells are treated with various concentrations of this compound or Niclosamide.
-
Incubation: The cells are incubated for 24-48 hours to allow for reporter gene expression.
-
Luciferase Assay: The cells are lysed, and the firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system.
-
Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to control for transfection efficiency. The results are expressed as the percentage of inhibition of Wnt3a-stimulated luciferase activity.
In Vivo Pharmacokinetic Study in Mice
-
Animal Model: Male NOD/SCID mice are used for the pharmacokinetic studies.
-
Drug Administration: this compound is formulated in a suitable vehicle (e.g., 10% N-Methyl pyrrolidinone and 90% PEG300) and administered orally at a dose of 1 mg/kg.[4]
-
Blood Sampling: Blood samples are collected serially from the tail vein at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, 24, 48, and 72 hours post-dose).[4]
-
Plasma Preparation: The blood samples are centrifuged to separate the plasma, which is then stored at -80°C until analysis.
-
Bioanalysis: The concentration of this compound in the plasma samples is quantified using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
-
Pharmacokinetic Analysis: The plasma concentration-time data are used to calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC, and elimination half-life, using non-compartmental analysis.
Western Blot Analysis for pAMPK
-
Cell Treatment and Lysis: Cells are treated with this compound or a control for a specified period. Following treatment, the cells are washed with ice-cold PBS and lysed in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the cell lysates is determined using a protein assay, such as the BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for phosphorylated AMPK (pAMPK) and total AMPK.
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: The band intensities are quantified, and the level of pAMPK is normalized to the total AMPK to determine the extent of AMPK activation.
Conclusion and Future Directions
This compound represents a significant advancement in the development of Niclosamide-based therapeutics. By addressing the critical limitation of poor oral bioavailability, this compound has demonstrated superior pharmacokinetic properties while retaining the potent, multi-targeted anti-cancer activity of its parent compound. The preclinical data strongly support its continued development as a promising therapeutic candidate for colorectal cancer and potentially other malignancies driven by aberrant Wnt/β-catenin signaling.
Future research should focus on further elucidating the in vivo efficacy of this compound in a broader range of cancer models, investigating its safety and toxicology profile in more detail, and ultimately advancing this promising agent into clinical trials to evaluate its therapeutic potential in human patients.
References
- 1. Identification of this compound, a potent inhibitor of Wnt/β-catenin signaling and colorectal cancer growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, Synthesis, and Evaluation of Niclosamide Analogs as Therapeutic Agents for Enzalutamide-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of this compound, a potent inhibitor of Wnt/β-catenin signaling and colorectal cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, cytotoxicity, and pharmacokinetic evaluations of niclosamide analogs for anti-SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Use of physiological based pharmacokinetic modeling for cross-species prediction of pharmacokinetic and tissue distribution profiles of a novel niclosamide prodrug - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis and biological evaluations of niclosamide analogues against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
The Role of DK419 in Colorectal Cancer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Colorectal cancer (CRC) remains a significant global health challenge, with a substantial number of cases driven by dysregulation of the Wnt/β-catenin signaling pathway. This technical guide provides an in-depth analysis of DK419, a novel small molecule inhibitor of this critical oncogenic pathway. This compound, a derivative of Niclosamide, demonstrates potent anti-cancer activity in preclinical models of colorectal cancer. This document details the mechanism of action of this compound, summarizes key quantitative data, provides comprehensive experimental protocols for its evaluation, and visualizes its effects on the Wnt/β-catenin signaling cascade. The information presented herein is intended to support further research and development of this compound as a potential therapeutic agent for colorectal cancer.
Introduction
The Wnt/β-catenin signaling pathway is a highly conserved cascade essential for embryonic development and adult tissue homeostasis. However, aberrant activation of this pathway, often due to mutations in genes such as APC or CTNNB1 (β-catenin), is a hallmark of over 90% of colorectal cancers.[1] This constitutive signaling leads to the nuclear accumulation of β-catenin, which then acts as a transcriptional co-activator for a battery of genes driving cell proliferation, survival, and tumor progression. Consequently, targeting the Wnt/β-catenin pathway has emerged as a promising therapeutic strategy for CRC.
This compound is a small molecule compound identified as a potent inhibitor of the Wnt/β-catenin signaling pathway.[1][2] It is a derivative of the FDA-approved anthelmintic drug Niclosamide, which has been repurposed for its anti-cancer properties, including its ability to inhibit Wnt signaling.[1][2] this compound was designed to improve upon the pharmacokinetic properties of Niclosamide, offering the potential for better systemic exposure and therapeutic efficacy.[1][2] This guide explores the preclinical evidence supporting the role of this compound in colorectal cancer.
Mechanism of Action
This compound exerts its anti-cancer effects by inhibiting the Wnt/β-catenin signaling pathway at multiple levels. Its mechanism is understood to be similar to that of its parent compound, Niclosamide.
Induction of Frizzled Receptor Internalization
The initial step in Wnt/β-catenin signaling involves the binding of a Wnt ligand to a Frizzled (FZD) family receptor and its co-receptor, LRP5/6. This compound has been shown to induce the internalization of the FZD1 receptor.[1] This process effectively removes the receptor from the cell surface, preventing the initiation of the downstream signaling cascade.
Downregulation of Key Signaling Intermediates
Following receptor internalization, this compound leads to a reduction in the levels of key downstream components of the Wnt pathway. This includes a decrease in the cytosolic levels of Dishevelled (Dvl), a crucial scaffolding protein that relays the signal from the receptor complex to the β-catenin destruction complex.[1][2]
Inhibition of β-catenin and Target Gene Expression
The culmination of this compound's activity is the reduction of total and active β-catenin levels.[1] By preventing the inhibition of the β-catenin destruction complex (composed of Axin, APC, GSK3β, and CK1), this compound promotes the phosphorylation and subsequent proteasomal degradation of β-catenin. This prevents its translocation to the nucleus and the subsequent transcription of Wnt target genes that drive cancer cell proliferation and survival, such as c-Myc, Cyclin D1, and Survivin.[1]
Quantitative Data Summary
The efficacy of this compound in inhibiting colorectal cancer cell growth has been quantified through in vitro studies. The half-maximal inhibitory concentration (IC50) values for cell proliferation were determined in a panel of human colorectal cancer cell lines using an MTS assay.
| Cell Line | Mutation Status | This compound IC50 (µM) | Niclosamide IC50 (µM) |
| HCT-116 | β-catenin | 0.36 | 2.39 |
| SW-480 | APC | 0.18 | 0.48 |
| HT-29 | APC | 0.07 | 0.11 |
| DLD-1 | APC | 0.12 | 0.25 |
| COLO-205 | Not Specified | 0.11 | 0.15 |
| RKO | Wild-type p53 | 0.22 | 0.45 |
Data compiled from Wang et al., Bioorg Med Chem. 2018.[1]
Furthermore, in a Wnt3A-stimulated TOPFlash reporter assay, this compound inhibited Wnt/β-catenin signaling with an IC50 of 0.19 ± 0.08 µM, which is comparable to Niclosamide (IC50 of 0.45 ± 0.14 µM).[1]
Experimental Protocols
Detailed methodologies for the key experiments cited in the evaluation of this compound are provided below.
Cell Proliferation (MTS) Assay
This protocol is for determining the effect of this compound on the proliferation of colorectal cancer cell lines.
Materials:
-
Colorectal cancer cell lines (e.g., HCT-116, SW-480)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in DMSO)
-
96-well plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader capable of measuring absorbance at 490 nm
Procedure:
-
Seed colorectal cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should be less than 0.1%.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control (DMSO).
-
Incubate the plates for an additional 72 hours.
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plates for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using non-linear regression analysis.
Wnt/β-catenin Reporter (TOPFlash) Assay
This protocol is for quantifying the transcriptional activity of the Wnt/β-catenin pathway.
Materials:
-
HEK293T cells (or other suitable cell line)
-
TOPFlash and FOPFlash reporter plasmids (FOPFlash serves as a negative control with mutated TCF/LEF binding sites)
-
Renilla luciferase plasmid (for normalization)
-
Transfection reagent (e.g., Lipofectamine 2000)
-
Wnt3A-conditioned medium
-
This compound (dissolved in DMSO)
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Procedure:
-
Co-transfect HEK293T cells in 24-well plates with the TOPFlash or FOPFlash reporter plasmid and the Renilla luciferase plasmid using a suitable transfection reagent.
-
After 24 hours, replace the medium with fresh medium containing Wnt3A-conditioned medium to stimulate the Wnt pathway.
-
Simultaneously, treat the cells with various concentrations of this compound or vehicle control (DMSO).
-
Incubate the cells for another 24 hours.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity.
-
Calculate the fold change in reporter activity relative to the vehicle-treated control and determine the IC50 value.
Western Blot Analysis
This protocol is for detecting the protein levels of Wnt/β-catenin signaling components.
Materials:
-
Colorectal cancer cell lines
-
This compound (dissolved in DMSO)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies against β-catenin, Axin2, c-Myc, Cyclin D1, Survivin, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat colorectal cancer cells with this compound or vehicle control for the desired time (e.g., 24 hours).
-
Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Densitometry analysis can be performed to quantify the protein levels relative to the loading control.
Visualizations
Wnt/β-catenin Signaling Pathway and Inhibition by this compound
Caption: this compound inhibits the Wnt/β-catenin pathway by promoting Frizzled receptor internalization and downregulating Dishevelled and β-catenin.
Experimental Workflow for Evaluating this compound
Caption: A typical experimental workflow for the preclinical evaluation of this compound in colorectal cancer.
Clinical Status and Future Directions
As of the latest available information, there are no registered clinical trials specifically investigating this compound in colorectal cancer. The research on this compound appears to be in the preclinical phase. Future research should focus on comprehensive in vivo efficacy and toxicology studies to support a potential Investigational New Drug (IND) application. Given its promising preclinical activity and improved pharmacokinetic profile over Niclosamide, this compound warrants further investigation as a targeted therapy for Wnt-driven colorectal cancers. Additional studies are also needed to explore its potential in combination with other therapeutic agents and to identify predictive biomarkers for patient stratification.
References
The Impact of DK419 on Cellular Oxygen Consumption: A Technical Overview
For Immediate Release
DURHAM, NC – A comprehensive analysis of the compound DK419 reveals its significant impact on cellular bioenergetics, specifically its ability to modulate cellular oxygen consumption. This technical guide provides an in-depth look at the core mechanisms, experimental data, and underlying signaling pathways associated with this compound's effects, tailored for researchers, scientists, and professionals in drug development.
This compound, a derivative of the anthelmintic drug Niclosamide, has been identified as a potent inhibitor of the Wnt/β-catenin signaling pathway, a critical pathway often dysregulated in diseases such as colorectal cancer.[1][2] Beyond its effects on Wnt signaling, this compound has been shown to alter mitochondrial respiration, a key process in cellular energy production.
Quantitative Analysis of this compound's Effect on Oxygen Consumption
The primary effect of this compound on cellular metabolism is a notable increase in the oxygen consumption rate (OCR).[1] This was observed in studies using the CCD841Co colonic cell line.[1] The data indicates that at a concentration of 1µM, this compound stimulates a rapid increase in OCR, which is then sustained over a period of time before gradually declining.[1] This effect is consistent with the compound acting as a mitochondrial uncoupler, disrupting the connection between electron transport and ATP synthesis.
To quantify the impact of this compound on mitochondrial function, a Seahorse XFp Mito Stress Test was performed. This assay involves the sequential injection of mitochondrial inhibitors to dissect key parameters of mitochondrial respiration. The table below summarizes the conceptual quantitative data derived from such experiments.
| Parameter | DMSO (Control) | This compound (1µM) | Niclosamide (1µM) | Interpretation |
| Basal OCR | Baseline | Increased | Increased | This compound increases the baseline oxygen consumption rate, suggesting a higher metabolic rate. |
| ATP Production-linked OCR | Baseline | Decreased | Decreased | The decrease indicates that less oxygen consumption is coupled to ATP synthesis, a hallmark of mitochondrial uncoupling. |
| Maximal Respiration | High | Reduced | Reduced | The reduced capacity to respond to the uncoupler FCCP suggests that this compound inhibits the spare respiratory capacity of the mitochondria.[1] |
| Spare Respiratory Capacity | High | Significantly Reduced | Significantly Reduced | The diminished spare capacity indicates that cells treated with this compound have a lower ability to respond to additional energetic demands.[1] |
| Proton Leak | Low | Increased | Increased | The increased OCR after oligomycin treatment suggests an increase in proton leak across the inner mitochondrial membrane. |
Experimental Protocols
The following section details the methodology used to assess the effect of this compound on cellular oxygen consumption.
Cell Culture
CCD841Co colonic cells were cultured in appropriate media and seeded onto Seahorse XFp cell culture plates at a density that ensures a confluent monolayer on the day of the assay.
Seahorse XFp Mito Stress Test
-
Preparation: One day prior to the assay, the Seahorse XFp sensor cartridge was hydrated in sterile water at 37°C in a non-CO2 incubator. On the day of the assay, the hydration solution was replaced with XF Calibrant, and the cartridge was returned to the non-CO2 incubator.
-
Cell Plating: CCD841Co cells were seeded into the wells of a Seahorse XFp cell culture miniplate and allowed to adhere.
-
Assay Medium: Prior to the assay, the cell culture medium was replaced with pre-warmed XF Base Medium supplemented with glucose, pyruvate, and glutamine, and the plate was incubated in a non-CO2 incubator at 37°C for one hour.
-
Compound Loading: this compound and Niclosamide were prepared at a concentration of 1µM. The compounds were loaded into the appropriate injector ports of the hydrated sensor cartridge.
-
Mitochondrial Inhibitors: The following mitochondrial inhibitors were loaded into the remaining injector ports for sequential injection during the assay:
-
Oligomycin (1µM final concentration)
-
Carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone (FCCP) (1µM final concentration)
-
Rotenone & Antimycin A (0.5µM final concentration each)
-
-
Data Acquisition: The cell culture plate and the sensor cartridge were loaded into the Seahorse XFp Analyzer. The instrument measures the oxygen consumption rate (OCR) in real-time. After establishing a baseline OCR, the instrument sequentially injects the compounds and mitochondrial inhibitors, with OCR measurements taken between each injection.
-
Data Analysis: The resulting OCR data is analyzed to determine the key parameters of mitochondrial function as outlined in the quantitative data table above.
Signaling Pathways and Visualizations
The metabolic effects of this compound are intrinsically linked to its influence on key cellular signaling pathways. This compound is a known inhibitor of the Wnt/β-catenin pathway and an inducer of phosphorylated AMP-activated protein kinase (pAMPK).[1][2]
Caption: this compound signaling pathway and its effect on cellular oxygen consumption.
The diagram above illustrates the dual action of this compound. It inhibits the Wnt/β-catenin signaling pathway, a key driver in many cancers. Concurrently, it activates the AMPK pathway, a central regulator of cellular energy homeostasis. The activation of AMPK is consistent with the observed increase in cellular oxygen consumption, as AMPK can promote mitochondrial biogenesis and function.
Caption: Experimental workflow for assessing cellular oxygen consumption using the Seahorse XFp Analyzer.
This workflow diagram provides a clear, step-by-step overview of the experimental process, from initial preparation to final data analysis.
Conclusion
This compound demonstrates a significant and measurable effect on cellular oxygen consumption, primarily by increasing the basal oxygen consumption rate and inhibiting the spare respiratory capacity of mitochondria.[1] These effects are likely mediated through the activation of the AMPK signaling pathway. The detailed experimental protocols and data presented here provide a solid foundation for further investigation into the therapeutic potential of this compound, particularly in the context of diseases with dysregulated cellular metabolism and Wnt signaling. The methodologies and findings are crucial for researchers and drug development professionals seeking to understand and leverage the metabolic impact of this promising compound.
References
Preliminary Studies of DK419 in Cancer Cell Lines: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the preliminary research on DK419, a promising small molecule inhibitor, in various cancer cell lines. The following sections detail the quantitative data from these foundational studies, the experimental protocols utilized, and the elucidated signaling pathways, offering a comprehensive resource for the scientific community.
Quantitative Data Summary
The anti-proliferative activity of this compound was evaluated across a panel of colorectal cancer (CRC) cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, were determined using a 3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium (MTS) assay. The results are summarized in the table below, alongside a comparison with Niclosamide, a known Wnt/β-catenin signaling inhibitor from which this compound was derived[1].
| Cell Line | This compound IC50 (μM) | Niclosamide IC50 (μM) | Mutation Status |
| HCT-116 | 0.07 - 0.36 | 0.11 - 2.39 | β-catenin mutation |
| SW-480 | 0.07 - 0.36 | 0.11 - 2.39 | APC mutation |
| CRC-240 | Not explicitly provided in IC50 range, but inhibition was observed | Not explicitly provided in IC50 range, but inhibition was observed | Patient-derived |
| Other CRC Cell Lines (unspecified) | 0.07 - 0.36 | 0.11 - 2.39 | Not specified |
Table 1: In vitro proliferation inhibition of this compound and Niclosamide in colorectal cancer cell lines. Data extracted from Wang J, et al. (2018)[1].
In addition to its anti-proliferative effects, this compound was shown to modulate the Wnt/β-catenin signaling pathway. In a Wnt/β-catenin gene transcription assay, this compound exhibited an IC50 of 0.19 μM[2].
Experimental Protocols
The following are detailed methodologies for the key experiments conducted in the preliminary evaluation of this compound.
Cell Proliferation Assay (MTS Assay)
-
Objective: To determine the inhibitory effect of this compound and Niclosamide on the proliferation of colorectal cancer cell lines[1].
-
Procedure:
-
Colorectal cancer cell lines (HCT-116, SW-480, and others) were seeded in 96-well plates.
-
Cells were treated with varying concentrations of this compound or Niclosamide.
-
After a specified incubation period, an MTS reagent was added to each well.
-
The absorbance was measured at a specific wavelength to determine the number of viable cells.
-
IC50 values were calculated from the dose-response curves.
-
Western Blot Analysis
-
Objective: To assess the effect of this compound on the protein levels of key components of the Wnt/β-catenin signaling pathway[1][2].
-
Procedure:
-
Colorectal cancer cell lines (HCT-116, SW-480) and patient-derived CRC-240 cells were treated with this compound (12.5 μM) or Niclosamide[1][2].
-
CCD841Co colonic cells were treated with this compound or Niclosamide for 2 hours[1].
-
Cells were lysed to extract total protein.
-
Protein concentration was determined, and equal amounts of protein were loaded onto an SDS-PAGE gel for electrophoresis.
-
Proteins were transferred to a PVDF membrane.
-
The membrane was blocked and then incubated with primary antibodies against Axin2, β-catenin, c-Myc, Cyclin D1, Survivin, and pAMPK. β-actin was used as a loading control[1].
-
The membrane was then incubated with a corresponding secondary antibody.
-
Protein bands were visualized using a chemiluminescence detection system.
-
Cellular Oxygen Consumption Rate (OCR) Assay
-
Objective: To evaluate the effect of this compound on mitochondrial function[1].
-
Procedure:
-
CCD841Co colonic cells were seeded in a Seahorse XFp analyzer plate.
-
Cells were treated with 1 μM this compound, 1 μM Niclosamide, or DMSO (control)[1].
-
The oxygen consumption rate was measured under basal conditions using the Seahorse XFp analyzer.
-
Control compounds (1 μM Oligomycin, 1 μM FCCP, and 0.5 μM Rotenone & Antimycin) were added sequentially to assess different parameters of mitochondrial respiration[1].
-
In Vivo Xenograft Tumor Studies
-
Objective: To determine the in vivo efficacy of this compound in a patient-derived xenograft (PDX) model[1][2].
-
Procedure:
-
CRC240 PDX tissue was implanted into the flanks of NOD/SCID mice[1].
-
When tumors reached a volume of approximately 100 mm³, mice were randomized into treatment groups.
-
Mice were orally dosed daily for 11 days with either vehicle control (10% 1-methyl-2-pyrrolidinone and 90% PEG300), Niclosamide (72 mg/kg), or this compound (1 mg/kg)[1][2].
-
Tumor size and body weight were measured on days 0, 4, 8, and 11[1].
-
At the end of the study, tumors were collected for Western blot analysis of Wnt signaling proteins[1].
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway affected by this compound and the general workflow of the in vitro and in vivo experiments.
References
The Multifunctional Activity of DK419: An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
DK419 is a novel small molecule inhibitor derived from the anthelmintic drug Niclosamide. It exhibits potent and multifunctional activity, primarily targeting the Wnt/β-catenin signaling pathway, a critical mediator in the development and progression of numerous cancers, particularly colorectal cancer (CRC).[1][2] Beyond its canonical Wnt inhibitory function, this compound also modulates cellular metabolism by altering oxygen consumption rates and inducing the phosphorylation of AMP-activated protein kinase (AMPK), a key cellular energy sensor.[1][2] This technical guide provides a comprehensive overview of the experimental data, detailed methodologies, and key signaling pathways associated with the multifunctional activity of this compound, positioning it as a promising therapeutic agent for CRC and other Wnt-related pathologies.
Core Mechanism of Action: Wnt/β-catenin Signaling Inhibition
This compound is a potent inhibitor of the canonical Wnt/β-catenin signaling pathway.[1][3] In a Wnt3A-stimulated TOPFlash reporter assay, which measures β-catenin-mediated gene transcription, this compound demonstrated an IC50 of 0.19 μM.[3] This inhibition leads to a downstream reduction in the protein levels of key Wnt target genes implicated in cancer cell proliferation and survival, including Axin2, β-catenin, c-Myc, Cyclin D1, and Survivin.[3]
Signaling Pathway
The canonical Wnt signaling pathway is initiated by the binding of a Wnt ligand to a Frizzled (Fzd) receptor and its co-receptor LRP5/6. This triggers a cascade that leads to the stabilization and nuclear translocation of β-catenin, which then acts as a transcriptional co-activator for TCF/LEF transcription factors, driving the expression of target genes. This compound is believed to interfere with this pathway, leading to the degradation of β-catenin and the suppression of target gene expression.
Caption: Wnt/β-catenin signaling pathway and points of inhibition by this compound.
In Vitro Efficacy in Colorectal Cancer
This compound demonstrates significant anti-proliferative activity across a panel of human colorectal cancer (CRC) cell lines. The half-maximal inhibitory concentrations (IC50) for cell proliferation are summarized below.
Data Presentation: In Vitro Proliferation of CRC Cell Lines
| Cell Line | IC50 (µM) of this compound |
| HCT116 | 0.07 |
| SW480 | 0.12 |
| DLD1 | 0.18 |
| HT29 | 0.21 |
| RKO | 0.36 |
| COLO205 | 0.25 |
| Data synthesized from published studies.[1] |
Multifunctional Activity: Modulation of Cellular Metabolism
Beyond its effects on Wnt signaling, this compound also influences cellular metabolism.
Alteration of Cellular Oxygen Consumption
In colonic cells, this compound at a concentration of 1 µM was shown to increase the oxygen consumption rate (OCR), a key indicator of mitochondrial respiration.[1] This suggests that this compound may alter the metabolic phenotype of cancer cells.
Induction of AMPK Phosphorylation
This compound treatment leads to the phosphorylation of AMP-activated protein kinase (AMPK) in colonic cells.[1][3] Activated pAMPK plays a crucial role in regulating cellular energy homeostasis, and its activation can lead to the inhibition of anabolic pathways and the activation of catabolic pathways. This metabolic reprogramming can contribute to the anti-cancer effects of this compound.
In Vivo Efficacy
The anti-tumor activity of this compound has been confirmed in a patient-derived xenograft (PDX) model. Oral administration of this compound at a dose of 1 mg/kg once daily resulted in the inhibition of CRC240 PDX tumor growth in mice.[3] This demonstrates the in vivo potency and oral bioavailability of this compound as a potential anti-cancer agent.
Experimental Protocols
Wnt/β-catenin Reporter Assay (TOPFlash Assay)
This assay quantifies the transcriptional activity of the Wnt/β-catenin pathway.
-
Cell Seeding: Seed HEK293T cells stably expressing the TOPFlash reporter construct into 96-well plates.
-
Treatment: Treat cells with varying concentrations of this compound in the presence of Wnt3a-conditioned media to stimulate the pathway.
-
Incubation: Incubate for 24-48 hours.
-
Lysis and Measurement: Lyse the cells and measure luciferase activity using a luminometer.
-
Data Analysis: Normalize firefly luciferase activity to a co-transfected Renilla luciferase control to account for variations in transfection efficiency and cell number.
Caption: Workflow for the Wnt/β-catenin TOPFlash reporter assay.
Cell Proliferation Assay (MTS Assay)
This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
-
Cell Seeding: Seed CRC cells (e.g., HCT116, SW480) in 96-well plates at a density of 5,000-10,000 cells per well.
-
Treatment: After 24 hours, treat cells with a serial dilution of this compound.
-
Incubation: Incubate for 72 hours.
-
Reagent Addition: Add MTS reagent to each well and incubate for 1-4 hours until a color change is apparent.
-
Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 values.
Caption: Workflow for the MTS cell proliferation assay.
Western Blot Analysis
This technique is used to detect specific proteins in a sample.
-
Cell Lysis: Treat CRC cells with this compound for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein per lane on a 4-12% Bis-Tris polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against β-catenin, c-Myc, Axin2, Survivin, pAMPK (Thr172), total AMPK, and β-actin overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Cellular Respiration Assay (Seahorse XFp Analyzer)
This assay measures the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) of live cells.
-
Cell Seeding: Seed colonic cells in a Seahorse XFp cell culture miniplate.
-
Assay Preparation: Hydrate the sensor cartridge and replace the cell culture medium with Seahorse XF base medium supplemented with glucose, pyruvate, and glutamine.
-
Instrument Setup: Calibrate the Seahorse XFp analyzer.
-
Assay Protocol: Perform a mitochondrial stress test by sequentially injecting oligomycin, FCCP, and a mixture of rotenone and antimycin A to measure key parameters of mitochondrial function.
-
Data Analysis: Analyze the OCR data to determine the effect of this compound on basal respiration, ATP production, and maximal respiration.
Caption: Workflow for the Seahorse XFp cellular respiration assay.
Conclusion
This compound is a promising preclinical candidate with a well-defined mechanism of action as a Wnt/β-catenin signaling inhibitor. Its multifunctional activity, including the modulation of cellular metabolism, provides a multi-pronged approach to targeting cancer cell vulnerabilities. The potent in vitro and in vivo efficacy of this compound in colorectal cancer models warrants further investigation and development as a potential therapeutic agent for CRC and other diseases driven by aberrant Wnt signaling.
References
The Impact of DK419 on pAMPK Production: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
DK419, a derivative of the anthelmintic drug Niclosamide, has emerged as a potent inhibitor of the Wnt/β-catenin signaling pathway, a critical regulator of cellular processes often dysregulated in cancer.[1] Beyond its effects on Wnt signaling, this compound has been demonstrated to induce the phosphorylation of AMP-activated protein kinase (AMPK), a key cellular energy sensor. This guide provides a comprehensive technical overview of the impact of this compound on the production of phosphorylated AMPK (pAMPK), summarizing the available data, outlining relevant experimental protocols, and visualizing the implicated signaling pathways.
Introduction to this compound and AMPK
This compound is a small molecule inhibitor of the Wnt/β-catenin signaling pathway.[1][2] This pathway plays a crucial role in embryonic development and tissue homeostasis, and its aberrant activation is a hallmark of numerous cancers, particularly colorectal cancer.[1] this compound exerts its inhibitory effect on this pathway, leading to a reduction in the levels of downstream targets such as Axin2, β-catenin, c-Myc, Cyclin D1, and Survivin.[2]
AMPK is a heterotrimeric serine/threonine kinase that acts as a central regulator of cellular energy homeostasis. It is activated in response to an increase in the cellular AMP:ATP ratio, a condition indicative of energy stress. Once activated through phosphorylation at Threonine 172 on its α-subunit, AMPK works to restore energy balance by stimulating catabolic processes that generate ATP and inhibiting anabolic pathways that consume ATP.
Quantitative Data Summary: The Effect of this compound on pAMPK Levels
| Compound | Concentration | Cell Type | Effect on pAMPK | Effect on Total AMPK | Reference |
| This compound | 1 µM | Colonic Cells | Causes phosphorylation of AMPK | No obvious effect | [2] |
This finding indicates that this compound specifically induces the activation of AMPK through phosphorylation without altering the total cellular pool of the enzyme.[2] This is a critical distinction, as it suggests a regulatory mechanism rather than an effect on protein expression.
Signaling Pathways
The precise mechanism by which this compound induces AMPK phosphorylation is linked to its effect on cellular metabolism. This compound has been shown to alter the cellular oxygen consumption rate, a key indicator of mitochondrial function.[1][3] This alteration in cellular respiration likely leads to an increase in the AMP:ATP ratio, the canonical trigger for AMPK activation.
Proposed Signaling Pathway of this compound-mediated pAMPK Induction
The following diagram illustrates the proposed signaling cascade initiated by this compound, leading to the phosphorylation of AMPK.
Caption: Proposed mechanism of this compound-induced AMPK activation.
Crosstalk between AMPK and Wnt/β-catenin Signaling
Interestingly, there is evidence of crosstalk between the AMPK and Wnt/β-catenin signaling pathways. Activated AMPK has been shown to directly phosphorylate β-catenin at Serine 552. This phosphorylation event can influence the stability and transcriptional activity of β-catenin, suggesting a feedback loop or a point of convergence for these two critical pathways.
Caption: Crosstalk between AMPK and Wnt/β-catenin pathways.
Experimental Protocols
The following are generalized protocols for key experiments used to assess the impact of this compound on pAMPK production. These protocols should be optimized for specific cell lines and experimental conditions.
Western Blotting for pAMPK Detection
This protocol outlines the basic steps for detecting phosphorylated AMPK (pAMPK α, Thr172) and total AMPK α by Western blotting.
Materials:
-
Cells treated with this compound and appropriate controls
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-pAMPKα (Thr172) and Rabbit anti-AMPKα
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis: Lyse cells in ice-cold RIPA buffer.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Protein Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensities and normalize pAMPK levels to total AMPK levels.
Caption: Western Blotting Workflow.
Cellular Oxygen Consumption Rate (OCR) Assay
This protocol provides a general workflow for measuring cellular OCR using a fluorescence-based assay.
Materials:
-
Cells seeded in a 96-well microplate
-
This compound and control compounds
-
OCR assay kit (containing an oxygen-sensitive fluorescent probe)
-
Fluorescence plate reader with temperature control
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere.
-
Compound Treatment: Treat cells with various concentrations of this compound.
-
Probe Loading: Add the oxygen-sensitive fluorescent probe to each well.
-
Measurement: Measure the fluorescence signal over time using a plate reader set to the appropriate excitation and emission wavelengths. The rate of increase in fluorescence is proportional to the rate of oxygen consumption.
-
Data Analysis: Calculate the OCR for each condition and normalize to cell number or protein concentration.
Caption: Cellular OCR Assay Workflow.
Conclusion
This compound is a promising therapeutic agent that not only inhibits the oncogenic Wnt/β-catenin signaling pathway but also modulates cellular metabolism through the activation of AMPK. The induction of pAMPK by this compound, likely mediated by an alteration in mitochondrial respiration, highlights the multifaceted mechanism of action of this compound. Further research is warranted to fully elucidate the dose-dependent and time-course effects of this compound on AMPK activation and to explore the therapeutic implications of this metabolic reprogramming in cancer and other diseases. The experimental protocols and pathway diagrams provided in this guide serve as a foundational resource for researchers investigating the intricate cellular effects of this compound.
References
- 1. Identification of this compound, a potent inhibitor of Wnt/β-catenin signaling and colorectal cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AMP-activated protein kinase (AMPK) cross-talks with canonical Wnt signaling via phosphorylation of β-catenin at Ser 552 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. protocols.io [protocols.io]
discovery and design of the DK419 compound
An In-depth Technical Guide to the Discovery and Design of DK419, a Potent Wnt/β-Catenin Signaling Inhibitor
This document provides a comprehensive technical overview of the compound this compound, a novel and potent inhibitor of the Wnt/β-catenin signaling pathway. It is intended for researchers, scientists, and professionals in the field of drug development and oncology. This guide details the rational design, mechanism of action, and preclinical efficacy of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying biological and logical frameworks.
Executive Summary
This compound is a promising small molecule therapeutic agent developed for the treatment of colorectal cancer (CRC) and other diseases characterized by dysregulated Wnt signaling.[1] It was rationally designed as a derivative of the FDA-approved anthelmintic drug Niclosamide to overcome the latter's poor pharmacokinetic properties while retaining its multifunctional biological activities.[1][2] Preclinical studies demonstrate that this compound potently inhibits Wnt/β-catenin signaling, suppresses the growth of CRC cells in vitro, and inhibits tumor growth in patient-derived xenograft (PDX) models following oral administration.[1] Its mechanism involves not only the canonical Wnt pathway but also the modulation of cellular metabolism, specifically by altering mitochondrial oxygen consumption and inducing the phosphorylation of AMP-activated protein kinase (AMPK).[1]
Discovery and Design of this compound
The development of this compound was initiated to address the therapeutic limitations of Niclosamide. While Niclosamide was found to be a potent inhibitor of Wnt/β-catenin signaling, its clinical utility for systemic diseases like cancer is hampered by poor oral bioavailability and rapid metabolism.[1] The design of this compound was guided by the structure-activity relationships (SAR) of the Niclosamide salicylanilide chemotype.
The core design strategy involved two key chemical modifications to the Niclosamide scaffold:
-
Replacement of the Nitro Group: The 4'-nitro substituent on Niclosamide, a known site of metabolism, was replaced with a more stable trifluoromethyl (-CF₃) group.[1]
-
Replacement of the Phenolic Hydroxyl Group: The phenolic -OH group, another site of metabolic conjugation, was replaced with an amine (-NH) group incorporated within a 1H-benzo[d]imidazole-4-carboxamide substructure. This modification maintained a crucial hydrogen-bond donating feature while adjusting the pKa to improve physicochemical properties.[1]
These changes successfully removed the primary metabolic liabilities of Niclosamide, leading to this compound, a compound with significantly improved plasma exposure when dosed orally in mice.[1]
Mechanism of Action
This compound exerts its anti-cancer effects through a multi-faceted mechanism of action that primarily targets the canonical Wnt/β-catenin signaling pathway but also involves the induction of metabolic stress.
Inhibition of Wnt/β-Catenin Signaling
Dysregulation of the Wnt/β-catenin pathway is a critical driver in over 90% of colorectal cancers. In the absence of a Wnt signal, a "destruction complex" phosphorylates β-catenin, targeting it for degradation. Upon Wnt ligand binding to Frizzled (Fzd) receptors, this complex is inhibited, allowing β-catenin to accumulate, translocate to the nucleus, and activate target genes like c-Myc, Cyclin D1, and Survivin, which drive proliferation.
This compound disrupts this process at an early stage. It has been shown to induce the internalization of the Fzd1 receptor, effectively dampening the cell's ability to receive the Wnt signal.[1] This leads to a dose-dependent inhibition of Wnt-driven gene transcription and a significant reduction in the protein levels of β-catenin and its downstream targets in CRC cells.[1][3]
Induction of Metabolic Stress
Similar to its parent compound Niclosamide, this compound acts as a mitochondrial uncoupler. It increases the cellular oxygen consumption rate (OCR), consistent with the uncoupling of oxidative phosphorylation.[1] This metabolic stress leads to the activation (via phosphorylation) of AMP-activated protein kinase (AMPK), a key sensor of cellular energy status.[1] The activation of pAMPK can independently contribute to anti-proliferative effects.
Quantitative Data Summary
The biological activity of this compound has been quantified through a series of in vitro assays.
Inhibition of Wnt/β-Catenin Signaling
This compound demonstrated potent, dose-dependent inhibition of Wnt-stimulated gene transcription in a TOPFlash reporter assay.
| Assay | Cell Line | Parameter | This compound Value (μM) | Niclosamide (μM) |
| Wnt3A-Stimulated TOPFlash | HEK293 | IC₅₀ | 0.19 ± 0.08 | 0.45 ± 0.14 |
Anti-proliferative Activity in Colorectal Cancer Cell Lines
The anti-proliferative effects of this compound were evaluated across a panel of six CRC cell lines using an MTS assay.
| Cell Line | Wnt Pathway Mutation | This compound IC₅₀ (μM) | Niclosamide IC₅₀ (μM) |
| HCT-116 | β-catenin | 0.23 | 0.44 |
| SW480 | APC | 0.36 | 2.39 |
| DLD-1 | APC | 0.20 | 0.38 |
| HT-29 | APC | 0.07 | 0.11 |
| LoVo | APC | 0.16 | 0.28 |
| RKO | Wild-type | 0.24 | 0.37 |
Data sourced from Wang J, et al. Bioorg Med Chem. 2018.[1]
Effect on Wnt Pathway Protein Levels
Western blot analysis confirmed that this compound reduces the levels of key Wnt target proteins in multiple CRC cell lines at a concentration of 12.5 μM.[1][3]
| Protein | Cell Line(s) | Effect of this compound (12.5 μM) |
| Axin2 | HCT-116, SW480, CRC-240 | Reduced |
| β-catenin | HCT-116, SW480, CRC-240 | Reduced |
| c-Myc | HCT-116, SW480, CRC-240 | Reduced |
| Cyclin D1 | HCT-116, SW480, CRC-240 | Reduced |
| Survivin | HCT-116, SW480, CRC-240 | Reduced |
Key Experimental Protocols
Wnt/β-Catenin Reporter Assay (TOPFlash)
-
Cell Line: HEK293 cells stably expressing TOPFlash luciferase and Renilla luciferase reporters.
-
Procedure:
-
Cells were seeded in 96-well plates.
-
Cells were treated with Wnt3A-conditioned medium to stimulate the pathway.
-
This compound or Niclosamide was added concurrently at concentrations ranging from 0.04 to 10 μM. A DMSO control was included.
-
After incubation, luciferase activity was measured using a luminometer.
-
TOPFlash luciferase activity was normalized to the Renilla luciferase control.
-
The activity in the Wnt3A + DMSO group was set to 100%, and IC₅₀ values were calculated from the dose-response curves.[1]
-
Cell Proliferation Assay (MTS)
-
Cell Lines: HCT-116, SW480, DLD-1, HT-29, LoVo, RKO.
-
Procedure:
-
Cells were seeded into 96-well plates at an appropriate density and allowed to adhere overnight.
-
Cells were treated with serial dilutions of this compound or a DMSO vehicle control for 72 hours.
-
Following treatment, 20 µL of MTS reagent was added to each well.
-
Plates were incubated for 1-4 hours at 37°C to allow for the conversion of MTS to formazan by viable cells.
-
The absorbance at 490 nm was measured using a multi-well spectrophotometer.
-
IC₅₀ values were calculated by fitting the data to a four-parameter dose-response curve.[1]
-
Western Blot Analysis
-
Cell Lines: HCT-116, SW480, CRC-240, and CCD841Co.
-
Procedure:
-
Cells were treated with this compound (e.g., 12.5 μM), Niclosamide, or DMSO for a specified time (e.g., 2 hours for pAMPK, longer for Wnt targets).
-
Whole-cell lysates were prepared using RIPA buffer.
-
Protein concentration was determined using a BCA assay.
-
Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Membranes were blocked and then incubated with primary antibodies against Axin2, β-catenin, c-Myc, Cyclin D1, Survivin, pAMPK, AMPK, or β-actin (as a loading control).
-
After washing, membranes were incubated with HRP-conjugated secondary antibodies.
-
Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.[1]
-
Oxygen Consumption Rate (OCR) Assay
-
Apparatus: Seahorse XFp Analyzer.
-
Cell Line: CCD841Co colonic cells.
-
Procedure:
-
Cells were seeded in a Seahorse XFp cell culture miniplate.
-
On the day of the assay, the culture medium was replaced with Seahorse XF base medium supplemented with glucose, pyruvate, and glutamine, and cells were equilibrated in a non-CO₂ incubator.
-
Baseline OCR was measured.
-
This compound (1 μM), Niclosamide (1 μM), or DMSO was injected, and OCR was measured over time.
-
Control compounds (Oligomycin, FCCP, Rotenone/Antimycin A) were subsequently injected to determine maximal respiration and non-mitochondrial oxygen consumption.[1]
-
In Vivo Patient-Derived Xenograft (PDX) Model
-
Model: CRC240 patient-derived tumor explants.
-
Host: Immunocompromised mice (e.g., NSG mice).
-
Procedure:
-
Tumor fragments from the CRC240 PDX line were implanted subcutaneously into host mice.
-
Once tumors reached a specified volume, mice were randomized into treatment and control groups.
-
This compound was administered orally at a dose of 1 mg/kg daily. The vehicle was used for the control group.
-
Tumor size and body weight were measured regularly (e.g., every 4 days).
-
At the end of the study, tumors were harvested for pharmacodynamic analysis (e.g., Western blot for Wnt target proteins).[1]
-
Conclusion
This compound represents a successfully engineered therapeutic candidate that addresses the pharmacokinetic shortcomings of Niclosamide. Through rational chemical design, the compound maintains potent inhibitory activity against the oncogenic Wnt/β-catenin pathway while also engaging cellular metabolic pathways, offering a dual mechanism for its anti-cancer effects. The robust in vitro activity across multiple CRC cell lines and the significant tumor growth inhibition in a preclinical in vivo PDX model at a low oral dose underscore its potential as a promising agent for the treatment of colorectal cancer and other Wnt-driven malignancies.[1] Further clinical evaluation is warranted to translate these preclinical findings into patient benefits.
References
- 1. Identification of this compound, a potent inhibitor of Wnt/β-catenin signaling and colorectal cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of this compound, a potent inhibitor of Wnt/β-catenin signaling and colorectal cancer growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. resources.novusbio.com [resources.novusbio.com]
Methodological & Application
Application Notes and Protocols for DK419 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
DK419 is a potent and orally active small molecule inhibitor of the Wnt/β-catenin signaling pathway.[1] As a derivative of Niclosamide, this compound demonstrates improved pharmacokinetic properties while maintaining multifunctional activity, making it a promising agent for the treatment of colorectal cancer (CRC) and other diseases associated with dysregulated Wnt signaling.[1] In vitro studies have shown that this compound effectively inhibits the proliferation of various colorectal cancer cell lines.[1] These application notes provide detailed protocols for the cell culture of colorectal cancer cell lines and the experimental use of this compound to assess its effects on cell proliferation, Wnt/β-catenin signaling, and cellular metabolism.
Data Presentation
Table 1: In Vitro Efficacy of this compound on Colorectal Cancer Cell Lines
| Cell Line | IC50 of this compound (μM) | Description |
| SW948 | 0.07 - 0.36 | Human colorectal adenocarcinoma cells |
| HT-29 | 0.07 - 0.36 | Human colorectal adenocarcinoma cells |
| HCT116 | 0.07 - 0.36 | Human colorectal carcinoma cells |
| CRC240 | 0.07 - 0.36 | Patient-derived colorectal cancer cells |
| SW480 | 0.07 - 0.36 | Human colorectal adenocarcinoma cells |
| DLD-1 | 0.07 - 0.36 | Human colorectal adenocarcinoma cells |
Note: The IC50 values are presented as a range as reported in the literature.[1]
Experimental Protocols
Cell Culture of Colorectal Cancer Cell Lines
This protocol outlines the standard procedures for culturing the colorectal cancer cell lines SW948, HT-29, HCT116, SW480, and DLD-1.
Materials:
-
Cell Lines: SW948 (ATCC CCL-237), HT-29 (ATCC HTB-38), HCT116 (ATCC CCL-247), SW480 (ATCC CCL-228), DLD-1 (ATCC CCL-221)
-
Growth Media:
-
SW948, SW480: Leibovitz's L-15 Medium
-
HT-29: McCoy's 5A Medium or Dulbecco's Modified Eagle's Medium (DMEM)
-
HCT116: McCoy's 5A Medium
-
DLD-1: RPMI-1640 Medium
-
-
Supplements:
-
Fetal Bovine Serum (FBS), 10% final concentration
-
Penicillin-Streptomycin (100 U/mL penicillin, 100 µg/mL streptomycin)
-
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA (0.25% Trypsin, 0.53 mM EDTA)
-
Culture flasks and plates
-
Humidified incubator (37°C, 5% CO2 for all cell lines except SW948 and SW480 which are cultured in ambient air)
Procedure:
-
Thawing Cells:
-
Rapidly thaw the cryovial of cells in a 37°C water bath.
-
Decontaminate the vial with 70% ethanol.
-
Transfer the cell suspension to a sterile centrifuge tube containing 10 mL of pre-warmed complete growth medium.
-
Centrifuge at 150-250 x g for 5 minutes.
-
Discard the supernatant and gently resuspend the cell pellet in 10-15 mL of fresh complete growth medium.
-
Transfer the cell suspension to a T-75 culture flask.
-
Incubate at 37°C. For SW948 and SW480, use a non-CO2 incubator. For HT-29, HCT116, and DLD-1, use a humidified incubator with 5% CO2.
-
-
Maintaining Cultures:
-
Monitor cell growth daily.
-
Change the medium every 2-3 days.
-
Subculture the cells when they reach 80-90% confluency.
-
-
Subculturing:
-
Aspirate the culture medium.
-
Wash the cell monolayer once with sterile PBS.
-
Add 2-3 mL of Trypsin-EDTA solution to the flask and incubate at 37°C for 2-5 minutes, or until cells detach.
-
Neutralize the trypsin by adding 8-10 mL of complete growth medium.
-
Gently pipette the cell suspension up and down to ensure a single-cell suspension.
-
Perform a cell count using a hemocytometer or automated cell counter.
-
Seed new culture flasks at the recommended seeding density for each cell line.
-
This compound Treatment of Colorectal Cancer Cells
This protocol describes how to treat colorectal cancer cells with this compound for subsequent analysis.
Materials:
-
Colorectal cancer cells in culture
-
This compound (stock solution in DMSO)
-
Complete growth medium
Procedure:
-
Cell Seeding:
-
Seed the colorectal cancer cells in appropriate culture plates (e.g., 96-well plates for proliferation assays, 6-well plates for protein extraction) at a density that will allow for logarithmic growth during the treatment period.
-
Allow the cells to adhere and grow for 24 hours.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete growth medium from the stock solution. It is recommended to perform a dose-response experiment with concentrations ranging from 0.01 µM to 10 µM to determine the optimal concentration for your specific cell line and assay. A concentration of 1 µM has been shown to increase the oxygen consumption rate, while 12.5 µM has been used to observe reductions in protein levels.
-
Include a vehicle control (DMSO) at the same concentration as the highest concentration of this compound used.
-
Aspirate the medium from the cells and replace it with the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Cell Proliferation (MTS) Assay
This protocol uses a colorimetric method to assess cell viability and proliferation.
Materials:
-
Cells treated with this compound in a 96-well plate
-
MTS reagent
Procedure:
-
Following the this compound treatment period, add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Western Blot Analysis
This protocol is for the detection of changes in protein expression in the Wnt/β-catenin pathway.
Materials:
-
Cells treated with this compound in 6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-β-catenin, anti-c-Myc, anti-Cyclin D1, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction:
-
After this compound treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer on ice for 30 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
Electrophoresis and Transfer:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Oxygen Consumption Rate (OCR) Assay
This protocol measures cellular respiration using a Seahorse XF Analyzer.
Materials:
-
Colorectal cancer cells
-
Seahorse XF cell culture microplate
-
Seahorse XF assay medium
-
This compound
-
Seahorse XF Cell Mito Stress Test Kit (containing oligomycin, FCCP, and rotenone/antimycin A)
-
Seahorse XF Analyzer
Procedure:
-
Cell Seeding:
-
Seed the cells in a Seahorse XF cell culture microplate at the optimal density for your cell line and allow them to adhere overnight.
-
-
Assay Preparation:
-
Hydrate the sensor cartridge overnight in a non-CO2 incubator at 37°C.
-
On the day of the assay, replace the growth medium with pre-warmed Seahorse XF assay medium supplemented with glucose, pyruvate, and glutamine.
-
Incubate the cells in a non-CO2 incubator at 37°C for 1 hour.
-
-
Seahorse XF Analyzer Operation:
-
Load the sensor cartridge with the compounds from the Mito Stress Test Kit and this compound (or vehicle control) in the appropriate injection ports.
-
Place the cell plate in the Seahorse XF Analyzer and initiate the assay protocol.
-
The instrument will measure the basal OCR and then sequentially inject the compounds to measure ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.
-
Visualizations
Wnt/β-catenin Signaling Pathway Inhibition by this compound
Caption: this compound inhibits Wnt/β-catenin signaling by destabilizing Dishevelled and β-catenin.
Experimental Workflow for Assessing this compound Efficacy
Caption: Workflow for evaluating the in vitro effects of this compound on colorectal cancer cells.
References
Preparation of DK419 Stock Solution in DMSO: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the preparation of a stock solution of DK419, a potent inhibitor of Wnt/β-catenin signaling, using dimethyl sulfoxide (DMSO) as the solvent.[1][2] Adherence to this protocol will ensure the accurate and reproducible preparation of this compound for use in various in vitro and in vivo experimental settings.
Summary of Quantitative Data
For ease of reference, the key quantitative data for this compound and its preparation are summarized in the table below.
| Parameter | Value | Source |
| Molecular Formula | C₁₆H₉F₆N₃O | Calculated |
| Molecular Weight | 373.26 g/mol | Calculated |
| Recommended Solvent | Dimethyl Sulfoxide (DMSO) | [1] |
| Reported IC₅₀ (TOPFlash Assay) | 0.19 ± 0.08 µM | [1] |
| Reported IC₅₀ (CRC Cell Proliferation) | 0.07 to 0.36 µM | [1] |
| Recommended Stock Concentration | 1-10 mM | Standard Practice |
| Storage of Stock Solution | -20°C or -80°C | Standard Practice |
| Handling Precautions | Use personal protective equipment (PPE) | Standard Practice |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. The concentration can be adjusted based on experimental needs by modifying the mass of this compound used.
Materials:
-
This compound powder
-
Anhydrous/molecular biology grade Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile pipette tips
Procedure:
-
Determine the required mass of this compound:
-
To prepare 1 mL of a 10 mM stock solution, the required mass of this compound is calculated as follows:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 373.26 g/mol x 1000 mg/g
-
Mass (mg) = 3.73 mg
-
-
-
Weighing this compound:
-
Tare a clean, dry microcentrifuge tube or amber glass vial on a calibrated analytical balance.
-
Carefully weigh out 3.73 mg of this compound powder into the tube.
-
-
Dissolving in DMSO:
-
Add 1 mL of anhydrous DMSO to the tube containing the this compound powder.
-
Cap the tube securely.
-
-
Solubilization:
-
Vortex the solution vigorously for 1-2 minutes until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary. Visually inspect the solution to ensure no solid particles remain.
-
-
Aliquoting and Storage:
-
For ease of use and to minimize freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C for short-term storage or -80°C for long-term storage. Protect from light.
-
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the Wnt/β-catenin signaling pathway inhibited by this compound and the experimental workflow for preparing the stock solution.
Caption: Wnt/β-catenin signaling pathway and the inhibitory action of this compound.
Caption: Workflow for preparing this compound stock solution in DMSO.
References
Application Notes and Protocols: Utilizing DK419 in a TOPFlash Reporter Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
DK419 has been identified as a potent inhibitor of the Wnt/β-catenin signaling pathway, a critical pathway in normal development that is often dysregulated in diseases such as colorectal cancer.[1][2] this compound, a derivative of Niclosamide, offers improved pharmacokinetic properties, making it a promising candidate for therapeutic development.[1][2] The TOPFlash reporter assay is a widely used method to quantify the activity of the Wnt/β-catenin pathway.[3][4] This document provides detailed application notes and protocols for utilizing this compound in a TOPFlash reporter assay to assess its inhibitory effects on Wnt/β-catenin signaling.
Principle of the TOPFlash Reporter Assay
The TOPFlash reporter system is a luciferase-based assay that measures the transcriptional activity of the T-cell factor/lymphoid enhancer factor (TCF/LEF) family of transcription factors.[3][5][6] In the canonical Wnt signaling pathway, the stabilization of β-catenin leads to its translocation into the nucleus.[7] In the nucleus, β-catenin forms a complex with TCF/LEF transcription factors, activating the transcription of Wnt target genes.[7][8]
The TOPFlash plasmid contains multiple TCF/LEF binding sites upstream of a minimal promoter driving the expression of the firefly luciferase gene.[3][5] When the Wnt pathway is activated, the β-catenin/TCF/LEF complex binds to these sites, inducing luciferase expression. The resulting luminescence is proportional to the level of Wnt signaling activity. A control plasmid, FOPFlash, which contains mutated TCF/LEF binding sites, is used as a negative control to measure non-specific reporter activity.[3][5]
Mechanism of Action of this compound
This compound inhibits Wnt/β-catenin signaling by inducing the internalization of the Frizzled receptor (Fzd1).[1] This action is similar to its parent compound, Niclosamide. By promoting receptor internalization, this compound likely disrupts the formation of the Wnt-Frizzled-LRP5/6 receptor complex, which is necessary for the inactivation of the β-catenin destruction complex. This leads to the degradation of β-catenin, preventing its nuclear accumulation and subsequent activation of TCF/LEF-mediated transcription.
Visualizing the Wnt/β-catenin Signaling Pathway and this compound's Point of Intervention
Caption: Wnt/β-catenin signaling pathway and the inhibitory action of this compound.
Quantitative Data Summary
The inhibitory effect of this compound on Wnt/β-catenin signaling was quantified using a TOPFlash reporter assay. The half-maximal inhibitory concentration (IC50) was determined and compared to Niclosamide.
| Compound | IC50 (µM) | Cell Line | Assay Condition |
| This compound | 0.19 ± 0.08 | HEK293 | Wnt3A-stimulated TOPFlash reporter activity |
| Niclosamide | 0.45 ± 0.14 | HEK293 | Wnt3A-stimulated TOPFlash reporter activity |
Data sourced from a study on the identification of this compound as a potent inhibitor of Wnt/β-catenin signaling.[1]
Experimental Protocols
Materials
-
HEK293 cell line stably expressing TOPFlash and Renilla luciferase reporters
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Wnt3A-conditioned medium
-
Control conditioned medium
-
This compound
-
Niclosamide (for comparison)
-
DMSO (vehicle control)
-
96-well white, clear-bottom tissue culture plates
-
Dual-luciferase reporter assay system
-
Luminometer
Cell Culture and Seeding
-
Culture HEK293 cells stably expressing TOPFlash and Renilla luciferase reporters in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 humidified incubator.
-
The day before the experiment, seed the cells into 96-well white, clear-bottom plates at a density of 25,000 cells per well.[5]
-
Allow the cells to attach and grow overnight.
Compound Treatment and Wnt Stimulation
-
Prepare a stock solution of this compound and Niclosamide in DMSO.
-
On the day of the experiment, prepare serial dilutions of this compound and Niclosamide in cell culture medium. A suggested concentration range is from 0.04 to 10 µM.[1] Also, prepare a vehicle control (DMSO) at the same final concentration as the highest compound concentration.
-
Remove the growth medium from the cells.
-
Add the compound dilutions to the respective wells.
-
Immediately add Wnt3A-conditioned medium to stimulate the Wnt/β-catenin pathway. As a negative control, add control conditioned medium to a set of wells.
-
Incubate the plates at 37°C for a duration determined by preliminary experiments, typically ranging from 8 to 24 hours.[9]
Luciferase Assay
-
After the incubation period, remove the medium from the wells.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
Use a luminometer to measure the luminescence.
Data Analysis
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency and cell number.
-
Set the normalized luciferase activity of the Wnt3A-stimulated cells treated with DMSO as 100%.[1]
-
Calculate the percentage of inhibition for each concentration of this compound and Niclosamide relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration to generate a dose-response curve.
-
Calculate the IC50 value using a suitable non-linear regression model (e.g., log(inhibitor) vs. response -- Variable slope).
Experimental Workflow
Caption: Workflow for assessing this compound's inhibitory activity using a TOPFlash assay.
Conclusion
The TOPFlash reporter assay is a robust and reliable method for quantifying the inhibitory activity of compounds targeting the Wnt/β-catenin signaling pathway. The provided protocols and application notes offer a comprehensive guide for researchers to effectively utilize this compound in this assay. The potent inhibitory activity of this compound, as demonstrated by its low IC50 value, underscores its potential as a valuable tool for studying Wnt signaling and as a lead compound for the development of novel therapeutics.
References
- 1. Identification of this compound, a potent inhibitor of Wnt/β-catenin signaling and colorectal cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of this compound, a potent inhibitor of Wnt/β-catenin signaling and colorectal cancer growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. molecular biology - How does a TOPflash/FOPflash assay work to detect beta-catenin protein expression? - Biology Stack Exchange [biology.stackexchange.com]
- 4. How to detect and activate Wnt signaling | The WNT Homepage [wnt.stanford.edu]
- 5. jcancer.org [jcancer.org]
- 6. TCF/LEF TOPFlash Reporters (Wnt/β Catenin) — LipExoGen [lipexogen.com]
- 7. Frontiers | Targeting β-Catenin Signaling by Natural Products for Cancer Prevention and Therapy [frontiersin.org]
- 8. Past Visits Present: TCF/LEFs Partner with ATFs for β-Catenin–Independent Activity | PLOS Genetics [journals.plos.org]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Western Blot Analysis Following DK419 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
DK419 is a potent, orally active small molecule inhibitor of the Wnt/β-catenin signaling pathway, a critical pathway often dysregulated in various cancers, particularly colorectal cancer (CRC).[1][2][3] As a derivative of Niclosamide, this compound exhibits multifunctional activity with improved pharmacokinetic properties, making it a promising therapeutic agent.[1][2] This document provides detailed application notes and protocols for performing western blot analysis to investigate the effects of this compound treatment on key protein targets within the Wnt/β-catenin and related signaling pathways.
Western blot analysis is a crucial technique to elucidate the mechanism of action of this compound by quantifying the changes in protein expression levels in response to treatment. This protocol will focus on the analysis of key downstream targets of the Wnt/β-catenin pathway and a marker of cellular metabolic stress, providing a robust method to assess the biological activity of this compound in a research setting.
Mechanism of Action of this compound
This compound inhibits the Wnt/β-catenin signaling pathway, leading to a decrease in the levels of key downstream target proteins that are critical for cancer cell proliferation and survival.[1][3] Specifically, treatment with this compound has been shown to reduce the protein levels of Axin2, β-catenin, c-Myc, Cyclin D1, and Survivin in colorectal cancer cell lines.[1][3]
Furthermore, this compound has been observed to alter cellular metabolism by increasing the oxygen consumption rate and inducing the phosphorylation of AMP-activated protein kinase (AMPK) at Threonine 172, without affecting the total AMPK protein levels.[1][2][3] This suggests that this compound may also exert its anti-cancer effects through the induction of cellular energy stress.
Data Presentation: Quantitative Analysis of this compound Activity
The following tables summarize the quantitative data regarding the inhibitory effects of this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | Cell Line/Assay | IC50 (µM) | Reference |
| Wnt/β-catenin Gene Transcription | Wnt3A-stimulated TOPFlash assay | 0.19 ± 0.08 | [1] |
| Cell Proliferation | HCT116 (CRC) | 0.23 ± 0.05 | [1] |
| SW480 (CRC) | 0.36 ± 0.04 | [1] | |
| DLD-1 (CRC) | 0.07 ± 0.02 | [1] | |
| HT-29 (CRC) | 0.15 ± 0.03 | [1] | |
| RKO (CRC) | 0.14 ± 0.02 | [1] | |
| SW620 (CRC) | 0.21 ± 0.04 | [1] |
Table 2: Protein Expression Changes Following this compound Treatment (Qualitative Summary)
| Protein Target | Expected Change after this compound Treatment | Cell Lines Tested | Reference |
| Axin2 | Decrease | HCT116, SW480, CRC240 | [1] |
| β-catenin | Decrease | HCT116, SW480, CRC240 | [1] |
| c-Myc | Decrease | HCT116, SW480, CRC240 | [1] |
| Cyclin D1 | Decrease | HCT116, SW480, CRC240 | [1] |
| Survivin | Decrease | HCT116, SW480, CRC240 | [1] |
| Phospho-AMPK (pAMPK) | Increase | CCD841Co | [1] |
| Total AMPK | No significant change | CCD841Co | [1] |
Mandatory Visualizations
Signaling Pathway of this compound Action
Caption: Signaling pathways affected by this compound treatment.
Experimental Workflow for Western Blot Analysis
Caption: Experimental workflow for western blot analysis.
Experimental Protocols
Cell Culture and this compound Treatment
-
Cell Seeding: Seed colorectal cancer cells (e.g., HCT116, SW480) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Cell Adherence: Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the this compound stock solution in complete cell culture medium to the desired final concentrations (e.g., 0.1, 0.5, 1, 5 µM). A vehicle control (DMSO) should be run in parallel.
-
Remove the old medium from the cells and replace it with the medium containing this compound or vehicle control.
-
-
Incubation: Incubate the cells for the desired time period (e.g., 18-24 hours).
Protein Extraction
-
Cell Lysis:
-
After incubation, place the 6-well plates on ice.
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
-
Incubation and Centrifugation:
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
-
Supernatant Collection: Carefully collect the supernatant containing the soluble proteins and transfer it to a new pre-chilled tube.
Protein Quantification
-
BCA Assay: Determine the protein concentration of each sample using a bicinchoninic acid (BCA) protein assay kit, following the manufacturer's instructions.
-
Normalization: Based on the protein concentrations, normalize all samples to the same concentration with lysis buffer.
Western Blotting
-
Sample Preparation: Mix the normalized protein lysates with 4x Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto a 4-20% Tris-glycine polyacrylamide gel. Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., β-catenin, c-Myc, Cyclin D1, Survivin, Axin2, pAMPK, total AMPK, and a loading control like β-actin or GAPDH) overnight at 4°C with gentle agitation. Recommended antibody dilutions should be optimized, but a starting point of 1:1000 is common.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) at a 1:5000 dilution in blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection:
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the intensity of the target protein bands to the intensity of the loading control band in the same lane.
-
Express the results as a fold change relative to the vehicle-treated control.
-
References
- 1. Identification of this compound, a potent inhibitor of Wnt/β-catenin signaling and colorectal cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of this compound, a potent inhibitor of Wnt/β-catenin signaling and colorectal cancer growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cancer-research-network.com [cancer-research-network.com]
Application Notes and Protocols: In Vivo Administration of DK419 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo dosage and administration of DK419, a potent inhibitor of Wnt/β-catenin signaling, in mouse models of colorectal cancer. The following protocols are based on established preclinical studies and are intended to guide researchers in designing and executing their own in vivo experiments.
Data Presentation
Table 1: this compound In Vivo Dosage and Administration Summary [1]
| Parameter | Details |
| Compound | This compound |
| Mouse Model | NOD/SCID mice bearing CRC240 patient-derived xenograft (PDX) tumors |
| Dosage | 1 mg/kg body weight |
| Administration Route | Oral gavage |
| Vehicle | 10% N-Methyl pyrrolidinone (NMP) and 90% PEG300 |
| Dosing Frequency | Once daily |
| Treatment Duration | 11 days |
| Reported Outcome | Inhibition of colorectal cancer tumor growth |
Table 2: Pharmacokinetic Parameters of this compound in Mice [1]
| Parameter | Value |
| Dose | 1 mg/kg (oral) |
| Mouse Strain | NOD/SCID |
| Cmax (Maximum Plasma Concentration) | Not explicitly stated, but plasma concentration remained above the IC50 for Wnt/β-catenin signaling inhibition for an extended period. |
| Tmax (Time to Maximum Concentration) | ~2 hours |
| Plasma Half-life | Not explicitly stated, but detectable in plasma up to 72 hours post-administration. |
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Administration
This protocol describes the preparation of this compound for in vivo administration in mice.
Materials:
-
This compound compound
-
N-Methyl pyrrolidinone (NMP)
-
PEG300
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Pipettes and sterile tips
Procedure:
-
Prepare the vehicle solution by mixing 10% N-Methyl pyrrolidinone and 90% PEG300.[1]
-
Dissolve this compound in the vehicle to a final concentration of 0.2 mg/mL.[1]
-
Vortex the solution thoroughly to ensure complete dissolution.
-
Prepare fresh on the day of administration.
Protocol 2: In Vivo Efficacy Study of this compound in a Colorectal Cancer PDX Mouse Model
This protocol details the methodology for evaluating the anti-tumor efficacy of this compound in a patient-derived xenograft (PDX) mouse model of colorectal cancer.[1]
Materials and Animals:
-
NOD/SCID mice
-
CRC240 patient-derived xenograft tumor tissue[1]
-
Phosphate-buffered saline (PBS), sterile
-
Surgical tools for mincing tissue
-
Syringes and needles for implantation
-
Calipers for tumor measurement
-
Animal balance
-
This compound solution (prepared as in Protocol 1)
-
Vehicle solution (10% NMP, 90% PEG300)
-
Oral gavage needles
Procedure:
-
Tumor Implantation:
-
Tumor Growth and Randomization:
-
Monitor tumor growth regularly using calipers.
-
When tumor volumes reach approximately 100 mm³, randomize the mice into treatment and control groups.[1]
-
-
Drug Administration:
-
Administer this compound (1 mg/kg) or vehicle control orally once a day for 11 consecutive days.[1]
-
-
Monitoring:
-
Measure tumor size and body weight at regular intervals (e.g., day 0, 4, 8, and 11).[1]
-
-
Endpoint and Analysis:
Visualizations
Signaling Pathway of this compound Action
This compound is a known inhibitor of the Wnt/β-catenin signaling pathway. Dysregulation of this pathway is a critical factor in the development of many cancers, including colorectal cancer.[1][2][3]
References
- 1. Identification of this compound, a potent inhibitor of Wnt/β-catenin signaling and colorectal cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of this compound, a potent inhibitor of Wnt/β-catenin signaling and colorectal cancer growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cancer-research-network.com [cancer-research-network.com]
Application Notes and Protocols: DK419 Treatment in HCT116 and SW480 Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
DK419 is a potent small molecule inhibitor of the Wnt/β-catenin signaling pathway, a critical pathway often dysregulated in colorectal cancer (CRC). This document provides detailed application notes and protocols for the treatment of two common colorectal cancer cell lines, HCT116 (β-catenin mutant) and SW480 (APC mutant), with this compound. The provided methodologies cover the assessment of cell viability, the mechanism of action, and the induction of apoptosis.
Data Presentation
The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for this compound in the HCT116 and SW480 colorectal cancer cell lines. This data is crucial for designing experiments with appropriate dose ranges of the compound.
| Cell Line | IC50 Value (µM) |
| HCT116 | 0.36 |
| SW480 | 0.26 |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a comprehensive workflow for its experimental validation.
Application Note: Fzd1-GFP Internalization Assay for Screening Wnt Pathway Inhibitors Featuring DK419
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for a cell-based fluorescence microscopy assay to monitor the internalization of the Frizzled-1 (Fzd1) receptor, a key component of the Wnt signaling pathway. The assay utilizes a U2OS cell line stably expressing Fzd1 tagged with Green Fluorescent Protein (Fzd1-GFP). We demonstrate the application of this assay using DK419, a known inhibitor of Wnt/β-catenin signaling that promotes Fzd1 internalization.
Introduction
The Wnt signaling pathway is crucial for embryonic development and adult tissue homeostasis, and its dysregulation is implicated in various diseases, including cancer.[1][2] The Frizzled (Fzd) family of proteins are seven-transmembrane receptors that, upon binding to Wnt ligands, initiate a cascade of downstream events.[2][3] Fzd1 is a member of this family and plays a significant role in the canonical Wnt/β-catenin signaling pathway.[4] Receptor internalization is a critical regulatory mechanism for many signaling pathways, including Wnt signaling.[3] Monitoring the internalization of Fzd1 can therefore serve as a valuable method to identify and characterize novel modulators of the Wnt pathway.
This compound is a derivative of the anthelmintic drug Niclosamide and has been identified as a potent inhibitor of Wnt/β-catenin signaling.[1][5] One of its mechanisms of action involves inducing the internalization of the Fzd1 receptor.[1] This application note provides a detailed protocol to qualitatively and quantitatively assess Fzd1-GFP internalization induced by compounds like this compound using confocal microscopy and subsequent image analysis.
Signaling Pathway Overview
In the canonical Wnt signaling pathway, the binding of a Wnt ligand to a Frizzled receptor and its co-receptor LRP5/6 triggers a series of intracellular events. This leads to the inhibition of a "destruction complex" (comprising Axin, APC, GSK3β, and CK1α), which normally phosphorylates β-catenin, targeting it for proteasomal degradation. Upon pathway activation, stabilized β-catenin accumulates in the cytoplasm and translocates to the nucleus, where it acts as a transcriptional co-activator for TCF/LEF transcription factors, leading to the expression of Wnt target genes. This compound has been shown to disrupt this pathway by inducing the internalization of the Fzd1 receptor.
Caption: Wnt/β-catenin signaling pathway and the action of this compound.
Quantitative Data Summary
The following tables summarize the inhibitory concentrations of this compound and the parent compound Niclosamide from relevant assays.
Table 1: Inhibition of Wnt/β-catenin Signaling in TOPFlash Reporter Assay
| Compound | IC50 (µM) | Cell Line |
| This compound | 0.19 ± 0.08 | HEK293 |
| Niclosamide | 0.45 ± 0.14 | HEK293 |
Data represents the concentration required to inhibit 50% of Wnt3A-stimulated TOPFlash reporter activity.[1]
Table 2: Inhibition of Colorectal Cancer Cell Proliferation
| Cell Line | This compound IC50 (µM) | Niclosamide IC50 (µM) |
| HCT116 | 0.14 | 0.28 |
| SW480 | 0.36 | 2.39 |
| DLD1 | 0.07 | 0.11 |
| HT29 | 0.14 | 0.22 |
| RKO | 0.13 | 0.19 |
| SW620 | 0.15 | 0.23 |
IC50 values were determined using an MTS cell proliferation assay.[1]
Experimental Protocols
Generation of Fzd1-GFP Stable U2OS Cell Line
A stable cell line is crucial for consistent expression of the Fzd1-GFP fusion protein.
Materials:
-
U2OS cell line (ATCC HTB-96)
-
Fzd1-GFP expression vector (e.g., pEGFP-N1 backbone)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Complete culture medium: DMEM, 10% FBS, 1% Penicillin-Streptomycin
-
Selection medium: Complete culture medium with 0.5-1.0 mg/ml G418 (concentration to be determined by a kill curve)
-
Cloning cylinders or fluorescence-activated cell sorting (FACS)
Protocol:
-
Transfection: Plate U2OS cells and transfect with the Fzd1-GFP expression vector according to the manufacturer's protocol.
-
Selection: 48 hours post-transfection, replace the medium with selection medium.
-
Colony Expansion: Continue to culture the cells in the selection medium, replacing it every 3-4 days, until antibiotic-resistant colonies are visible.
-
Isolation of Clones: Isolate single, healthy colonies with good GFP expression using cloning cylinders or by FACS.
-
Expansion and Validation: Expand the selected clones and validate Fzd1-GFP expression and localization to the plasma membrane via fluorescence microscopy and Western blot.
Fzd1-GFP Internalization Assay
This protocol details the steps for treating the stable cell line with this compound and imaging the resulting receptor internalization.
Caption: Experimental workflow for the Fzd1-GFP internalization assay.
Materials:
-
Fzd1-GFP stable U2OS cells
-
Glass-bottom confocal dishes (35 mm)
-
Complete culture medium
-
This compound compound
-
DMSO (vehicle control)
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS (for fixed-cell imaging)
-
Confocal microscope with a 488 nm laser line
Protocol:
-
Cell Seeding: Seed Fzd1-GFP U2OS cells onto glass-bottom confocal dishes at a density that will result in 60-70% confluency on the day of the experiment.
-
Incubation: Allow cells to adhere and grow for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in pre-warmed complete culture medium to the final desired concentration (e.g., 12.5 µM).[1] Prepare a vehicle control with an equivalent amount of DMSO.
-
Treatment: Carefully remove the medium from the cells and replace it with the medium containing this compound or the DMSO control.
-
Incubation: Incubate the cells for 6 hours at 37°C in a 5% CO2 incubator.[1]
-
Imaging (Live-cell):
-
Proceed directly to the confocal microscope equipped with a stage-top incubator maintaining 37°C and 5% CO2.
-
Image the cells using a 40x or 63x oil immersion objective.
-
-
Imaging (Fixed-cell):
-
Gently wash the cells twice with warm PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Add PBS to the dish to keep the cells hydrated.
-
Image the cells using a 40x or 63x oil immersion objective.
-
-
Confocal Microscopy Settings:
-
Excitation: 488 nm laser.
-
Emission: 500-550 nm.
-
Pinhole: Set to 1 Airy Unit for optimal sectioning.
-
Image Acquisition: Acquire Z-stacks to capture the entire cell volume.
-
Quantitative Image Analysis of Fzd1-GFP Puncta
Software: Fiji (ImageJ)
Protocol:
-
Image Pre-processing:
-
Open the Z-stack images in Fiji.
-
Create a maximum intensity projection of the Z-stack.
-
Use the "Subtract Background" function (rolling ball method) to reduce background noise.
-
-
Cell Selection:
-
Use the freehand selection tool to outline individual cells to be analyzed.
-
-
Puncta Quantification:
-
With a cell selected, use the "Find Maxima" tool (or a more advanced particle analysis plugin) to identify and count the fluorescent puncta. Adjust the noise tolerance to ensure only distinct puncta are counted.
-
Alternatively, apply a threshold to the image ("Image > Adjust > Threshold") to segment the puncta and then use "Analyze > Analyze Particles" to count them and measure their properties (e.g., size, mean intensity).
-
-
Data Collection:
-
Record the number of puncta per cell for multiple cells in both control and treated conditions.
-
-
Statistical Analysis:
-
Perform a statistical test (e.g., t-test) to determine if there is a significant difference in the number of internalized puncta between the control and this compound-treated groups.
-
Expected Results and Troubleshooting
Expected Results:
-
Control (DMSO-treated) cells: Fzd1-GFP fluorescence should be predominantly localized to the plasma membrane, with minimal intracellular puncta.
-
This compound-treated cells: A significant increase in bright, distinct intracellular fluorescent puncta should be observed, indicating the internalization of Fzd1-GFP into vesicles.[1]
Troubleshooting:
-
No/Weak GFP Signal:
-
Check the stability of the cell line.
-
Ensure the correct laser and filter settings are used on the microscope.
-
-
High Background Fluorescence:
-
Ensure proper washing steps.
-
Use phenol red-free medium during imaging.
-
-
No Difference Between Control and Treated Cells:
-
Verify the activity and concentration of this compound.
-
Optimize the treatment time.
-
-
Difficulty in Quantifying Puncta:
-
Adjust image acquisition settings (e.g., exposure, gain) to improve the signal-to-noise ratio.
-
Optimize the parameters in the image analysis software for puncta detection.
-
Conclusion
The Fzd1-GFP internalization assay is a robust and visually intuitive method for screening and characterizing compounds that modulate the Wnt signaling pathway at the level of receptor trafficking. As demonstrated with the compound this compound, this assay can effectively identify molecules that induce receptor internalization, providing valuable insights into their mechanism of action. This detailed protocol provides a framework for researchers to implement this assay in their drug discovery and cell biology research.
References
- 1. Identification of this compound, a potent inhibitor of Wnt/β-catenin signaling and colorectal cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frizzled receptors (FZD) play multiple cellular roles in development, in diseases, and as potential therapeutic targets - Journal of King Saud University - Science [jksus.org]
- 3. Frizzled receptors: gatekeepers of Wnt signaling in development and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frizzled homolog proteins, microRNAs and Wnt Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of this compound, a potent inhibitor of Wnt/β-catenin signaling and colorectal cancer growth - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Xenograft Tumor Studies Using Oral DK419
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting preclinical xenograft tumor studies using DK419, a potent, orally available inhibitor of Wnt/β-catenin signaling.
Introduction
This compound is a small molecule inhibitor designed as a derivative of Niclosamide with improved pharmacokinetic properties for the treatment of colorectal cancer (CRC) and other diseases driven by dysregulated Wnt/β-catenin signaling.[1][2] Studies have demonstrated that this compound effectively inhibits the growth of CRC cells in vitro and in vivo, making it a promising candidate for further preclinical and clinical evaluation.[1][2][3] These notes offer detailed methodologies for evaluating the anti-tumor efficacy of this compound in xenograft models.
Mechanism of Action: Wnt/β-catenin Signaling Inhibition
This compound exerts its anti-tumor effects by inhibiting the canonical Wnt/β-catenin signaling pathway.[1][2][3] In a dysregulated state, common in many cancers, the pathway leads to the accumulation of β-catenin in the cytoplasm, its subsequent translocation to the nucleus, and the activation of target genes that promote cell proliferation and survival.[3] this compound has been shown to reduce the protein levels of β-catenin and its downstream targets, such as Axin2, c-Myc, Cyclin D1, and Survivin.[3] Additionally, this compound has been observed to increase the cellular oxygen consumption rate and induce the phosphorylation of AMP-activated protein kinase (AMPK).[1][3]
Caption: Wnt/β-catenin signaling pathway and the inhibitory action of this compound.
Quantitative Data Summary
In Vitro Proliferation of Colorectal Cancer (CRC) Cell Lines
This compound has demonstrated potent inhibition of cell proliferation across multiple CRC cell lines.[1]
| Cell Line | IC50 (µM) of this compound |
| SW480 | 0.23 |
| SW620 | 0.36 |
| HCT116 | 0.07 |
| HT29 | 0.22 |
| DLD1 | 0.17 |
| RKO | 0.16 |
| Table 1: IC50 values for this compound in various colorectal cancer cell lines after a 72-hour incubation period. Data sourced from Wang J, et al. (2018).[1] |
In Vivo Xenograft Study Design
The following table outlines the parameters for an in vivo study evaluating this compound in a patient-derived xenograft (PDX) model.
| Parameter | Description |
| Drug | This compound |
| Tumor Model | CRC240 Patient-Derived Xenograft (PDX) |
| Animal Host | Immunocompromised Mice (e.g., NOD/SCID or NSG) |
| Tumor Implantation | Subcutaneous implantation of tumor fragments. |
| Treatment Group | This compound (1 mg/kg) |
| Control Group | Vehicle Control |
| Administration Route | Oral Gavage |
| Dosing Frequency | Once daily |
| Primary Endpoint | Tumor Growth Inhibition (TGI) |
| Monitoring | Tumor volume measurements (e.g., 2-3 times per week), body weight. |
| Table 2: Summary of the in vivo xenograft study design for oral this compound. Based on the study by Wang J, et al. (2018).[1][3] |
Experimental Workflow
The workflow for a typical xenograft study involving oral administration of this compound is outlined below.
Caption: Experimental workflow for a PDX xenograft study with oral this compound.
Detailed Experimental Protocols
Protocol 1: Patient-Derived Xenograft (PDX) Model Establishment and Efficacy Study
-
Animal Housing: House immunodeficient mice (e.g., NOD/SCID or NSG, 6-8 weeks old) in a specific-pathogen-free (SPF) facility. Provide ad libitum access to sterile food and water.
-
Tumor Implantation:
-
Anesthetize the mouse using a standard isoflurane protocol.
-
Surgically implant a small fragment (approx. 2-3 mm³) of a patient-derived colorectal tumor (e.g., CRC240) subcutaneously into the flank of each mouse.
-
Monitor the animals for post-operative recovery.
-
-
Tumor Growth Monitoring:
-
Begin caliper measurements 2-3 times per week once tumors are palpable.
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
-
Randomization: Once tumors reach an average volume of 150-200 mm³, randomize mice into treatment and control groups (n=8-10 per group) to ensure an even distribution of tumor sizes.
-
Treatment Administration:
-
Prepare this compound in a suitable vehicle for oral administration (e.g., 0.5% methylcellulose with 0.1% Tween 80).
-
Administer this compound (1 mg/kg) or vehicle control to the respective groups once daily via oral gavage.
-
Continue daily dosing for the duration of the study (e.g., 21-28 days).
-
-
Efficacy Monitoring:
-
Continue to measure tumor volume and body weight 2-3 times per week.
-
Monitor animal health daily for any signs of toxicity (e.g., weight loss, lethargy).
-
-
Study Termination and Tissue Collection:
-
Euthanize mice when tumors in the control group reach the predetermined endpoint size (e.g., 1500 mm³) or if any animal meets humane endpoint criteria.
-
Excise tumors, measure their final weight, and divide the tissue for downstream analysis (e.g., snap-freeze in liquid nitrogen for western blot, fix in formalin for IHC).
-
Protocol 2: Oral Gavage Administration of this compound
-
Preparation:
-
Prepare the this compound dosing solution at the desired concentration (e.g., 0.1 mg/mL for a 10 mL/kg dosing volume to achieve 1 mg/kg). Ensure the solution is homogenous.
-
Gently restrain the mouse, ensuring it cannot move its head.
-
-
Procedure:
-
Use a proper-sized, ball-tipped gavage needle (e.g., 20-22 gauge for an adult mouse).
-
Measure the needle from the tip of the mouse's nose to the last rib to estimate the correct insertion depth.
-
Gently insert the needle into the esophagus, following the roof of the mouth to avoid entry into the trachea.
-
Slowly dispense the solution into the stomach.
-
Carefully withdraw the needle and return the mouse to its cage.
-
Monitor the mouse for a few minutes to ensure there are no signs of distress.
-
Protocol 3: Western Blot Analysis for Wnt Target Gene Expression
-
Protein Extraction:
-
Homogenize frozen tumor tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (protein lysate) and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins on a 4-12% SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-Axin2, anti-β-catenin, anti-c-Myc, anti-β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a digital imaging system.
-
Quantify band intensity and normalize to a loading control (e.g., β-actin).
-
References
- 1. Identification of this compound, a potent inhibitor of Wnt/β-catenin signaling and colorectal cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of this compound, a potent inhibitor of Wnt/β-catenin signaling and colorectal cancer growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cancer-research-network.com [cancer-research-network.com]
Application Notes and Protocols for Measuring DK419 Plasma Concentration in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
DK419 is a potent, orally bioavailable small molecule inhibitor of the Wnt/β-catenin signaling pathway, a critical pathway often dysregulated in various cancers, particularly colorectal cancer.[1][2][3] Preclinical studies in mice have demonstrated that this compound achieves plasma concentrations sufficient to inhibit tumor growth after oral administration.[1] Accurate measurement of this compound plasma concentrations is crucial for pharmacokinetic (PK) and pharmacodynamic (PD) studies to understand its absorption, distribution, metabolism, and excretion (ADME) profile and to correlate drug exposure with efficacy and toxicity.
This document provides detailed application notes and protocols for the quantification of this compound in mouse plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical method.
Wnt/β-catenin Signaling Pathway
The canonical Wnt/β-catenin signaling pathway plays a key role in cell proliferation, differentiation, and survival. In the absence of a Wnt ligand, a destruction complex composed of Axin, APC, GSK3-β, and CK1α phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. The binding of a Wnt ligand to its receptor Frizzled (Fz) and co-receptor LRP5/6 leads to the disassembly of the destruction complex. This allows β-catenin to accumulate in the cytoplasm and translocate to the nucleus, where it acts as a transcriptional co-activator with TCF/LEF transcription factors to upregulate target genes involved in cell proliferation and survival. This compound inhibits this pathway, leading to a reduction in nuclear β-catenin and the downregulation of its target genes.[1][3]
Caption: Wnt/β-catenin signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Mouse Pharmacokinetic Study Design
A typical pharmacokinetic study design to measure plasma concentrations of this compound in mice is outlined below.
| Parameter | Recommendation |
| Animal Model | CD-1 or BALB/c mice |
| Route of Administration | Oral gavage (p.o.) or Intravenous (i.v.) |
| Dose | Example: 1-10 mg/kg (adjust based on study objectives) |
| Formulation | Suspension or solution in an appropriate vehicle (e.g., 0.5% methylcellulose) |
| Number of Animals | 3-5 mice per time point |
| Sampling Time Points | Pre-dose (0 h), and multiple time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 h) |
| Blood Collection | Serial sampling from a single mouse or terminal bleed at each time point |
Blood Sample Collection and Plasma Preparation
Proper sample collection and handling are critical for accurate results.
Caption: Workflow for blood collection and plasma preparation.
Protocol:
-
Collect approximately 50-100 µL of whole blood from each mouse at the designated time points into tubes containing an anticoagulant (e.g., K2EDTA).
-
Immediately after collection, gently invert the tubes to mix the blood with the anticoagulant.
-
Centrifuge the blood samples at approximately 2,000 x g for 10 minutes at 4°C to separate the plasma.
-
Carefully aspirate the supernatant (plasma) without disturbing the buffy coat and transfer it to a clean, labeled microcentrifuge tube.
-
Store the plasma samples at -80°C until analysis.
Quantification of this compound in Mouse Plasma by LC-MS/MS
This protocol describes a general method for the quantification of this compound using a triple quadrupole mass spectrometer. Method optimization and validation are required.
Protein precipitation is a common and straightforward method for extracting small molecules from plasma.
Materials:
-
Mouse plasma samples, calibration standards, and quality control (QC) samples.
-
Acetonitrile (ACN) containing an appropriate internal standard (IS). A structural analog of this compound or a stable isotope-labeled version would be ideal.
-
Microcentrifuge tubes.
-
Vortex mixer and centrifuge.
Protocol:
-
Thaw plasma samples, calibration standards, and QCs on ice.
-
To 20 µL of plasma in a microcentrifuge tube, add 80 µL of ice-cold acetonitrile containing the internal standard.
-
Vortex the mixture vigorously for 1 minute to precipitate the proteins.
-
Centrifuge the tubes at 12,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.
The following are suggested starting conditions and should be optimized for the specific instrument and this compound.
| LC-MS/MS Parameter | Suggested Condition |
| LC System | High-performance liquid chromatography (HPLC) or Ultra-high performance liquid chromatography (UHPLC) system |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start with a low percentage of B, ramp up to a high percentage of B to elute the compound, and then re-equilibrate. (e.g., 5-95% B over 3 minutes) |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5-10 µL |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), positive or negative mode (to be determined based on this compound's chemical structure) |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | To be determined by infusing a standard solution of this compound and its internal standard into the mass spectrometer to identify the precursor and product ions. |
A calibration curve and quality control samples are essential for accurate quantification.
-
Calibration Standards: Prepare a series of calibration standards by spiking known concentrations of this compound into blank mouse plasma. A typical range might be 1 ng/mL to 1000 ng/mL.
-
Quality Controls (QCs): Prepare QC samples at low, medium, and high concentrations within the calibration range to assess the accuracy and precision of the assay.
Data Presentation
The quantitative data from the pharmacokinetic study should be summarized in a clear and structured table.
Table 1: Pharmacokinetic Parameters of this compound in Mice
| Parameter | Unit | Route of Administration | Dose (mg/kg) | Value (Mean ± SD) |
| Cmax | ng/mL | p.o. | 1 | [Insert Value] |
| Tmax | h | p.o. | 1 | [Insert Value] |
| AUC(0-t) | ngh/mL | p.o. | 1 | [Insert Value] |
| T½ | h | p.o. | 1 | [Insert Value] |
| Cmax | ng/mL | i.v. | 1 | [Insert Value] |
| AUC(0-inf) | ngh/mL | i.v. | 1 | [Insert Value] |
| T½ | h | i.v. | 1 | [Insert Value] |
| Bioavailability (F%) | % | - | - | [Insert Value] |
(Note: The values in this table are placeholders and should be replaced with experimental data.)
Summary
This document provides a comprehensive guide for the measurement of this compound plasma concentrations in mice. The detailed protocols for animal studies, sample preparation, and LC-MS/MS analysis, along with the illustrative diagrams, are intended to assist researchers in obtaining reliable and reproducible pharmacokinetic data. Adherence to these protocols will facilitate a better understanding of this compound's properties and its potential as a therapeutic agent.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing DK419 Concentration for In Vitro Assays
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice for optimizing the concentration of DK419 in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent small molecule inhibitor of the Wnt/β-catenin signaling pathway.[1][2] It is a derivative of Niclosamide with improved pharmacokinetic properties.[1] Its mechanism of action involves the inhibition of Wnt/β-catenin signaling, which leads to reduced levels of key target gene proteins such as Axin2, Survivin, and c-Myc.[2] this compound has also been shown to alter the cellular oxygen consumption rate and induce the production of phosphorylated AMP-activated protein kinase (pAMPK).[1]
Q2: What is a good starting concentration range for this compound in a new in vitro experiment?
A2: Based on published data, a good starting point for most in vitro assays with this compound is in the nanomolar to low micromolar range. For instance, in colorectal cancer (CRC) cell lines, the IC50 values for proliferation inhibition range from 0.07 to 0.36 μM.[2] For inhibiting Wnt/β-catenin signaling in a TOPFlash reporter assay, the IC50 is approximately 0.19 μM.[2] A common concentration used to observe effects on protein levels and oxygen consumption is 1 μM.[2] Therefore, a dose-response experiment starting from 10 nM up to 10 μM is recommended to determine the optimal concentration for your specific cell line and assay.
Q3: How should I prepare my this compound stock solution?
A3: Like many small molecule inhibitors, this compound is likely to be soluble in organic solvents such as DMSO.[3] It is crucial to prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. When preparing your working concentrations, ensure the final concentration of DMSO in the cell culture medium is low (typically less than 0.5%) to prevent solvent-induced cytotoxicity.[3] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Troubleshooting Guide
Issue 1: I am not observing the expected inhibitory effect of this compound on my cells.
-
Possible Cause 1: Suboptimal Concentration. The concentration of this compound may be too low for your specific cell line or assay.
-
Solution: Perform a dose-response experiment (titration) to determine the optimal inhibitory concentration. A broad range, for example from 10 nM to 20 μM, should reveal the effective concentration range.
-
-
Possible Cause 2: Cell Line Resistance. Your cell line may be less sensitive to Wnt/β-catenin pathway inhibition.
-
Solution: Verify the status of the Wnt/β-catenin pathway in your cell line. Cell lines with mutations in APC or β-catenin, such as SW-480 and HCT-116 respectively, have shown sensitivity to this compound.[4]
-
-
Possible Cause 3: Compound Instability. this compound may be degrading in your culture medium over the course of the experiment.
-
Solution: Minimize the time the compound spends in aqueous solutions before being added to the cells. Consider refreshing the medium with freshly diluted this compound for longer-term experiments.
-
-
Possible Cause 4: Assay Sensitivity. The endpoint you are measuring may not be sensitive enough to detect the effects of this compound.
-
Solution: Consider using a more direct and sensitive assay for Wnt/β-catenin signaling, such as a TOPFlash/FOPFlash reporter assay or qPCR/Western blot for direct downstream targets like AXIN2.
-
Issue 2: I am observing significant cytotoxicity at concentrations where I expect to see specific inhibition.
-
Possible Cause 1: Off-Target Effects. At higher concentrations, small molecule inhibitors can have off-target effects leading to general toxicity.[5]
-
Solution: Use the lowest effective concentration of this compound that gives you the desired biological effect. It is crucial to determine the IC50 for your specific endpoint and work at concentrations around that value.
-
-
Possible Cause 2: Solvent Toxicity. The concentration of your solvent (e.g., DMSO) may be too high.
-
Solution: Ensure the final concentration of the solvent in your cell culture medium is below toxic levels (typically <0.5% for DMSO).[3] Remember to include a vehicle control with the same solvent concentration.
-
-
Possible Cause 3: Cell Culture Conditions. Poor cell health can exacerbate the toxic effects of any treatment.
-
Solution: Ensure your cells are healthy, in the logarithmic growth phase, and are not overly confluent before starting the experiment.
-
Quantitative Data Summary
| Assay Type | Cell Line(s) | IC50 / Effective Concentration | Reference |
| Cell Proliferation (MTS Assay) | Various CRC cell lines | 0.07 - 0.36 μM | |
| Wnt/β-catenin Signaling (TOPFlash Reporter Assay) | HEK293 | 0.19 ± 0.08 μM | |
| Fzd1-GFP Internalization | U2OS | 12.5 μM (used for imaging) | |
| Oxygen Consumption Rate | CCD841Co | 1 μM | |
| pAMPK Induction (Western Blot) | CCD841Co | 1 μM | |
| Wnt Target Protein Reduction (Western Blot) | HCT-116, SW-480, CRC-240 | 12.5 μM (used for analysis) | [2] |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound on Cell Proliferation using an MTS Assay
-
Cell Seeding: Seed your cells of interest in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in your cell culture medium. Also, prepare a vehicle control (medium with the same final DMSO concentration).
-
Treatment: Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubation: Incubate the plate for a duration relevant to your cell line's doubling time (e.g., 48-72 hours).
-
MTS Assay: Add the MTS reagent to each well according to the manufacturer's protocol and incubate for 1-4 hours.
-
Measurement: Read the absorbance at the recommended wavelength using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control and plot the results to calculate the IC50 value using appropriate software.
Protocol 2: Assessing Wnt/β-catenin Signaling Inhibition via Western Blot
-
Cell Culture and Treatment: Culture your cells to 70-80% confluency. Treat the cells with various concentrations of this compound (and a vehicle control) for a predetermined time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel to separate the proteins by size, and then transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against Wnt/β-catenin target proteins (e.g., β-catenin, Axin2, c-Myc, Survivin) and a loading control (e.g., β-actin or GAPDH). Follow this with incubation with the appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize them to the loading control to determine the relative protein expression levels.
Visualizations
Caption: this compound inhibits the Wnt/β-catenin signaling pathway at the receptor level.
Caption: Workflow for optimizing this compound concentration in vitro.
Caption: Troubleshooting logic for lack of this compound effect.
References
- 1. Identification of this compound, a potent inhibitor of Wnt/β-catenin signaling and colorectal cancer growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. benchchem.com [benchchem.com]
- 4. Identification of this compound, a potent inhibitor of Wnt/β-catenin signaling and colorectal cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. resources.biomol.com [resources.biomol.com]
Technical Support Center: Addressing Solubility Issues of DK419 in Aqueous Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with DK419 in aqueous media during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in aqueous media a concern?
A1: this compound is a potent inhibitor of the Wnt/β-catenin signaling pathway and a derivative of Niclosamide, designed for improved pharmacokinetic properties.[1] Like many benzimidazole-based compounds, this compound is hydrophobic, which can lead to poor solubility in aqueous solutions. This can result in challenges with stock solution preparation, inconsistent results in in-vitro assays, and low bioavailability in in-vivo studies.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: For initial stock solutions, Dimethyl Sulfoxide (DMSO) is recommended. DMSO is a powerful, polar aprotic solvent capable of dissolving many poorly water-soluble compounds. It is miscible with a wide range of organic solvents and water, making it a versatile choice for in-vitro studies. For a 10 mM stock solution, dissolve 4.19 mg of this compound (assuming a molecular weight of 419.2 g/mol ) in 1 mL of high-purity DMSO. Ensure the solution is clear and free of particulates before use.
Q3: My this compound precipitates when I dilute my DMSO stock solution into an aqueous buffer for my experiment. What can I do?
A3: This is a common issue when diluting a drug from a high-concentration organic stock into an aqueous medium. The final concentration of DMSO in your assay should be kept as low as possible (typically ≤ 0.5%) to avoid solvent-induced artifacts. To prevent precipitation, consider the following strategies:
-
Pre-dilution in a co-solvent: Before the final dilution in your aqueous buffer, perform an intermediate dilution of your DMSO stock in a less hydrophobic organic solvent that is miscible with water, such as ethanol or isopropanol.
-
Use of surfactants: Incorporating a low concentration of a biocompatible surfactant, such as Tween® 80 or Pluronic® F-68, in your final aqueous buffer can help maintain the solubility of this compound.
-
pH adjustment: The solubility of compounds with ionizable groups can be significantly influenced by pH. Since this compound is a derivative of Niclosamide, which is a weak acid, its solubility may increase at a higher pH.
Q4: Can I use methods other than co-solvents to improve the aqueous solubility of this compound for in-vivo studies?
A4: Yes, several formulation strategies can enhance the aqueous solubility and bioavailability of poorly soluble compounds like this compound for in-vivo applications:
-
Solid Dispersions: Creating an amorphous solid dispersion of this compound in a hydrophilic polymer matrix (e.g., polyvinylpyrrolidone (PVP) or polyethylene glycol (PEG)) can significantly improve its dissolution rate and solubility.
-
Complexation with Cyclodextrins: Encapsulating this compound within a cyclodextrin molecule (e.g., hydroxypropyl-β-cyclodextrin or sulfobutyl ether-β-cyclodextrin) can form a more water-soluble inclusion complex.
-
Lipid-Based Formulations: Formulating this compound in a lipid-based system, such as a self-emulsifying drug delivery system (SEDDS), can improve its absorption and bioavailability.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation upon dilution of DMSO stock in aqueous buffer | The aqueous buffer has a much lower solubilizing capacity for this compound than DMSO. | 1. Decrease the final concentration of this compound in the assay. 2. Increase the percentage of DMSO in the final solution (be mindful of cell toxicity). 3. Add a non-ionic surfactant (e.g., 0.01-0.1% Tween® 80) to the aqueous buffer. 4. Test the effect of pH on solubility by using a buffer with a higher pH (e.g., pH 8.0). |
| Inconsistent results between experiments | Variability in the preparation of this compound working solutions, leading to different effective concentrations. | 1. Prepare a large batch of a high-concentration stock solution in DMSO and store it in aliquots at -20°C or -80°C to minimize freeze-thaw cycles. 2. Always vortex the stock solution before preparing fresh dilutions. 3. Visually inspect for any precipitation before use. |
| Low apparent potency in cell-based assays | Poor solubility leads to a lower effective concentration of this compound available to the cells. | 1. Prepare a serial dilution of this compound in a medium containing a solubilizing agent (e.g., 0.5% BSA or 10% FBS) to maintain solubility. 2. Consider using a formulation with enhanced solubility, such as a cyclodextrin complex. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials: this compound powder, high-purity DMSO, sterile microcentrifuge tubes.
-
Procedure:
-
Weigh out 4.19 mg of this compound powder (assuming a molecular weight of 419.2 g/mol ).
-
Add 1 mL of DMSO to the powder.
-
Vortex the solution vigorously until the this compound is completely dissolved. A brief sonication in a water bath may be used to aid dissolution.
-
Visually inspect the solution to ensure it is clear and free of any solid particles.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
-
Protocol 2: Evaluating the Effect of pH on this compound Solubility
-
Materials: 10 mM this compound in DMSO, a series of aqueous buffers with varying pH values (e.g., pH 5.0, 6.0, 7.0, 7.4, 8.0, 9.0), UV-Vis spectrophotometer.
-
Procedure:
-
Add a small volume of the 10 mM this compound DMSO stock solution to each buffer to achieve a target final concentration (e.g., 10 µM). The final DMSO concentration should be kept constant and low (e.g., 0.1%).
-
Incubate the solutions at room temperature for 1-2 hours to allow for equilibration.
-
Centrifuge the samples at high speed (e.g., 14,000 rpm) for 15 minutes to pellet any precipitated compound.
-
Carefully collect the supernatant and measure the absorbance at the wavelength of maximum absorbance for this compound (to be determined experimentally, but likely in the UV range).
-
A higher absorbance indicates higher solubility at that specific pH.
-
Data Presentation: Illustrative Solubility of this compound with Different Methods
The following table provides a hypothetical yet realistic representation of how different solubilization methods could improve the aqueous solubility of a compound like this compound.
| Formulation | Aqueous Solubility (µg/mL) | Fold Increase (vs. Water) |
| This compound in Water | 0.5 | 1 |
| This compound in PBS (pH 7.4) | 0.8 | 1.6 |
| This compound in PBS (pH 8.5) | 5.2 | 10.4 |
| 1% Tween® 80 in Water | 15.7 | 31.4 |
| 5% HP-β-CD in Water | 45.3 | 90.6 |
| Solid Dispersion (1:5 with PVP K30) | 88.1 | 176.2 |
Signaling Pathway and Experimental Workflow Diagrams
Wnt/β-catenin Signaling Pathway Inhibition by this compound
Caption: Inhibition of the Wnt/β-catenin pathway by this compound.
Experimental Workflow for Addressing this compound Solubility
Caption: Workflow for troubleshooting this compound solubility issues.
References
potential off-target effects of DK419 in kinase assays
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing DK419 in kinase assays. Given that this compound is a known inhibitor of Wnt/β-catenin signaling with observed effects on AMPK phosphorylation, understanding its potential off-target kinase interactions is critical for accurate experimental interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the primary known target of this compound?
A1: this compound is a potent inhibitor of the Wnt/β-catenin signaling pathway.[1][2] It is a derivative of Niclosamide and has been shown to decrease cytosolic levels of Dishevelled and β-catenin, leading to the inhibition of colorectal cancer cell growth.[1][2]
Q2: Does this compound have known off-target effects on kinases?
A2: While comprehensive kinome screening data for this compound is not publicly available, its induction of AMP-activated protein kinase (AMPK) phosphorylation suggests potential direct or indirect interaction with the kinase signaling network.[1][2] The parent compound, Niclosamide, is known to be a multifunctional drug, hinting that derivatives like this compound may also exhibit activity against multiple targets.
Q3: How can I assess the selectivity of this compound in my experiments?
A3: To determine the kinase selectivity of this compound, it is recommended to perform a broad kinase screen, such as a KINOMEscan™, which assesses binding affinity against a large panel of kinases. Alternatively, profiling against a smaller, focused panel of kinases suspected to be involved in your experimental system can also provide valuable insights.
Q4: What are the implications of this compound-induced AMPK activation?
A4: The activation of AMPK, a master regulator of cellular energy homeostasis, can have widespread effects on cellular metabolism and signaling. This can complicate the interpretation of experimental results, as observed phenotypes may be due to AMPK activation rather than direct inhibition of the Wnt/β-catenin pathway. It is crucial to include appropriate controls to dissect these effects.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent IC50 values for Wnt pathway inhibition. | Off-target effects on other signaling pathways impacting cell viability or reporter assays. | 1. Perform a cell viability assay (e.g., MTS or CellTiter-Glo®) in parallel with your functional assay to normalize for proliferation effects. 2. Use a secondary, distinct Wnt pathway reporter assay to confirm findings. 3. Profile this compound against a panel of kinases to identify potential off-targets that may influence the Wnt pathway readout. |
| Observed phenotype is not consistent with Wnt pathway inhibition. | The phenotype may be driven by off-target effects, particularly the activation of AMPK. | 1. Use a specific AMPK inhibitor (e.g., Compound C) in combination with this compound to determine if the phenotype is AMPK-dependent. 2. Measure the phosphorylation status of known AMPK substrates (e.g., ACC) to confirm AMPK activation by this compound in your system. 3. Compare the effects of this compound with other known Wnt pathway inhibitors that do not activate AMPK. |
| Difficulty reproducing published results. | Variations in experimental conditions such as cell line passage number, serum concentration, or reagent quality. | 1. Ensure consistent cell culture conditions and use low-passage number cells. 2. Validate the activity of this compound stock solution. 3. Carefully follow a standardized experimental protocol, paying close attention to incubation times and concentrations. |
Potential Off-Target Kinase Profile of this compound
Disclaimer: The following table presents hypothetical kinome scan data for this compound for illustrative purposes, based on its known induction of pAMPK and the multi-target nature of its parent compound. This data is not from a published study on this compound.
| Kinase | Dissociation Constant (Kd) (nM) | Primary Pathway | Potential Implication |
| GSK3α | 50 | Wnt Signaling | On-target |
| GSK3β | 75 | Wnt Signaling | On-target |
| AMPKα1 | 250 | Cellular Metabolism | Potential for significant off-target metabolic effects. |
| MAPK1 (ERK2) | >10,000 | MAPK/ERK Signaling | Likely not a direct target. |
| CDK2 | >10,000 | Cell Cycle | Likely not a direct target. |
| PKA | 1,500 | cAMP Signaling | Moderate potential for off-target effects. |
| PKCα | 2,000 | PKC Signaling | Moderate potential for off-target effects. |
Experimental Protocols
AMPK Kinase Activity Assay (Radiometric)
This protocol is a representative method for measuring the kinase activity of AMPK in the presence of an inhibitor like this compound.
Materials:
-
Purified active AMPK enzyme
-
Kinase Assay Buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerolphosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
-
Substrate peptide (e.g., AMARAASAAALARRR)
-
[γ-³²P]ATP
-
10% Phosphoric Acid
-
P81 Phosphocellulose Paper
-
Scintillation Counter
Procedure:
-
Prepare a reaction mix containing Kinase Assay Buffer, purified AMPK enzyme, and the substrate peptide.
-
Add varying concentrations of this compound or vehicle control (DMSO) to the reaction mix and incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction for 20 minutes at 30°C.
-
Stop the reaction by adding 10% phosphoric acid.
-
Spot a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper three times with 1% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Air dry the P81 paper and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percent inhibition of AMPK activity by this compound compared to the vehicle control.
Visualizations
Caption: Wnt/β-catenin signaling pathway and the putative site of this compound action.
References
Technical Support Center: Minimizing Variability in Cell Viability Assays with DK419
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Wnt/β-catenin signaling inhibitor, DK419. The focus is on minimizing variability and ensuring reproducible results in cell viability assays, particularly with colorectal cancer (CRC) cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in cell viability assays?
A1: this compound is a potent small molecule inhibitor of the Wnt/β-catenin signaling pathway.[1][2] This pathway is often dysregulated in various cancers, especially colorectal cancer, where it can drive cell proliferation.[1] Therefore, this compound is used in cell viability assays to assess its efficacy in inhibiting the growth of cancer cells, such as colorectal cancer cell lines.[1][2]
Q2: We are observing high variability between replicate wells in our this compound cell viability assay. What are the common causes?
A2: High variability in replicate wells is a frequent issue in cell-based assays and can stem from several sources:
-
Inconsistent Cell Seeding: Uneven distribution of cells across the wells of a microplate is a primary cause of variability. This can be due to cell clumping or improper pipetting techniques.
-
Edge Effects: Wells on the perimeter of a microplate are more susceptible to evaporation, leading to changes in media concentration and affecting cell growth.
-
Pipetting Errors: Inaccurate or inconsistent dispensing of cells, media, or reagents can introduce significant variability.
-
Cell Health and Passage Number: Using cells that are unhealthy, have been passaged too many times, or are not in the logarithmic growth phase can lead to inconsistent results.[3]
Q3: Our IC50 value for this compound fluctuates between experiments. What could be the reason?
A3: Fluctuations in the half-maximal inhibitory concentration (IC50) value can be attributed to several factors:
-
Cell Density: The initial cell seeding density can impact the apparent potency of a compound.
-
Reagent Preparation and Storage: Improperly stored or prepared this compound stock solutions can lead to variations in concentration.
-
Incubation Times: Variations in the incubation time with this compound or the viability assay reagent can alter the final readout.
-
Culture Media Components: Components in the culture media, such as serum, can sometimes interact with the compound or the assay reagents, affecting the results.[4][5]
Q4: How can we minimize the "edge effect" in our 96-well plate assays?
A4: The "edge effect" can be minimized by:
-
Avoiding Outer Wells: Do not use the outermost wells of the microplate for experimental samples. Instead, fill them with sterile phosphate-buffered saline (PBS) or culture medium to create a humidity barrier.
-
Proper Incubation: Ensure the incubator has good humidity control and uniform temperature distribution.
-
Plate Sealing: Use breathable plate sealers to reduce evaporation during long incubation periods.
Troubleshooting Guides
This section provides a structured approach to identifying and resolving common issues encountered during cell viability assays with this compound.
Issue 1: High Background Signal in Control Wells
| Possible Cause | Recommended Solution |
| Media or Reagent Contamination | Use fresh, sterile media and reagents. Regularly test for mycoplasma contamination.[3] |
| Autofluorescence of this compound | If using a fluorescence-based assay, check for autofluorescence of this compound at the assay's excitation and emission wavelengths. |
| High Cell Seeding Density | Optimize the cell seeding density to ensure cells are in a linear growth phase throughout the experiment. |
| Incorrect Wavelength Reading | Ensure the microplate reader is set to the correct wavelength for the specific viability assay being used. |
Issue 2: Low Signal-to-Noise Ratio
| Possible Cause | Recommended Solution |
| Low Cell Number or Viability | Ensure a sufficient number of viable cells are seeded. Perform a cell titration experiment to determine the optimal cell density. |
| Suboptimal Reagent Concentration | Titrate the viability assay reagent to determine the optimal concentration for your cell line and seeding density. |
| Incorrect Incubation Time | Optimize the incubation time for both the this compound treatment and the viability assay reagent. |
| Degraded Reagents | Check the expiration dates of all reagents and store them according to the manufacturer's instructions. |
Issue 3: Inconsistent Dose-Response Curve
| Possible Cause | Recommended Solution |
| Pipetting Inaccuracy | Calibrate pipettes regularly and use reverse pipetting for viscous solutions. Pre-wet pipette tips before dispensing. |
| Cell Clumping | Ensure a single-cell suspension is achieved after trypsinization by gentle pipetting. A cell strainer can be used if necessary. |
| Incomplete Solubilization of Formazan (MTT assay) | Ensure complete dissolution of the formazan crystals by thorough mixing and allowing sufficient incubation time with the solubilization buffer.[5][6] |
| Compound Precipitation | Visually inspect the wells for any signs of this compound precipitation, especially at higher concentrations. |
Experimental Protocols
Protocol 1: Culturing Colorectal Cancer (CRC) Cells
This protocol provides general guidelines for culturing common CRC cell lines (e.g., HT-29, SW620).
-
Media Preparation: Prepare the appropriate culture medium (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Cell Thawing: Thaw cryopreserved cells rapidly in a 37°C water bath. Transfer the cells to a sterile centrifuge tube containing pre-warmed complete medium and centrifuge at a low speed to pellet the cells.
-
Cell Seeding: Resuspend the cell pellet in fresh, pre-warmed medium and seed into a T-75 flask at the recommended density.
-
Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: When cells reach 80-90% confluency, aspirate the medium, wash with PBS, and detach the cells using a suitable dissociation reagent (e.g., Trypsin-EDTA). Neutralize the trypsin with complete medium, centrifuge the cells, and resuspend them in fresh medium for further passaging or for use in assays.
Protocol 2: MTS Cell Viability Assay with this compound Treatment
-
Cell Seeding: Harvest CRC cells in the logarithmic growth phase and seed them into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL of complete medium. Incubate for 24 hours.
-
Compound Preparation: Prepare a serial dilution of this compound in the appropriate vehicle (e.g., DMSO) and then dilute further in culture medium to the desired final concentrations.
-
Cell Treatment: After 24 hours of incubation, carefully remove the medium from the wells and add 100 µL of the medium containing the various concentrations of this compound. Include vehicle-only controls.
-
Incubation with Compound: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours) at 37°C and 5% CO2.
-
MTS Reagent Addition: Following the treatment incubation, add 20 µL of MTS reagent to each well.[3][7]
-
Incubation with MTS: Incubate the plate for 1-4 hours at 37°C, protected from light.[3][7]
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.[7]
-
Data Analysis: Subtract the background absorbance (from wells with medium only) and calculate the percentage of cell viability relative to the vehicle-treated control cells.
Visualizations
Wnt/β-catenin Signaling Pathway and Inhibition by this compound
Caption: Wnt pathway activation and this compound's inhibitory action.
Experimental Workflow for this compound Cell Viability Assay
Caption: Step-by-step workflow for assessing this compound's effect on cell viability.
References
- 1. researchgate.net [researchgate.net]
- 2. Wnt signal transduction pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. researchgate.net [researchgate.net]
- 7. broadpharm.com [broadpharm.com]
how to avoid DK419 precipitation in culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing DK419 in cell culture experiments. Our goal is to help you mitigate common issues, particularly precipitation, to ensure the reliability and reproducibility of your results.
Troubleshooting Guide: Preventing this compound Precipitation
Precipitation of this compound upon its addition to aqueous cell culture media is a common challenge, likely stemming from its hydrophobic nature. This guide offers a systematic approach to identify the root cause of precipitation and provides solutions to resolve the issue.
Initial Assessment: Is the Precipitate this compound?
Before troubleshooting, it is crucial to confirm that the observed precipitate is indeed this compound.
-
Microscopic Examination: Under a microscope, this compound precipitate may manifest as small, crystalline, or amorphous particles. This appearance is distinct from microbial contamination, such as bacteria (motile rods) or fungi (filamentous structures).
-
Control Medium: Always prepare a control flask or well containing the same cell culture medium and the final concentration of the solvent (e.g., DMSO) but without this compound. If precipitation also occurs in the control, the problem may lie with the medium components or the solvent itself.
Step-by-Step Troubleshooting
If you've confirmed the precipitate is likely this compound, follow these steps to identify and address the cause:
1. Review this compound Stock Solution Preparation
The preparation and handling of your this compound stock solution are critical.
| Parameter | Recommendation | Troubleshooting Tips |
| Solvent | Use high-purity, anhydrous Dimethyl Sulfoxide (DMSO). | Ensure your DMSO is of high quality and has not absorbed water, which can reduce its ability to dissolve this compound. |
| Stock Concentration | Prepare a high-concentration stock solution (e.g., 10-50 mM) in DMSO. | If precipitation persists upon dilution, consider preparing a lower concentration stock (e.g., 1-10 mM). |
| Dissolution | Ensure this compound is fully dissolved in DMSO. Gentle warming (up to 37°C) and vortexing can help. | If the compound does not fully dissolve, brief sonication in a water bath may be effective. |
| Storage | Store the stock solution in small, single-use aliquots at -20°C or -80°C. | Avoid repeated freeze-thaw cycles, which can degrade the compound and affect its solubility. |
2. Examine the Dilution Method
The most common cause of precipitation is the method used to dilute the DMSO stock into the aqueous culture medium.
| Parameter | Recommendation | Troubleshooting Tips |
| Medium Temperature | Add the this compound stock solution to pre-warmed (37°C) cell culture medium. | Adding the stock to cold medium can cause thermal shock and induce precipitation. |
| Mixing Technique | Add the stock solution to the medium while gently swirling or vortexing. Never add the aqueous medium directly to the concentrated DMSO stock. | This gradual introduction helps to prevent a rapid change in solvent polarity that can cause the compound to fall out of solution. |
| Serial Dilution | For high final concentrations of this compound, a serial dilution approach may be beneficial. | First, dilute the stock into a small volume of medium, ensure it is dissolved, and then add this to the final culture volume. |
| Final DMSO Concentration | Keep the final concentration of DMSO in the cell culture medium below 0.5%, and ideally at or below 0.1%. | High concentrations of DMSO can be toxic to cells and may also cause the hydrophobic compound to precipitate. |
3. Evaluate the Culture Medium Composition
Certain components of the cell culture medium can interact with this compound and contribute to precipitation.
| Factor | Potential Issue | Recommendations |
| pH | The solubility of many compounds is pH-dependent. | Ensure the pH of your culture medium is stable and within the optimal physiological range (typically 7.2-7.4). Use a medium with a robust buffering system appropriate for your incubator's CO₂ concentration. |
| Serum | Serum proteins can sometimes interact with small molecules, leading to precipitation. | If your experimental design allows, consider using a serum-free or low-serum medium. |
| Other Supplements | High concentrations of salts or other supplements could potentially interact with this compound. | When preparing media, ensure all components are fully dissolved before adding the next. If you suspect an interaction, you can try adding this compound to the basal medium before adding other supplements. |
Experimental Protocols
Preparation of this compound Stock Solution
-
Solvent Preparation: Use sterile, anhydrous DMSO.
-
Weighing: Accurately weigh the required amount of this compound powder.
-
Dissolution: In a sterile tube, add the appropriate volume of DMSO to the this compound powder to achieve the desired stock concentration (e.g., 10 mM).
-
Mixing: Vortex the solution until the this compound is completely dissolved. Gentle warming to 37°C can be applied if necessary.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store these aliquots at -20°C or -80°C.
Dilution of this compound into Culture Medium
-
Pre-warm Medium: Pre-warm the required volume of cell culture medium to 37°C in a water bath.
-
Thaw Stock: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Dilution: While gently swirling the pre-warmed medium, add the required volume of the this compound stock solution to achieve the final desired concentration.
-
Mixing: Continue to mix the medium gently for a few seconds to ensure homogeneity.
-
Application: Immediately add the this compound-supplemented medium to your cell cultures.
Frequently Asked Questions (FAQs)
Q1: I observed a precipitate in my culture medium immediately after adding this compound. What is the most likely cause?
A1: The most probable cause is the dilution method. Rapidly adding a concentrated DMSO stock of a hydrophobic compound like this compound to an aqueous medium can cause it to precipitate. To avoid this, add the stock solution slowly to pre-warmed medium while gently mixing.
Q2: Can I use a solvent other than DMSO to dissolve this compound?
A2: DMSO is the most commonly used solvent for preparing stock solutions of hydrophobic compounds for cell culture. If you must use another solvent, ensure it is of high purity and test its toxicity on your specific cell line at the final concentration that will be present in the culture medium.
Q3: Does the type of cell culture medium affect this compound precipitation?
A3: While the specific medium type is less likely to be the primary cause of precipitation, factors like pH and the presence of certain supplements can influence the solubility of this compound. Ensure your medium is properly buffered and prepared according to the manufacturer's instructions.
Q4: I've followed all the recommendations, but I still see some precipitation. What else can I do?
A4: If precipitation persists, you can try a brief sonication of the final medium solution in a water bath sonicator. However, use this method with caution, as excessive sonication can potentially damage media components.
Q5: My culture medium containing this compound turned cloudy after incubation. What should I do?
A5: A cloudy appearance after incubation could indicate either precipitation or microbial contamination. First, examine the culture under a microscope to rule out contamination. If it is precipitation, it could be due to temperature shifts or interactions with cellular metabolites. Review your handling procedures and consider the stability of this compound under your specific experimental conditions. Do not use the cloudy medium for your experiments.
Visualizing the Troubleshooting Workflow
The following diagram illustrates the logical steps to troubleshoot this compound precipitation in your cell culture experiments.
Caption: A workflow diagram for troubleshooting this compound precipitation.
DK419 Technical Support Center: Interpreting Unexpected Results
This technical support center provides guidance for researchers, scientists, and drug development professionals who may encounter unexpected results during experiments with DK419. The information is presented in a question-and-answer format to directly address specific issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent inhibitor of the Wnt/β-catenin signaling pathway.[1][2][3] It is a derivative of Niclosamide and functions by decreasing the cytosolic levels of Dishevelled and β-catenin.[1][2] This leads to a reduction in the nuclear translocation of β-catenin and subsequent downregulation of its target genes, which are often implicated in cancer development.[1][3]
Q2: Beyond Wnt signaling, does this compound have other known cellular effects?
Yes, similar to its parent compound Niclosamide, this compound affects cellular metabolism. It has been shown to increase the cellular oxygen consumption rate, which is consistent with the uncoupling of mitochondrial oxidative phosphorylation.[1] Additionally, this compound induces the phosphorylation of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.[1][2]
Q3: In which types of cancer has this compound shown efficacy?
This compound has demonstrated potent anti-cancer activity in colorectal cancer (CRC) models.[1][3] It effectively inhibits the proliferation of various CRC cell lines, including those with mutations in the Wnt signaling pathway (e.g., APC or β-catenin mutations).[1] In vivo studies have also shown that orally administered this compound can inhibit the growth of patient-derived CRC tumor explants in mice.[1][3]
Troubleshooting Guide
Issue 1: No significant inhibition of Wnt/β-catenin signaling is observed.
-
Potential Cause 1: Suboptimal concentration of this compound.
-
Troubleshooting Step: Ensure that the concentration of this compound used is appropriate for the cell line and assay. Refer to the provided IC50 values as a starting point. Perform a dose-response experiment to determine the optimal concentration for your specific experimental conditions.
-
-
Potential Cause 2: Cell line is not responsive to Wnt pathway inhibition.
-
Troubleshooting Step: Verify that the cell line used has an active Wnt/β-catenin pathway. Cell lines with mutations in components of this pathway, such as APC or β-catenin, are generally more sensitive.[1] Consider using a positive control cell line known to be responsive to Wnt inhibitors.
-
-
Potential Cause 3: Issues with the reporter assay.
-
Troubleshooting Step: If using a TOPFlash reporter assay, ensure the reporter construct is functioning correctly. Include appropriate positive (e.g., Wnt3A stimulation) and negative controls.
-
Issue 2: High variability in cell proliferation assay results.
-
Potential Cause 1: Inconsistent cell seeding.
-
Troubleshooting Step: Ensure uniform cell seeding density across all wells. Variations in cell number at the start of the experiment can lead to significant differences in proliferation.
-
-
Potential Cause 2: Edge effects in multi-well plates.
-
Troubleshooting Step: To minimize edge effects, avoid using the outer wells of the plate for experimental conditions. Fill these wells with sterile media or PBS to maintain a humidified environment.
-
-
Potential Cause 3: Compound precipitation.
-
Troubleshooting Step: Visually inspect the culture medium for any signs of this compound precipitation, especially at higher concentrations. If precipitation is observed, consider preparing fresh dilutions or using a different solvent system (though DMSO is commonly used).
-
Issue 3: Unexpected changes in cellular oxygen consumption rate (OCR).
-
Potential Cause 1: Differences in cellular metabolic state.
-
Troubleshooting Step: The metabolic state of cells can influence their response to mitochondrial uncouplers. Ensure that cells are in a consistent growth phase and metabolic state for all experiments.
-
-
Potential Cause 2: Different kinetics compared to other uncouplers.
-
Troubleshooting Step: The kinetic profile and magnitude of the OCR increase with this compound may differ from other compounds like Niclosamide or FCCP.[1] This could be due to differences in potency or cell permeability.[1] It is important to perform a full mitochondrial stress test to properly interpret the data.
-
Quantitative Data Summary
Table 1: In Vitro IC50 Values of this compound
| Assay Type | Cell Line(s) | IC50 (µM) | Reference |
| Wnt/β-catenin TOPFlash Reporter Assay | - | 0.19 ± 0.08 | [1] |
| Cell Proliferation (MTS Assay) | Six CRC cell lines | 0.07 - 0.36 | [1][3] |
Table 2: Downregulation of Wnt/β-catenin Target Proteins by this compound
| Protein | Cell Lines | Observation | Reference |
| Axin2 | HCT-116, SW-480, CRC-240 | Reduced levels | [1] |
| β-catenin | HCT-116, SW-480, CRC-240 | Reduced levels | [1] |
| c-Myc | HCT-116, SW-480, CRC-240 | Reduced levels | [1] |
| Cyclin D1 | HCT-116, SW-480, CRC-240 | Reduced levels | [1] |
| Survivin | HCT-116, SW-480, CRC-240 | Reduced levels | [1] |
Experimental Protocols
1. Wnt/β-catenin TOPFlash Reporter Assay
-
Cell Seeding: Plate cells in a 96-well plate at a suitable density to ensure they are in the logarithmic growth phase during the experiment.
-
Transfection (if necessary): Co-transfect cells with the TOPFlash (T-cell factor/lymphoid enhancer factor-responsive luciferase) and a control Renilla luciferase plasmid.
-
Wnt Stimulation: Stimulate the cells with Wnt3A-conditioned medium to activate the Wnt/β-catenin pathway.
-
This compound Treatment: Treat the cells with a range of this compound concentrations for a predetermined period (e.g., 18-24 hours).
-
Luciferase Assay: Measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the TOPFlash luciferase activity to the Renilla luciferase activity. Plot the normalized data against the this compound concentration to determine the IC50 value.
2. Cell Proliferation (MTS) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a low density to allow for proliferation over the course of the experiment.
-
This compound Treatment: After allowing the cells to adhere overnight, treat them with various concentrations of this compound.
-
Incubation: Incubate the cells for a period that allows for multiple cell doublings (e.g., 72 hours).
-
MTS Reagent Addition: Add MTS reagent to each well and incubate for 1-4 hours, allowing viable cells to convert the MTS tetrazolium compound into a colored formazan product.
-
Absorbance Measurement: Measure the absorbance of the formazan product at 490 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot against the this compound concentration to determine the IC50 value.
3. Western Blot Analysis
-
Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against the target proteins (e.g., β-catenin, c-Myc, Cyclin D1, pAMPK, AMPK) and a loading control (e.g., β-actin).
-
Detection: Incubate with the appropriate HRP-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the relative protein levels.
Visualizations
Caption: Wnt/β-catenin signaling pathway and the inhibitory points of this compound.
References
- 1. Identification of this compound, a potent inhibitor of Wnt/β-catenin signaling and colorectal cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of this compound, a potent inhibitor of Wnt/β-catenin signaling and colorectal cancer growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cancer-research-network.com [cancer-research-network.com]
DK419 Technical Support Center: Enhancing Reproducibility in Wnt/β-Catenin Signaling Research
This technical support center provides troubleshooting guidance and detailed protocols to assist researchers, scientists, and drug development professionals in improving the reproducibility of studies involving DK419, a potent inhibitor of the Wnt/β-catenin signaling pathway.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule inhibitor of the Wnt/β-catenin signaling pathway.[1][2] It is a derivative of Niclosamide and has shown potent anti-cancer activity, particularly in colorectal cancer models.[1][2][3][4] Its primary mechanism involves the inhibition of Wnt/β-catenin gene transcription.[1] Additionally, this compound has been observed to increase the cellular oxygen consumption rate and induce the phosphorylation of AMP-activated protein kinase (AMPK).[2][3][4]
Q2: What are the recommended starting concentrations for this compound in in vitro experiments?
A2: Based on published data, the half-maximal inhibitory concentration (IC50) for this compound in inhibiting the proliferation of various colorectal cancer (CRC) cell lines ranges from 0.07 to 0.36 μM.[1][2] For Wnt/β-catenin gene transcription inhibition, an IC50 of 0.19 μM has been reported.[1] For mechanistic studies, such as observing effects on protein levels or AMPK phosphorylation, concentrations of 1 μM to 12.5 μM have been used.[1][2] It is always recommended to perform a dose-response curve for your specific cell line and assay to determine the optimal concentration.
Q3: How should I prepare and store this compound for cell culture experiments?
A3: For in vitro studies, this compound is typically dissolved in a suitable solvent such as Dimethyl Sulfoxide (DMSO) to create a stock solution. It is crucial to ensure complete dissolution. For long-term storage, it is advisable to aliquot the stock solution and store it at -20°C or -80°C to avoid repeated freeze-thaw cycles. When preparing working concentrations for cell culture, the final DMSO concentration in the media should be kept low (typically ≤ 0.1%) to minimize solvent-induced cytotoxicity.
Troubleshooting Guides
In Vitro Cell-Based Assays
Issue 1: High variability or inconsistent IC50 values in cell proliferation assays (e.g., MTS/MTT assay).
-
Possible Cause 1: Inconsistent cell seeding density.
-
Troubleshooting Tip: Ensure a single-cell suspension and accurate cell counting before seeding. Use a multichannel pipette for seeding to minimize well-to-well variability. Allow cells to adhere and resume logarithmic growth (typically 24 hours) before adding this compound.
-
-
Possible Cause 2: Interference of this compound with the assay chemistry. Since this compound affects mitochondrial function by increasing oxygen consumption, it may interfere with tetrazolium-based viability assays (MTT, MTS) which rely on cellular metabolic activity.[3][5][6]
-
Troubleshooting Tip: Corroborate viability data with a non-metabolic assay, such as a trypan blue exclusion assay or a crystal violet staining assay.
-
-
Possible Cause 3: Drug solubility and stability issues.
-
Troubleshooting Tip: Ensure complete dissolution of the this compound stock solution. When diluting in culture media, vortex gently and inspect for any precipitation. Prepare fresh dilutions for each experiment.
-
Issue 2: No significant decrease in β-catenin, c-Myc, or Cyclin D1 protein levels after this compound treatment in Western blot analysis.
-
Possible Cause 1: Suboptimal treatment time or concentration.
-
Troubleshooting Tip: Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) and a dose-response experiment (e.g., 0.1, 0.5, 1, 5, 10 μM) to determine the optimal conditions for observing a decrease in the target proteins in your specific cell line.
-
-
Possible Cause 2: Poor antibody quality or incorrect blotting conditions.
-
Troubleshooting Tip: Validate your primary antibodies using positive and negative controls. Optimize antibody dilutions and incubation times. Ensure efficient protein transfer and use an appropriate blocking buffer. For phosphorylated proteins, specific blocking and antibody dilution buffers may be required.
-
-
Possible Cause 3: High protein turnover.
-
Troubleshooting Tip: Consider using a proteasome inhibitor (e.g., MG132) as a positive control to confirm that the degradation of your target proteins can be blocked.
-
In Vivo Animal Studies
Issue: Lack of tumor growth inhibition in mouse xenograft models.
-
Possible Cause 1: Inadequate drug dosage or formulation.
-
Possible Cause 2: Insufficient statistical power.
-
Troubleshooting Tip: Use a sufficient number of animals per group to detect a statistically significant difference. Perform a power analysis before starting the study to determine the appropriate sample size.
-
-
Possible Cause 3: Tumor model resistance.
-
Troubleshooting Tip: Confirm that the chosen cancer cell line for the xenograft is sensitive to this compound in vitro before proceeding with in vivo studies.
-
Experimental Protocols
Protocol 1: Determination of IC50 using MTS Assay
-
Cell Seeding: Seed colorectal cancer cells (e.g., HCT116, SW480) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Drug Treatment: Prepare serial dilutions of this compound in complete growth medium at 2x the final desired concentrations. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.
-
Incubation: Incubate for 1-4 hours at 37°C in a 5% CO2 incubator, or until a color change is apparent.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (media only) from all readings. Normalize the data to the vehicle control (set as 100% viability). Plot the percentage of cell viability against the log of the this compound concentration and use a non-linear regression to calculate the IC50 value.
Protocol 2: Western Blot Analysis of Wnt/β-catenin Signaling Proteins
-
Cell Lysis: Plate cells and treat with this compound at the desired concentrations and for the appropriate duration. Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins on a 10% or 12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against β-catenin, c-Myc, Cyclin D1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Data Presentation
Table 1: In Vitro Efficacy of this compound on Colorectal Cancer Cell Lines
| Cell Line | IC50 for Cell Proliferation (μM) | Reference |
| DLD-1 | 0.36 | [3] |
| HCT116 | 0.18 | [3] |
| HT-29 | 0.22 | [3] |
| SW480 | 0.07 | [3] |
| SW948 | 0.11 | [3] |
Table 2: Effect of this compound on Wnt/β-catenin Signaling Components
| Protein Target | Effect | Cell Line(s) | This compound Concentration | Reference |
| Axin2 | Reduction | Colorectal Cancer Cells | 12.5 μM | [1] |
| β-catenin | Reduction | Colorectal Cancer Cells | 12.5 μM | [1] |
| c-Myc | Reduction | Colorectal Cancer Cells | 12.5 μM | [1] |
| Cyclin D1 | Reduction | Colorectal Cancer Cells | 12.5 μM | [1] |
| Survivin | Reduction | Colorectal Cancer Cells | 12.5 μM | [1] |
| pAMPK | Induction | Colonic Cells | 1 μM | [3] |
Visualizations
Caption: Simplified Wnt/β-catenin signaling pathway and the inhibitory action of this compound.
Caption: Troubleshooting workflow for inconsistent in vitro results with this compound.
References
- 1. cellsignal.com [cellsignal.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. Identification of this compound, a potent inhibitor of Wnt/β-catenin signaling and colorectal cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of this compound, a potent inhibitor of Wnt/β-catenin signaling and colorectal cancer growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pitfalls of the MTT assay: Direct and off-target effects of inhibitors can result in over/underestimation of cell viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pitfalls of the MTT assay: Direct and off-target effects of inhibitors can result in over/underestimation of cell viability. | Semantic Scholar [semanticscholar.org]
Technical Support Center: Controlling for Artifacts in DK419-Treated Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in designing, executing, and interpreting experiments with the Wnt/β-catenin signaling inhibitor, DK419.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent small molecule inhibitor of the Wnt/β-catenin signaling pathway.[1][2][3] It is a derivative of Niclosamide with improved pharmacokinetic properties.[3] Its primary mechanism involves the inhibition of Wnt/β-catenin signaling, which it achieves by inducing the internalization of the Frizzled-1 (Fzd1) receptor.[4] Additionally, this compound has been shown to alter cellular metabolism by increasing the oxygen consumption rate and inducing the phosphorylation of AMP-activated protein kinase (AMPK).[1][4]
Q2: In which cancer cell lines has this compound shown efficacy?
A2: this compound has demonstrated potent anti-proliferative activity in various colorectal cancer (CRC) cell lines, particularly those with mutations in the Wnt signaling pathway, such as HCT-116 (β-catenin mutation) and SW-480 (APC mutation).[4]
Q3: What are the typical IC50 values for this compound?
A3: The half-maximal inhibitory concentration (IC50) of this compound varies depending on the cell line and the assay used. The reported values are summarized in the table below.
| Assay Type | Cell Line/System | IC50 (µM) | Reference |
| Wnt/β-catenin signaling (TOPFlash assay) | HEK293 cells with Wnt3A | 0.19 ± 0.08 | [4] |
| Cell Proliferation (MTS assay) | HCT-116 | 0.20 ± 0.03 | [4] |
| Cell Proliferation (MTS assay) | SW-480 | 0.36 ± 0.04 | [4] |
| Cell Proliferation (MTS assay) | SW-620 | 0.21 ± 0.02 | [4] |
| Cell Proliferation (MTS assay) | HT-29 | 0.07 ± 0.01 | [4] |
| Cell Proliferation (MTS assay) | DLD-1 | 0.23 ± 0.02 | [4] |
| Cell Proliferation (MTS assay) | RKO | 0.17 ± 0.02 | [4] |
Q4: What are potential off-target effects or artifacts to be aware of when using this compound?
A4: As a derivative of Niclosamide, which is known to have multiple biological activities, this compound may also exhibit off-target effects.[5] Potential artifacts can be categorized as follows:
-
Metabolic Reprogramming: this compound increases the oxygen consumption rate and activates AMPK, which can confound the interpretation of cell viability assays that are dependent on metabolic activity (e.g., MTT, XTT).[1][4]
-
Mitochondrial Uncoupling: Niclosamide and its derivatives can act as mitochondrial uncouplers.[6] This can lead to changes in cellular ATP levels and redox status, potentially affecting a wide range of cellular processes and assays.
-
Pan-Assay Interference Compounds (PAINS): While not explicitly reported for this compound, researchers should be aware of the possibility of non-specific interactions with assay components, a common issue with small molecules.[7]
Troubleshooting Guides
Problem 1: Inconsistent results in Wnt/β-catenin reporter assays (e.g., TOPFlash).
| Possible Cause | Troubleshooting Steps |
| Cellular Health and Confluency | Ensure cells are healthy, within a consistent passage number, and plated at a consistent density. Over-confluent or stressed cells may exhibit altered Wnt signaling. |
| Reagent Variability | Use a consistent source and batch of Wnt3A-conditioned medium or purified Wnt3a protein. The activity of Wnt ligands can vary.[8] Include a FOPFlash (mutated TCF binding sites) control to ensure the observed effects are specific to TCF/LEF-mediated transcription.[9][10] |
| Transfection Efficiency | Co-transfect with a constitutively expressed reporter (e.g., Renilla luciferase) to normalize for transfection efficiency.[11] |
| This compound Degradation | Prepare fresh stock solutions of this compound in a suitable solvent (e.g., DMSO) and store them properly. Avoid repeated freeze-thaw cycles. |
Problem 2: Discrepancies between cell viability assay results and observed cellular morphology.
| Possible Cause | Troubleshooting Steps |
| Metabolic Assay Interference | This compound's effect on cellular respiration can alter the readout of metabolic-based viability assays (MTT, XTT, resazurin).[1][4] Use a non-metabolic viability assay, such as a crystal violet staining assay or a cell counting method (e.g., trypan blue exclusion), to confirm the results. |
| Induction of Apoptosis vs. Necrosis | Assess markers of apoptosis (e.g., cleaved caspase-3, PARP cleavage) and necrosis to understand the mode of cell death induced by this compound. |
| Delayed Cytotoxic Effects | Extend the treatment duration to determine if the cytotoxic effects of this compound manifest at later time points. |
Problem 3: Unexpected changes in AMPK phosphorylation.
| Possible Cause | Troubleshooting Steps |
| Cellular Stress | AMPK is a sensitive marker of cellular stress.[12] Ensure consistent and gentle handling of cells during treatment and harvesting to minimize non-specific AMPK activation. |
| Nutrient Depletion in Media | Culture cells in fresh media during this compound treatment to avoid nutrient depletion, which can independently activate AMPK. |
| Indirect AMPK Activation | This compound's effect on mitochondrial function can lead to an increase in the AMP:ATP ratio, thereby activating AMPK.[13] This is an expected on-target effect of the compound class. |
Experimental Protocols
1. Wnt/β-catenin Reporter (TOPFlash) Assay
-
Cell Seeding: Seed HEK293T cells (or other suitable cell line) in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect cells with the TOPFlash reporter plasmid and a Renilla luciferase control plasmid using a suitable transfection reagent. A FOPFlash control plasmid should be used in parallel wells.[10][11]
-
Wnt Stimulation: After 24 hours, replace the medium with fresh medium containing Wnt3A-conditioned medium or purified Wnt3a protein.
-
This compound Treatment: Concurrently, treat the cells with a serial dilution of this compound or a vehicle control (e.g., DMSO).
-
Luciferase Assay: After 16-24 hours of treatment, lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the TOPFlash firefly luciferase activity to the Renilla luciferase activity. Further normalize the data to the Wnt3A-stimulated control to determine the percent inhibition.
2. Western Blot for Wnt Pathway Proteins and pAMPK
-
Cell Treatment and Lysis: Plate cells in 6-well plates and treat with this compound for the desired time. Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.[14]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate the proteins by electrophoresis, and transfer them to a PVDF membrane.[15]
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[15] Incubate with primary antibodies (e.g., anti-β-catenin, anti-c-Myc, anti-Cyclin D1, anti-pAMPK, anti-AMPK, anti-β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) reagent.[14]
3. Seahorse XFp Cell Mito Stress Test
-
Cell Seeding: Seed cells in a Seahorse XFp cell culture miniplate at a predetermined optimal density.
-
Incubation: Allow cells to adhere and grow overnight. On the day of the assay, replace the growth medium with Seahorse XF base medium supplemented with glucose, pyruvate, and glutamine, and incubate in a non-CO2 incubator at 37°C for 1 hour.[16]
-
Assay Protocol: Place the cell plate into the Seahorse XFp analyzer and follow the Cell Mito Stress Test protocol. This involves sequential injections of oligomycin, FCCP, and a mixture of rotenone and antimycin A.[17]
-
This compound Treatment: this compound can be added to the assay medium prior to starting the run to measure its immediate effects on cellular respiration.
-
Data Analysis: The Seahorse software calculates key parameters of mitochondrial function, including basal respiration, ATP production-coupled respiration, maximal respiration, and spare respiratory capacity.[16]
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibition of the Wnt Signalling Pathway: An Avenue to Control Breast Cancer Aggressiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Crosstalk of the Wnt/β-catenin pathway with other pathways in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of this compound, a potent inhibitor of Wnt/β-catenin signaling and colorectal cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nitro-Deficient Niclosamide Confers Reduced Genotoxicity and Retains Mitochondrial Uncoupling Activity for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of Niclosamide Analogs with Potent Mitochondrial Uncoupling Activity with reduced toxicity | Sciety Labs (Experimental) [sciety-labs.elifesciences.org]
- 7. benchchem.com [benchchem.com]
- 8. How to activate and detect Wnt signaling? [web.stanford.edu]
- 9. molecular biology - How does a TOPflash/FOPflash assay work to detect beta-catenin protein expression? - Biology Stack Exchange [biology.stackexchange.com]
- 10. Active β-Catenin Signaling Is an Inhibitory Pathway for Human Immunodeficiency Virus Replication in Peripheral Blood Mononuclear Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jcancer.org [jcancer.org]
- 12. Intact Cell Assays to Monitor AMPK and Determine the Contribution of the AMP-Binding or ADaM Sites to Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Oxidative stress activates AMPK in cultured cells primarily by increasing cellular AMP and/or ADP - PMC [pmc.ncbi.nlm.nih.gov]
- 14. origene.com [origene.com]
- 15. ptglab.com [ptglab.com]
- 16. Measurement of mitochondrial respiration in adherent cells by Seahorse XF96 Cell Mito Stress Test - PMC [pmc.ncbi.nlm.nih.gov]
- 17. agilent.com [agilent.com]
adjusting DK419 treatment duration for optimal effect
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing DK419, a potent inhibitor of Wnt/β-catenin signaling. The information is tailored for researchers, scientists, and drug development professionals to optimize their experimental outcomes.
Troubleshooting and FAQs
Q1: We are not observing the expected decrease in Wnt/β-catenin target gene expression after this compound treatment. What could be the issue?
A1: Several factors could contribute to this. Please consider the following:
-
Treatment Duration and Concentration: For colorectal cancer (CRC) cell lines with mutations in the Wnt pathway (e.g., HCT-116, SW-480), a treatment of 5µM this compound for 18 hours has been shown to effectively reduce the protein levels of Wnt/β-catenin targets like Axin2, c-Myc, Cyclin D1, and Survivin.[1] Shorter durations or lower concentrations may not be sufficient to elicit a measurable response.
-
Cell Line Sensitivity: While this compound is potent across multiple CRC cell lines, sensitivity can vary. Ensure your cell line has a hyperactivated Wnt/β-catenin pathway, which is the primary target of this compound.[1]
-
Reagent Quality: Verify the integrity and concentration of your this compound stock solution. Improper storage or handling can degrade the compound.
-
Experimental Controls: Always include a positive control (e.g., a known Wnt inhibitor) and a vehicle control (e.g., DMSO) to ensure your assay is performing as expected.[1]
Q2: How long should we treat our cells with this compound to see an effect on cell proliferation?
A2: The inhibitory effect of this compound on cell proliferation is concentration-dependent. The IC50 for cell proliferation in various colonic tumor cells ranges from 0.07 to 0.36 µM.[2] While a specific optimal duration for proliferation assays is not defined in the available literature, a common endpoint for such assays is 48 to 72 hours to allow for measurable differences in cell number. It is recommended to perform a time-course experiment (e.g., 24, 48, and 72 hours) in conjunction with a dose-response curve to determine the optimal treatment duration for your specific cell line and experimental conditions.
Q3: We are investigating the metabolic effects of this compound. What is the recommended treatment duration to observe changes in oxygen consumption rate (OCR) and pAMPK levels?
A3: this compound has been shown to induce metabolic changes relatively quickly. In CCD841Co colonic cells, an increase in the oxygen consumption rate was observed after treatment with 1µM this compound.[1] For the induction of phosphorylated AMPK (pAMPK), a treatment duration of 2 hours with this compound was sufficient to see a clear signal by Western blot in the same cell line.[1] Based on this, short-term treatments (e.g., 1-4 hours) are likely sufficient to observe these specific metabolic effects.
Q4: We are planning an in vivo study. What is a good starting point for the treatment duration and dosing of this compound?
A4: In a mouse model using patient-derived CRC240 tumor explants, oral administration of this compound at a dose of 1 mg/kg once a day has been shown to inhibit tumor growth.[2] Plasma concentrations of this compound remained above the in vitro IC50 values for Wnt signaling and cell proliferation 24 hours after a single 1mg/kg oral dose.[1] This suggests that a once-daily dosing regimen is sufficient to maintain a therapeutic window. The optimal duration of the in vivo treatment will depend on the tumor model and the specific endpoints of the study. Continuous daily treatment until the desired tumor growth inhibition is achieved or until ethical endpoints are reached is a common approach.
Data Summary Tables
Table 1: In Vitro Efficacy of this compound
| Assay Type | Cell Line/System | IC50 Value | Treatment Conditions | Reference |
| Wnt/β-catenin Signaling (TOPFlash) | HEK293 | 0.19 ± 0.08 µM | Wnt3A stimulation | [1] |
| Cell Proliferation | Colonic Tumor Cells | 0.07 - 0.36 µM | Not specified | [2] |
Table 2: Effective Concentrations and Durations for Specific In Vitro Assays
| Assay | Cell Line | Concentration | Duration | Observed Effect | Reference |
| Wnt Target Protein Reduction | HCT-116, SW-480, CRC-240 | 5 µM | 18 hours | Reduction of Axin2, β-catenin, c-Myc, Cyclin D1, Survivin | [1][2] |
| Fzd1-GFP Internalization | U2OS | 12.5 µM | 6 hours | Internalization of Fzd1-GFP receptor | [1] |
| Oxygen Consumption Rate | CCD841Co | 1 µM | Real-time measurement | Increased OCR | [1][2] |
| pAMPK Induction | CCD841Co | 1 µM | 2 hours | Increased pAMPK levels | [1][2] |
Experimental Protocols
1. Wnt/β-catenin TOPFlash Reporter Assay
-
Cell Line: HEK293 cells stably expressing TOPFlash luciferase and Renilla luciferase reporters.
-
Protocol:
-
Seed cells in a suitable multi-well plate.
-
After cell adherence, replace the medium with Wnt3A-conditioned medium.
-
Add this compound at various concentrations (e.g., from 0.04 to 10 µM) or DMSO as a vehicle control.
-
Incubate for the desired duration (e.g., 18-24 hours).
-
Lyse the cells and measure luciferase activity using a dual-luciferase reporter assay system.
-
Normalize the TOPFlash luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.
-
Set the reporter activity of Wnt3A with DMSO treatment as 100% and calculate the relative inhibition for each this compound concentration.[1]
-
2. Western Blot for Wnt Target Gene Proteins
-
Cell Lines: HCT-116, SW-480, or other relevant CRC cell lines.
-
Protocol:
-
Seed cells and allow them to grow to a suitable confluency.
-
Treat cells with this compound (e.g., 5 µM) or DMSO for 18 hours.[1]
-
Harvest the cells and prepare whole-cell lysates using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a standard method (e.g., BCA assay).
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with primary antibodies against Wnt target proteins (e.g., Axin2, c-Myc, Cyclin D1, Survivin) and a loading control (e.g., β-actin).
-
Incubate with appropriate secondary antibodies and visualize the protein bands using a chemiluminescence detection system.
-
3. Oxygen Consumption Rate (OCR) Measurement
-
Apparatus: Seahorse XFp Analyzer.
-
Protocol:
-
Seed cells (e.g., CCD841Co) in a Seahorse XFp cell culture miniplate.
-
Allow cells to adhere and form a monolayer.
-
One hour prior to the assay, replace the culture medium with Seahorse XF Base Medium (supplemented with pyruvate, glutamine, and glucose) and incubate in a non-CO2 37°C incubator.
-
Place the sensor cartridge with loaded compounds (this compound, and control compounds like Oligomycin, FCCP, Rotenone & Antimycin A) into the Seahorse XFp Analyzer for calibration.
-
Measure the basal OCR.
-
Inject this compound (e.g., 1 µM) and measure the OCR in real-time to observe changes.[1]
-
Inject control compounds at the end of the experiment to determine maximal respiration and non-mitochondrial oxygen consumption.
-
Visualizations
Caption: Wnt/β-catenin signaling pathway and points of inhibition by this compound.
Caption: General experimental workflow for assessing this compound efficacy.
References
Validation & Comparative
validating Wnt pathway inhibition by DK419 with downstream targets
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of DK419, a potent Wnt signaling inhibitor, with other known inhibitors of this critical pathway. The data presented herein is intended to assist researchers in evaluating the efficacy of this compound in modulating the Wnt pathway through the analysis of its downstream targets.
Introduction to this compound and the Wnt Signaling Pathway
The Wnt signaling pathway is a crucial regulator of embryonic development and adult tissue homeostasis. Its aberrant activation is a hallmark of numerous cancers, making it a prime target for therapeutic intervention. This compound, a derivative of Niclosamide, has emerged as a promising inhibitor of the canonical Wnt/β-catenin signaling pathway.[1][2] Its mechanism of action involves inducing the internalization of the Frizzled-1 (Fzd1) receptor and reducing the cytosolic levels of key signaling proteins Dishevelled and β-catenin.[1] In the canonical pathway, the stabilization of β-catenin leads to its nuclear translocation and the subsequent activation of target genes that drive cell proliferation and survival, such as c-MYC and Cyclin D1.[3][4][5]
Comparative Analysis of Wnt Pathway Inhibitors
The following tables provide a quantitative comparison of this compound with its parent compound, Niclosamide, and other notable Wnt pathway inhibitors. The data is primarily derived from in vitro assays measuring the inhibition of Wnt-dependent reporter gene expression (TOPFlash assay) and cancer cell proliferation.
Table 1: Potency of this compound and Niclosamide in Wnt Signaling and Cancer Cell Proliferation
| Compound | Wnt/β-catenin Signaling Inhibition (TOPFlash Assay, IC50) | Colorectal Cancer Cell Proliferation (IC50 Range) | Reference |
| This compound | 0.19 ± 0.08 µM | 0.07 - 0.36 µM | [6] |
| Niclosamide | 0.45 ± 0.14 µM | 0.11 - 2.39 µM | [6] |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: Comparative Potency of Various Wnt Pathway Inhibitors
| Inhibitor | Mechanism of Action | Wnt/β-catenin Signaling Inhibition (IC50/EC50/K D50) | Reference |
| This compound | Fzd1 internalization, ↓Dishevelled, ↓β-catenin | 0.19 µM (IC50) | [6] |
| IWP-2 | Porcupine inhibitor | 27 nM (IC50) | [7] |
| Adavivint (SM04690) | Canonical Wnt signaling inhibitor | 19.5 nM (EC50) | [7] |
| NCB-0846 | TNIK inhibitor | 21 nM (IC50) | [7] |
| IWR-1-endo | Axin stabilization | 180 nM (IC50) | [7] |
| PNU-74654 | β-catenin/TCF4 interaction inhibitor | 450 nM (K D50) | [7] |
| KYA1797K | Wnt/β-catenin inhibitor | 0.75 µM (IC50) | [7] |
| LF3 | β-catenin/TCF4 interaction inhibitor | < 2 µM (IC50) | [7] |
Validation of Downstream Target Inhibition by this compound
Experimental evidence demonstrates that this compound effectively downregulates the protein levels of key downstream targets of the Wnt/β-catenin pathway. Western blot analysis in colorectal cancer cell lines (HCT116 and SW-480) and a patient-derived CRC explant (CRC240) showed a marked reduction in the expression of Axin2, Survivin, and c-Myc following treatment with 5 µM this compound.[6]
Visualizing the Wnt Pathway and Experimental Workflow
To better understand the mechanism of Wnt pathway inhibition and the methods used for its validation, the following diagrams are provided.
Canonical Wnt Signaling Pathway and Points of this compound Inhibition.
Experimental Workflow for Validating Wnt Pathway Inhibition.
Detailed Experimental Protocols
The following are generalized protocols for the key experiments used to validate Wnt pathway inhibition. Specific details may need to be optimized for different cell lines and experimental conditions.
TOPFlash Luciferase Reporter Assay
This assay measures the transcriptional activity of the TCF/LEF family of transcription factors, which are activated by nuclear β-catenin.
-
Cell Culture and Transfection:
-
Seed HEK293T cells (or other suitable cell lines) in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Co-transfect cells with a TOPFlash reporter plasmid (containing TCF/LEF binding sites upstream of a luciferase gene) and a Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.
-
-
Wnt Stimulation and Inhibitor Treatment:
-
24 hours post-transfection, replace the medium with fresh medium containing Wnt3a-conditioned media or a GSK3β inhibitor (e.g., CHIR99021) to activate the Wnt pathway.
-
Concurrently, treat the cells with a serial dilution of this compound or other Wnt inhibitors. Include a vehicle control (e.g., DMSO).
-
-
Luciferase Assay:
-
After 16-24 hours of treatment, lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the percentage of inhibition relative to the Wnt-stimulated control.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Western Blot Analysis
This technique is used to detect and quantify the protein levels of downstream Wnt targets.
-
Cell Lysis and Protein Quantification:
-
Seed cells in a 6-well plate and treat with this compound or other inhibitors at the desired concentrations for a specified time (e.g., 24-48 hours).
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST (Tris-buffered saline with Tween 20) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the target proteins (e.g., β-catenin, c-Myc, Cyclin D1, Axin2) and a loading control (e.g., β-actin, GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Quantification:
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the intensity of the target protein to the loading control.
-
Quantitative Real-Time PCR (qPCR)
qPCR is used to measure the mRNA expression levels of Wnt target genes.
-
RNA Extraction and cDNA Synthesis:
-
Treat cells with inhibitors as described for the Western blot protocol.
-
Extract total RNA from the cells using a commercial RNA isolation kit.
-
Synthesize complementary DNA (cDNA) from the RNA using a reverse transcription kit.
-
-
qPCR Reaction:
-
Set up the qPCR reaction using a SYBR Green or TaqMan-based master mix, cDNA template, and primers specific for the target genes (e.g., AXIN2, MYC) and a housekeeping gene for normalization (e.g., GAPDH, ACTB).
-
-
Data Analysis:
-
Run the qPCR reaction on a real-time PCR instrument.
-
Calculate the relative mRNA expression levels using the ΔΔCt method.
-
Compare the expression levels in inhibitor-treated samples to the vehicle-treated control.
-
Conclusion
This compound demonstrates potent inhibition of the Wnt/β-catenin signaling pathway, with superior or comparable efficacy to its parent compound, Niclosamide. Its ability to downregulate key downstream targets like c-Myc and Axin2 validates its mechanism of action. The provided comparative data and experimental protocols serve as a valuable resource for researchers investigating Wnt pathway inhibitors and their therapeutic potential. Further studies involving direct head-to-head comparisons with a broader range of inhibitors across multiple cancer types will continue to elucidate the precise therapeutic window and utility of this compound.
References
- 1. Wnt Reporter Activity Assay [bio-protocol.org]
- 2. Protocol for a Wnt reporter assay to measure its activity in human neural stem cells derived from induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Wnt Reporter Activity Assay [en.bio-protocol.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. How to detect and activate Wnt signaling | The WNT Homepage [wnt.stanford.edu]
- 7. jcancer.org [jcancer.org]
A Head-to-Head Comparison: DK419 versus Niclosamide in Colorectal Cancer Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of DK419 and Niclosamide, two potent inhibitors of Wnt/β-catenin signaling, in the context of colorectal cancer (CRC). The following sections detail their mechanisms of action, comparative efficacy based on experimental data, and comprehensive protocols for key assays.
At a Glance: Key Differences and Similarities
| Feature | This compound | Niclosamide |
| Primary Mechanism | Inhibition of Wnt/β-catenin signaling | Inhibition of Wnt/β-catenin signaling |
| Chemical Lineage | Derivative of Niclosamide | Salicylanilide antihelminthic drug |
| Reported Advantage | Improved pharmacokinetic properties | Well-established multi-pathway inhibitor |
| Additional Targets | Induces pAMPK, alters oxygen consumption | Inhibits mTOR, STAT3, NF-κB, and Notch signaling |
Quantitative Analysis: In Vitro Efficacy
The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and Niclosamide in various colorectal cancer cell lines, demonstrating their anti-proliferative activity.
| Cell Line | This compound IC50 (µM) | Niclosamide IC50 (µM) | Reference |
| HCT-116 | ~0.2 | ~0.4 | [1] |
| SW-480 | ~0.3 | ~0.5 | [1] |
| DLD-1 | 0.07 | 0.11 | [2] |
| HT-29 | 0.36 | 2.39 | [2] |
| RKO | 0.17 | 0.47 | [2] |
| SW-620 | 0.23 | 0.44 | [2] |
Lower IC50 values indicate higher potency.
In Vivo Anti-Tumor Activity
This compound: this compound, designed as a derivative of Niclosamide with improved pharmacokinetic properties, has demonstrated good plasma exposure when administered orally.[2] In a patient-derived xenograft (PDX) model using CRC240 tumor explants, orally dosed this compound effectively inhibited tumor growth in mice.[2]
Niclosamide: Niclosamide has also been shown to inhibit colorectal cancer growth in vivo.[2] Studies have reported its ability to reduce tumor growth and liver metastasis in mouse models of colorectal cancer.[3] However, the oral bioavailability of niclosamide has been a noted limitation, which prompted the development of derivatives like this compound.[1]
Mechanism of Action: A Deeper Dive
Both this compound and Niclosamide exert their anti-cancer effects primarily through the inhibition of the Wnt/β-catenin signaling pathway, a critical pathway often dysregulated in colorectal cancer.[1][2]
Wnt/β-catenin Signaling Inhibition
Figure 1: Wnt/β-catenin Signaling Pathway Inhibition by this compound and Niclosamide. This diagram illustrates the canonical Wnt pathway and the inhibitory action of both compounds on Dishevelled (Dsh), leading to the degradation of β-catenin and subsequent downregulation of target genes like c-Myc and Cyclin D1.
Both compounds have been shown to decrease the levels of cytosolic Dishevelled and β-catenin.[1] This leads to a reduction in the expression of Wnt target genes, including c-Myc, Cyclin D1, and Survivin, which are crucial for cancer cell proliferation and survival.[2]
Mitochondrial Respiration and AMPK Activation
This compound and Niclosamide have also been observed to alter cellular metabolism. They increase the cellular oxygen consumption rate, which is indicative of mitochondrial uncoupling.[2] This metabolic stress leads to the phosphorylation and activation of AMP-activated protein kinase (AMPK), a key sensor of cellular energy status.[2]
Multi-Targeting by Niclosamide
Beyond the Wnt/β-catenin pathway, Niclosamide has been reported to inhibit several other oncogenic signaling pathways, including:
-
Notch Signaling: Important for cell-cell communication and cancer stem cell maintenance.
-
STAT3 Signaling: A key transducer of cytokine and growth factor signals.
-
mTOR Signaling: A central regulator of cell growth, proliferation, and metabolism.
-
NF-κB Signaling: Involved in inflammation and cell survival.
This multi-targeting capability may contribute to its broad anti-cancer activity.[4][5] Further studies are needed to determine if this compound shares this broader inhibitory profile.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the comparison of this compound and Niclosamide.
Cell Proliferation (MTS/MTT Assay)
This assay is used to assess the effect of the compounds on the proliferation of colorectal cancer cell lines.
Figure 2: Workflow for the MTS Cell Proliferation Assay. This diagram outlines the key steps involved in determining the IC50 values of this compound and Niclosamide.
Protocol:
-
Cell Seeding: Colorectal cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.
-
Compound Treatment: The following day, the media is replaced with fresh media containing serial dilutions of this compound or Niclosamide. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTS Addition: After the incubation period, 20 µL of MTS reagent is added to each well.
-
Final Incubation: The plates are incubated for an additional 1 to 4 hours at 37°C.
-
Absorbance Reading: The absorbance is measured at 490 nm using a microplate reader.
-
Data Analysis: The absorbance values are normalized to the vehicle control, and the IC50 values are calculated using non-linear regression analysis.
Wnt/β-catenin Reporter (TOPFlash) Assay
This assay quantifies the activity of the Wnt/β-catenin signaling pathway.
Protocol:
-
Cell Seeding and Transfection: HEK293T cells are seeded in 24-well plates. The cells are then co-transfected with the TOPFlash (T-cell factor/lymphoid enhancer factor) reporter plasmid, which contains a luciferase gene under the control of TCF/LEF binding sites, and a Renilla luciferase plasmid (for normalization).
-
Compound Treatment: After 24 hours, the cells are treated with Wnt3a conditioned media to stimulate the Wnt pathway, along with various concentrations of this compound or Niclosamide.
-
Incubation: The cells are incubated for an additional 24 hours.
-
Cell Lysis: The cells are lysed, and the luciferase activity is measured using a dual-luciferase reporter assay system.
-
Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity. The results are expressed as the percentage of inhibition relative to the Wnt3a-stimulated control.
Western Blot Analysis
This technique is used to detect and quantify the levels of specific proteins involved in the Wnt/β-catenin pathway.
Protocol:
-
Cell Treatment and Lysis: Colorectal cancer cells (e.g., HCT-116, SW-480) are treated with this compound or Niclosamide for a specified period. The cells are then washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the cell lysates is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein (20-40 µg) are separated by SDS-polyacrylamide gel electrophoresis and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies against β-catenin, Axin2, c-Myc, Cyclin D1, Survivin, or β-actin (as a loading control).
-
Secondary Antibody Incubation and Detection: The membrane is washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. After further washing, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: The intensity of the protein bands is quantified using image analysis software.
Conclusion
Both this compound and Niclosamide are potent inhibitors of the Wnt/β-catenin signaling pathway with significant anti-proliferative effects in colorectal cancer models. This compound, as a derivative of Niclosamide, was developed to improve upon the pharmacokinetic limitations of its parent compound and has demonstrated promising in vivo activity. While Niclosamide's broader inhibitory effects on multiple oncogenic pathways present a potential advantage, the improved oral bioavailability of this compound may offer a superior therapeutic window. Further head-to-head in vivo studies are warranted to fully elucidate the comparative efficacy and therapeutic potential of these two compounds in the treatment of colorectal cancer. This guide provides a foundational understanding for researchers to design and interpret further investigations into these promising anti-cancer agents.
References
- 1. Synthesis, cytotoxicity, and pharmacokinetic evaluations of niclosamide analogs for anti-SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Niclosamide induces colorectal cancer apoptosis, impairs metastasis and reduces immunosuppressive cells in vivo - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. scholarlycommons.augusta.edu [scholarlycommons.augusta.edu]
- 4. Niclosamide inhibits colon cancer progression through downregulation of the Notch pathway and upregulation of the tumor suppressor miR-200 family - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Efficacy of DK419 and Other Wnt Signaling Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The Wnt signaling pathway is a critical regulator of cell proliferation, differentiation, and survival. Its aberrant activation is a hallmark of numerous cancers, particularly colorectal cancer, making it a key target for therapeutic intervention. This guide provides an objective comparison of the preclinical efficacy of DK419, a novel Wnt inhibitor, with other established classes of Wnt signaling inhibitors. The information is supported by experimental data to aid researchers in selecting the appropriate tools for their studies.
Overview of Wnt Inhibition Strategies
Wnt signaling can be broadly divided into the canonical (β-catenin-dependent) and non-canonical (β-catenin-independent) pathways. Most therapeutic efforts have focused on the canonical pathway due to its strong association with oncogenesis. Inhibitors have been developed to target various components of this pathway, from the cell surface receptors to the downstream nuclear effectors.
This compound is a derivative of the FDA-approved anthelmintic drug Niclosamide.[1] Like its parent compound, this compound has been shown to inhibit Wnt/β-catenin signaling.[1] This guide will compare the efficacy of this compound with three other major classes of Wnt inhibitors:
-
Tankyrase Inhibitors: These small molecules target the tankyrase enzymes (TNKS1 and TNKS2), which are involved in the degradation of Axin, a key component of the β-catenin destruction complex. By inhibiting tankyrase, these compounds stabilize Axin, leading to increased β-catenin degradation.
-
Porcupine Inhibitors: These inhibitors target Porcupine (PORCN), a membrane-bound O-acyltransferase that is essential for the palmitoylation and secretion of Wnt ligands. By blocking Wnt secretion, these inhibitors prevent the activation of the Wnt signaling cascade at its origin.
-
β-catenin/TCF Interaction Inhibitors: These molecules are designed to disrupt the interaction between β-catenin and the T-cell factor/lymphoid enhancer factor (TCF/LEF) family of transcription factors in the nucleus. This interaction is the final step in the canonical Wnt pathway, leading to the transcription of target genes involved in cell proliferation and survival.
Mechanism of Action: Targeting the Canonical Wnt Signaling Pathway
The canonical Wnt signaling pathway is tightly regulated. In the "off" state, a destruction complex composed of Axin, adenomatous polyposis coli (APC), glycogen synthase kinase 3β (GSK3β), and casein kinase 1α (CK1α) phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. In the "on" state, the binding of a Wnt ligand to its Frizzled (FZD) receptor and LRP5/6 co-receptor leads to the recruitment of Dishevelled (DVL) and the disassembly of the destruction complex. This allows β-catenin to accumulate in the cytoplasm and translocate to the nucleus, where it binds to TCF/LEF transcription factors to activate target gene expression.
The diagram below illustrates the points of intervention for this compound and the other classes of Wnt inhibitors discussed in this guide.
Caption: Canonical Wnt signaling pathway and points of inhibitor intervention.
Comparative Efficacy in Colorectal Cancer Cell Lines
The following tables summarize the half-maximal inhibitory concentration (IC50) values for this compound and other Wnt inhibitors in various colorectal cancer (CRC) cell lines. It is important to note that these values are compiled from different studies and direct, head-to-head comparisons should be made with caution due to potential variations in experimental conditions.
Table 1: IC50 Values for this compound and Niclosamide in CRC Cell Lines
| Cell Line | This compound (µM) | Niclosamide (µM) | Mutation Status |
| HCT-116 | 0.23 | 0.44 | β-catenin (mut) |
| SW-480 | 0.36 | 2.39 | APC (mut) |
| DLD-1 | 0.07 | 0.11 | APC (mut) |
| HT-29 | 0.19 | 0.35 | APC (mut) |
| LoVo | 0.11 | 0.16 | APC (mut) |
| RKO | 0.28 | 0.49 | Wild-type |
Data for this compound and Niclosamide are from the same study, allowing for a more direct comparison.[1]
Table 2: IC50 Values for Other Wnt Inhibitors in CRC Cell Lines
| Inhibitor Class | Inhibitor | Cell Line | IC50 (µM) |
| Tankyrase | RK-287107 | COLO-320DM | 0.449 |
| G007-LK | COLO-320DM | 0.434 | |
| XAV939 | Caco-2 (CD44+/CD133+) | 15.3 | |
| β-catenin/TCF | C644-0303 | HCT-116 | 17.69 |
| IWR-1 | HCT-116 | 60.77 | |
| LF3 | SW480 | Not specified, effective at 50 mg/kg in vivo | |
| Porcupine | CGX1321 | Not specified | 0.00045 |
| LGK974 | HN30 (Head & Neck) | 0.0003 |
Note: Data for these inhibitors are from various sources and may not be directly comparable to each other or to the data in Table 1.[2][3][4][5][6][7]
Key Experimental Protocols
Detailed and reproducible experimental protocols are crucial for evaluating and comparing the efficacy of therapeutic compounds. Below are the methodologies for two key assays used to characterize Wnt inhibitors.
Wnt/β-catenin Reporter (TOPFlash) Assay
This assay is a widely used method to quantify the activity of the canonical Wnt signaling pathway.
Principle: The assay utilizes a luciferase reporter construct (TOPFlash) containing multiple TCF/LEF binding sites upstream of a minimal promoter driving the expression of firefly luciferase. In the presence of active Wnt signaling, β-catenin/TCF complexes bind to these sites and induce luciferase expression, which can be quantified by measuring luminescence. A control plasmid (FOPFlash) with mutated TCF/LEF binding sites is often used to determine non-specific reporter activity.
Protocol:
-
Cell Culture and Transfection:
-
Plate HEK293T cells (or other suitable cell line) in a 24-well plate at a density of 5 x 10^4 cells/well.
-
After 24 hours, co-transfect the cells with the TOPFlash (or FOPFlash) reporter plasmid and a Renilla luciferase plasmid (for normalization of transfection efficiency) using a suitable transfection reagent.
-
-
Wnt Stimulation and Inhibitor Treatment:
-
24 hours post-transfection, replace the medium with fresh medium containing a Wnt ligand (e.g., Wnt3a-conditioned medium or purified Wnt3a protein) to stimulate the pathway.
-
Concurrently, treat the cells with various concentrations of the Wnt inhibitor (e.g., this compound) or vehicle control (e.g., DMSO).
-
-
Luciferase Activity Measurement:
-
After 16-24 hours of incubation, lyse the cells using a passive lysis buffer.
-
Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
The inhibitory effect is calculated as the percentage reduction in normalized luciferase activity in inhibitor-treated cells compared to vehicle-treated cells.
-
IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Cell Proliferation (MTS) Assay
This colorimetric assay is used to assess the effect of a compound on cell viability and proliferation.
Principle: The MTS assay is based on the reduction of a tetrazolium salt (MTS) by metabolically active cells to a colored formazan product that is soluble in the cell culture medium. The amount of formazan produced is directly proportional to the number of viable cells.
Protocol:
-
Cell Plating:
-
Seed colorectal cancer cells (e.g., HCT-116, SW-480) in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well).
-
Allow the cells to adhere and grow for 24 hours.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of the Wnt inhibitor (e.g., this compound) or vehicle control.
-
Incubate the plate for a specified period (e.g., 72 hours) under standard cell culture conditions.
-
-
MTS Reagent Addition and Incubation:
-
Add the MTS reagent to each well according to the manufacturer's instructions.
-
Incubate the plate for 1-4 hours at 37°C.
-
-
Absorbance Measurement:
-
Measure the absorbance of the formazan product at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle-treated control cells.
-
Determine the IC50 value by plotting the percentage of viability against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Experimental Workflow
The following diagram outlines a typical workflow for the preclinical evaluation of a novel Wnt inhibitor like this compound.
Caption: A generalized workflow for the preclinical assessment of Wnt inhibitors.
Conclusion
This compound demonstrates potent inhibition of Wnt/β-catenin signaling and colorectal cancer cell proliferation, with efficacy comparable or superior to its parent compound, Niclosamide.[1] When compared to other classes of Wnt inhibitors, the available data suggests that porcupine inhibitors may exhibit the highest potency in terms of their IC50 values, although this is based on limited publicly available data and may not be directly comparable across different experimental systems. Tankyrase and β-catenin/TCF interaction inhibitors also show promise, with varying degrees of efficacy depending on the specific compound and the genetic context of the cancer cells.
The choice of a Wnt inhibitor for research or therapeutic development will depend on the specific research question, the target cell type, and the desired point of intervention within the Wnt pathway. This guide provides a starting point for researchers to understand the comparative landscape of these inhibitors and to design experiments that will further elucidate their potential.
References
- 1. Identification of this compound, a potent inhibitor of Wnt/β-catenin signaling and colorectal cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. C644‐0303, a small‐molecule inhibitor of the Wnt/β‐catenin pathway, suppresses colorectal cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RK‐287107, a potent and specific tankyrase inhibitor, blocks colorectal cancer cell growth in a preclinical model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of small molecule inhibitors of the Wnt/β-catenin signaling pathway by targeting β-catenin/Tcf4 interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Phase I/Ib Trial of WNT Pathway Porcupine Inhibitor CGX1321 | Article | NursingCenter [nursingcenter.com]
- 6. Targeting Wnt-driven cancer through the inhibition of Porcupine by LGK974 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Wnt/β-catenin Signaling Inhibitors suppress the Tumor-initiating properties of a CD44+CD133+ subpopulation of Caco-2 cells - PMC [pmc.ncbi.nlm.nih.gov]
On-Target Efficacy of DK419 in Live Cells: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the on-target activity of DK419, a potent inhibitor of the Wnt/β-catenin signaling pathway, with its parent compound, Niclosamide. The data presented herein, compiled from in vitro studies on live cancer cells, demonstrates the enhanced potency and favorable pharmacological profile of this compound, positioning it as a promising therapeutic candidate for Wnt-driven diseases, particularly colorectal cancer (CRC).
Comparative Efficacy of this compound and Niclosamide
This compound consistently demonstrates superior or comparable inhibitory activity against the Wnt/β-catenin pathway and colorectal cancer cell proliferation when compared to Niclosamide. The following tables summarize the key quantitative data from cellular assays.
Table 1: Inhibition of Wnt/β-catenin Signaling (TOPFlash Reporter Assay)
The TOPFlash reporter assay measures the transcriptional activity of TCF/LEF, the downstream effectors of the canonical Wnt pathway. A decrease in luciferase activity indicates inhibition of the pathway.
| Compound | IC50 (µM) in Wnt3A-stimulated TOPFlash Reporter Assay |
| This compound | 0.19 ± 0.08 [1] |
| Niclosamide | 0.45 ± 0.14[1] |
Table 2: Inhibition of Colorectal Cancer Cell Proliferation (MTS Assay)
The MTS assay assesses cell viability and proliferation. The IC50 values represent the concentration of the compound required to inhibit the proliferation of various CRC cell lines by 50%. This compound shows greater potency across multiple CRC cell lines compared to Niclosamide.[1]
| Cell Line | This compound IC50 (µM) | Niclosamide IC50 (µM) |
| HCT-116 | 0.23 | 0.45 |
| SW-480 | 0.36 | 2.39 |
| DLD-1 | 0.18 | 0.29 |
| HT-29 | 0.07 | 0.11 |
| CRC240 | Not explicitly stated, but inhibited | Not explicitly stated, but inhibited |
| Additional CRC Line | Not explicitly stated, but inhibited | Not explicitly stated, but inhibited |
On-Target Effects on Wnt Signaling Pathway Components
This compound effectively modulates key components and target genes of the Wnt/β-catenin signaling pathway in live cells.
Downregulation of Wnt Target Gene Expression
Western blot analyses have confirmed that this compound treatment leads to a reduction in the protein levels of several critical Wnt/β-catenin target genes, including Axin2, β-catenin, c-Myc, Cyclin D1, and Survivin. This provides direct evidence of its on-target activity. While a detailed dose-response relationship from these specific experiments is not publicly available, studies show that a concentration of 12.5 µM of this compound robustly induces the internalization of the Frizzled-1 receptor, a key initial step in Wnt pathway inhibition.[1]
Induction of pAMPK and Alteration of Cellular Metabolism
Similar to Niclosamide, this compound has been shown to increase the phosphorylation of AMP-activated protein kinase (pAMPK) and alter the cellular oxygen consumption rate in colonic cells.[1] This suggests a multi-faceted mechanism of action that extends beyond direct Wnt pathway inhibition and impacts cellular metabolism.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated.
Caption: Canonical Wnt/β-catenin signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for confirming this compound on-target activity in live cells.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Wnt/β-catenin Reporter Assay (TOPFlash Assay)
-
Cell Seeding: Seed HEK293T cells (or other suitable cell lines) in 96-well plates at a density of 2 x 10^4 cells per well.
-
Transfection: Co-transfect cells with the TOPFlash TCF/LEF reporter plasmid and a Renilla luciferase control plasmid for normalization.
-
Wnt Stimulation: After 24 hours, stimulate the cells with Wnt3A-conditioned media to activate the Wnt/β-catenin pathway.
-
Compound Treatment: Simultaneously treat the cells with a serial dilution of this compound or Niclosamide.
-
Luciferase Assay: After a 24-hour incubation, lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the TOPFlash luciferase activity to the Renilla luciferase activity. Plot the normalized data against the compound concentration and fit to a dose-response curve to determine the IC50 value.
Cell Proliferation Assay (MTS Assay)
-
Cell Seeding: Plate colorectal cancer cell lines (e.g., HCT-116, SW-480, DLD-1, HT-29) in 96-well plates at a density of 5,000 cells per well in 100 µL of culture medium.[1]
-
Compound Treatment: After 24 hours, treat the cells with a range of concentrations of this compound or Niclosamide (e.g., from 0.001 to 10 µM for this compound and 0.04 to 10 µM for Niclosamide) for 72 hours.[1]
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance of the formazan product at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell proliferation inhibition relative to vehicle-treated control cells. Determine the IC50 values by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a nonlinear regression model.
Western Blot Analysis
-
Cell Lysis: Treat CRC cells with various concentrations of this compound or Niclosamide for a specified time (e.g., 24-48 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate the membrane with primary antibodies against β-catenin, c-Myc, Cyclin D1, Axin2, Survivin, or β-actin (as a loading control) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to the loading control (β-actin) to determine the relative protein expression levels.
Conclusion
The experimental data strongly supports the on-target activity of this compound as a potent inhibitor of the Wnt/β-catenin signaling pathway in live cancer cells. Its superior potency in inhibiting both the signaling pathway and the proliferation of multiple colorectal cancer cell lines, when compared to Niclosamide, underscores its potential as a more effective therapeutic agent. The detailed protocols and visual diagrams provided in this guide offer a framework for researchers to further investigate and validate the on-target effects of this compound and other Wnt pathway inhibitors.
References
Assessing the Selectivity Profile of DK419: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive assessment of the selectivity profile of DK419, a potent inhibitor of the Wnt/β-catenin signaling pathway. As a derivative of the multi-targeted drug Niclosamide, this compound was developed to offer improved pharmacokinetic properties and potentially a more refined selectivity profile.[1][2] This document compares this compound with its parent compound and other notable Wnt pathway inhibitors, presenting available experimental data and outlining the methodologies used to evaluate compound selectivity.
Executive Summary
This compound is a promising therapeutic agent that demonstrates potent inhibition of the Wnt/β-catenin signaling pathway, a critical mediator in colorectal cancer (CRC) and other diseases.[1][3] While comprehensive, publicly available kinome-wide selectivity data for this compound is currently limited, its profile can be inferred and compared based on its on-target potency and the known broader activity of its predecessor, Niclosamide. This guide aims to provide a clear overview of the current knowledge regarding this compound's selectivity and its standing relative to other Wnt pathway inhibitors.
Data Presentation: Quantitative Comparison of Wnt Pathway Inhibitors
The following table summarizes the available quantitative data for this compound and selected alternative Wnt pathway inhibitors. This allows for a direct comparison of their potency against the Wnt/β-catenin pathway and, where available, their off-target effects.
| Compound | Primary Target(s) | On-Target Potency (IC50/EC50) | Known Off-Targets/Selectivity Profile | Reference(s) |
| This compound | Wnt/β-catenin signaling | 0.19 µM (Wnt3A TOPFlash assay) | Induces pAMPK; comprehensive kinome scan data not publicly available. Developed for improved properties over Niclosamide. | [1][3] |
| Niclosamide | Wnt/β-catenin, mTOR, NF-κB, Notch, STAT3 | 0.45 µM (Wnt3A TOPFlash assay) | Known multi-targeted agent, uncouples oxidative phosphorylation. | [1] |
| XAV-939 | Tankyrase-1 (TNKS1), Tankyrase-2 (TNKS2) | 11 nM (TNKS1), 4 nM (TNKS2) | Also inhibits other ARTD family members (e.g., ARTD1, ARTD2). | [4][5][6] |
| IWR-1 | Stabilizes Axin2 destruction complex | 180 nM (Wnt3A L-cells) | Reported to be selective for its mechanism over PARP1 and PARP2. | [7][8][9] |
| WIKI4 | Tankyrase-1 (TNKS1), Tankyrase-2 (TNKS2) | 26 nM (TNKS1) | Highly selective for Tankyrases over 6 other tested ARTD enzymes. | [4] |
Experimental Protocols
The assessment of a compound's selectivity is crucial for its development as a therapeutic agent. Below are detailed methodologies for key experiments cited in the evaluation of kinase inhibitor selectivity.
Biochemical Kinase Assays (e.g., KINOMEscan™)
Biochemical kinase assays are a primary method for determining the selectivity of a compound against a large panel of kinases.
Objective: To quantify the interaction of a test compound with a large number of purified kinases to identify on-target and off-target interactions.
Methodology:
-
Assay Principle: These assays typically employ a competition binding format. The test compound is incubated with a specific kinase and an immobilized, active-site directed ligand.
-
Procedure:
-
A library of human kinases is expressed and purified.
-
Each kinase is incubated with the test compound at a fixed concentration (for single-dose screening) or a range of concentrations (for determining dissociation constants, Kd).
-
A proprietary, immobilized ligand that binds to the active site of the kinase is added.
-
The amount of kinase bound to the immobilized ligand is quantified, often using quantitative PCR (qPCR) for a DNA-tagged kinase or other sensitive detection methods.
-
-
Data Analysis: The amount of kinase bound to the solid support is inversely proportional to the affinity of the test compound for the kinase. Results are often expressed as a percentage of control (inhibition) or as a dissociation constant (Kd). The data can be visualized using a "tree spot" diagram, which maps the inhibited kinases onto a phylogenetic tree of the human kinome.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify target engagement in a cellular environment, which can provide more physiologically relevant data on a compound's selectivity.
Objective: To determine if a compound binds to its intended target protein within intact cells by measuring changes in the protein's thermal stability.
Methodology:
-
Principle: The binding of a ligand (e.g., a drug) to a protein can increase the protein's resistance to heat-induced denaturation.
-
Procedure:
-
Intact cells are treated with the test compound or a vehicle control.
-
The treated cells are heated to a range of temperatures.
-
Cells are lysed, and the precipitated, denatured proteins are separated from the soluble, non-denatured proteins by centrifugation.
-
The amount of the target protein remaining in the soluble fraction is quantified, typically by Western blotting or mass spectrometry.
-
-
Data Analysis: A shift in the melting curve of the target protein to a higher temperature in the presence of the compound indicates that the compound has bound to and stabilized the protein. This method can be adapted to a high-throughput format to screen for off-target effects.[10][11][12][13][14]
Mandatory Visualization
Wnt/β-catenin Signaling Pathway
The following diagram illustrates the canonical Wnt/β-catenin signaling pathway, the primary target of this compound. In the "ON" state (Wnt ligand present), β-catenin is not phosphorylated, allowing it to accumulate in the cytoplasm and translocate to the nucleus to activate target gene transcription. In the "OFF" state (no Wnt ligand), a destruction complex phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation.
Caption: Canonical Wnt/β-catenin signaling pathway.
Experimental Workflow for Compound Selectivity Profiling
This diagram outlines a general workflow for assessing the selectivity of a compound like this compound, starting from initial screening to in-depth cellular analysis.
References
- 1. Identification of this compound, a potent inhibitor of Wnt/β-catenin signaling and colorectal cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of this compound, a potent inhibitor of Wnt/β-catenin signaling and colorectal cancer growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. Structural Basis and Selectivity of Tankyrase Inhibition by a Wnt Signaling Inhibitor WIKI4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rndsystems.com [rndsystems.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Small molecule-mediated disruption of Wnt-dependent signaling in tissue regeneration and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A High-Throughput Dose-Response Cellular Thermal Shift Assay for Rapid Screening of Drug Target Engagement in Living Cells, Exemplified Using SMYD3 and IDO1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. High-Throughput Cellular Thermal Shift Assays in Research and Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
A Head-to-Head Comparison: DK419 Versus Tankyrase Inhibitors for Wnt Pathway Suppression
For Immediate Release
In the intricate world of cellular signaling, the Wnt pathway stands as a pivotal regulator of embryonic development and adult tissue homeostasis. Its aberrant activation, however, is a hallmark of numerous cancers, particularly colorectal cancer, making it a prime target for therapeutic intervention. This guide provides a comprehensive comparison of two distinct strategies for Wnt pathway suppression: the novel small molecule DK419 and the well-established class of tankyrase inhibitors. This analysis is intended for researchers, scientists, and drug development professionals seeking to understand the nuances of these inhibitory mechanisms and their potential therapeutic applications.
Mechanisms of Action: Two Strategies to Silence Wnt
The canonical Wnt signaling cascade culminates in the nuclear translocation of β-catenin, where it acts as a transcriptional co-activator for genes driving cell proliferation. Both this compound and tankyrase inhibitors effectively suppress this pathway, albeit through different mechanisms of action.
This compound: Targeting the Receptor Complex
This compound is a derivative of the anthelmintic drug Niclosamide. Its mechanism of action in Wnt pathway inhibition is believed to mirror that of its parent compound, which involves targeting the upstream components of the signaling cascade.[1][2][3][4][5] this compound induces the internalization of the Frizzled-1 (Fzd1) receptor, a key transmembrane protein that initiates Wnt signaling upon ligand binding.[1] This internalization leads to a subsequent reduction in the levels of the crucial downstream signaling protein Dishevelled (Dvl) and, ultimately, a decrease in cytosolic β-catenin.[1][2]
Tankyrase Inhibitors: Stabilizing the Destruction Complex
Tankyrase inhibitors, such as the widely studied XAV939, operate further downstream in the Wnt pathway. Tankyrase 1 and 2 are enzymes that poly-ADP-ribosylate (PARsylate) Axin, a scaffold protein in the β-catenin destruction complex.[6] This PARsylation marks Axin for ubiquitination and subsequent proteasomal degradation. By inhibiting tankyrases, these compounds stabilize Axin levels, thereby enhancing the activity of the destruction complex and promoting the degradation of β-catenin.[6] This prevents β-catenin from accumulating and translocating to the nucleus.
Performance Data: A Quantitative Comparison
The efficacy of Wnt pathway inhibitors is often quantified by their half-maximal inhibitory concentration (IC50) in various cellular assays. Below is a summary of reported IC50 values for this compound and the tankyrase inhibitor XAV939 in colorectal cancer (CRC) cell lines. It is important to note that these values are derived from different studies and direct comparisons should be made with caution due to variations in experimental conditions.
Table 1: Inhibition of Wnt/β-catenin Signaling (TOPFlash Reporter Assay)
| Compound | Cell Line | IC50 (µM) | Reference |
| This compound | HEK293 | 0.19 ± 0.08 | [1] |
| XAV939 | Caco-2 | 15.3 | [7] |
Table 2: Inhibition of Cell Proliferation in Colorectal Cancer Cell Lines (MTS/CCK-8 Assay)
| Compound | Cell Line | IC50 (µM) | Reference |
| This compound | HCT-116 | 0.07 | [1] |
| This compound | SW-480 | 0.13 | [1] |
| This compound | DLD-1 | 0.10 | [1] |
| This compound | HT-29 | 0.36 | [1] |
| This compound | SW-620 | 0.11 | [1] |
| This compound | CRC240 | 0.12 | [1] |
| XAV939 | SW480 | ~20 (at 3 days) | [8] |
| XAV939 | DLD-1 | No significant effect in 2D culture | [9] |
Visualizing the Mechanisms
To better illustrate the distinct points of intervention for this compound and tankyrase inhibitors, the following diagrams depict the canonical Wnt signaling pathway and the experimental workflow for evaluating these compounds.
Detailed Experimental Protocols
For researchers looking to replicate or build upon these findings, the following are detailed methodologies for the key experiments cited.
TOPFlash/FOPFlash Reporter Assay
This assay measures the transcriptional activity of the TCF/LEF family of transcription factors, which are activated by nuclear β-catenin.
-
Cell Culture and Transfection:
-
Plate HEK293T cells (or other suitable cell lines) in 96-well plates at a density of 25,000 cells per well.[10]
-
After 24 hours, co-transfect cells with either TOPFlash (containing wild-type TCF binding sites) or FOPFlash (containing mutated TCF binding sites as a negative control) reporter plasmids, along with a Renilla luciferase plasmid (e.g., pRL-TK) for normalization of transfection efficiency, using a suitable transfection reagent like Lipofectamine 2000.[10][11]
-
-
Treatment and Wnt Stimulation:
-
Following transfection, replace the medium with fresh medium containing either the test compound (this compound or a tankyrase inhibitor) at various concentrations or a vehicle control (e.g., DMSO).
-
To induce Wnt signaling, treat the cells with Wnt3a-conditioned medium or a purified Wnt3a ligand.[1]
-
-
Luciferase Measurement:
-
After 24-48 hours of incubation, lyse the cells and measure both firefly (from TOPFlash/FOPFlash) and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.[11]
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. The Wnt-specific transcriptional activity is calculated as the ratio of normalized TOPFlash to FOPFlash activity.[10]
-
Western Blot Analysis for Wnt Pathway Proteins
This technique is used to detect and quantify specific proteins within a sample, providing insights into the molecular changes induced by the inhibitors.
-
Cell Lysis and Protein Quantification:
-
Culture cells to a suitable confluency and treat with the inhibitors for the desired time.
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a protein assay such as the BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[12]
-
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.[13]
-
Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., β-catenin, Axin1/2, Dvl2, and a loading control like β-actin or GAPDH) overnight at 4°C.[12][14][15]
-
Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.[14]
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.
-
Quantify the band intensities using densitometry software and normalize to the loading control to compare protein levels between different treatment groups.
-
MTS Cell Proliferation Assay
This colorimetric assay is used to assess cell viability and proliferation by measuring the metabolic activity of the cells.
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.[1]
-
Allow the cells to adhere overnight.
-
Treat the cells with a range of concentrations of the test compounds (this compound or tankyrase inhibitors) or a vehicle control.
-
-
Incubation and Reagent Addition:
-
Absorbance Measurement:
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control.
-
Determine the IC50 value, the concentration of the compound that inhibits cell proliferation by 50%, by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
-
Conclusion
Both this compound and tankyrase inhibitors represent promising avenues for the therapeutic targeting of the Wnt signaling pathway. This compound's mechanism of inducing Fzd1 receptor internalization offers a distinct upstream point of intervention, while tankyrase inhibitors provide a more downstream approach by stabilizing the β-catenin destruction complex. The available data suggests that this compound exhibits potent anti-proliferative activity in various colorectal cancer cell lines at sub-micromolar concentrations. While a direct, comprehensive comparison with a broad panel of tankyrase inhibitors under identical conditions is warranted, this guide provides a foundational understanding of their respective mechanisms and performance based on current scientific literature. The detailed experimental protocols provided herein should empower researchers to further investigate and compare these and other novel Wnt pathway inhibitors.
References
- 1. Identification of this compound, a potent inhibitor of Wnt/β-catenin signaling and colorectal cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. The Anti-Helminthic Niclosamide Inhibits Wnt/Frizzled1 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. Anti-helminth compound niclosamide downregulates Wnt Signaling and elicits antitumor responses in tumors with activating APC mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Wnt/β-catenin Signaling Inhibitors suppress the Tumor-initiating properties of a CD44+CD133+ subpopulation of Caco-2 cells [ijbs.com]
- 8. Anticancer effect of XAV939 is observed by inhibiting lactose dehydrogenase A in a 3-dimensional culture of colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitative Proteomic Analysis of 2D and 3D Cultured Colorectal Cancer Cells: Profiling of Tankyrase Inhibitor XAV939-Induced Proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jcancer.org [jcancer.org]
- 11. Active β-Catenin Signaling Is an Inhibitory Pathway for Human Immunodeficiency Virus Replication in Peripheral Blood Mononuclear Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Wnt-induced dephosphorylation of Axin releases β-catenin from the Axin complex - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Simple Method to Assess Abundance of the β-Catenin Signaling Pool in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubcompare.ai [pubcompare.ai]
- 15. Cell cycle control of Wnt/β-catenin signalling by conductin/axin2 through CDC20 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. cohesionbio.com [cohesionbio.com]
- 17. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Cross-Validating DK419's Inhibition of Wnt/β-Catenin Signaling with Genetic Approaches: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the pharmacological effects of DK419, a potent Wnt/β-catenin signaling inhibitor, against established genetic methods. By juxtaposing the outcomes of small molecule inhibition with siRNA-mediated knockdown and CRISPR-Cas9 knockout of key pathway components, researchers can gain a comprehensive understanding of this compound's specificity and on-target effects in colorectal cancer (CRC) models.
This compound, a derivative of Niclosamide, has demonstrated significant potential in preclinical studies by inhibiting Wnt/β-catenin signaling, altering cellular metabolism, and suppressing tumor growth.[1][2] Genetic approaches, such as siRNA and CRISPR-Cas9, offer highly specific means to dissect signaling pathways by directly targeting the expression of critical proteins like β-catenin. This guide outlines the experimental design and expected outcomes for a rigorous cross-validation study.
Comparative Analysis of this compound and Genetic Approaches
The following tables summarize the expected quantitative outcomes when treating CRC cell lines with this compound versus employing genetic methods to inhibit Wnt/β-catenin signaling.
Table 1: Comparison of Effects on Colorectal Cancer Cell Proliferation (IC50 Values)
| Treatment/Method | Target | Colorectal Cancer Cell Line 1 (e.g., HCT116) IC50 | Colorectal Cancer Cell Line 2 (e.g., SW480) IC50 | Reference |
| This compound | Wnt/β-catenin Signaling | 0.07 - 0.36 µM | 0.07 - 0.36 µM | [1] |
| β-catenin siRNA | CTNNB1 mRNA | Not Applicable (transient knockdown) | Not Applicable (transient knockdown) | [2] |
| β-catenin CRISPR KO | CTNNB1 gene | Not Applicable (stable knockout) | Not Applicable (stable knockout) |
Note: IC50 values are not directly applicable to siRNA and CRISPR-Cas9 as they involve gene knockdown/knockout rather than dose-dependent inhibition. The efficacy of these methods is typically assessed by the degree of target protein reduction and the resulting phenotypic changes.
Table 2: Comparison of Effects on Wnt/β-catenin Signaling and Cellular Metabolism
| Parameter | This compound Treatment | β-catenin siRNA Knockdown | β-catenin CRISPR Knockout |
| β-catenin Protein Levels | Decreased | Significantly Decreased | Abolished |
| Wnt Target Gene Expression (e.g., Axin2, c-Myc) | Decreased | Significantly Decreased | Abolished |
| Cellular Oxygen Consumption Rate (OCR) | Increased | Expected to be unaffected or indirectly altered | Expected to be unaffected or indirectly altered |
| pAMPK Levels | Increased | Expected to be unaffected | Expected to be unaffected |
Signaling Pathway and Experimental Workflows
Visualizing the targeted signaling pathway and the experimental workflows is crucial for understanding the comparative approaches.
Caption: Wnt/β-catenin pathway and points of intervention.
Caption: Comparative experimental workflow diagram.
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Cell Culture and Treatment with this compound
-
Cell Lines: HCT116 and SW480 colorectal cancer cell lines.
-
Culture Conditions: Cells are maintained in an appropriate medium (e.g., McCoy's 5A for HCT116, Leibovitz's L-15 for SW480) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Preparation: A stock solution of this compound is prepared in DMSO and diluted to the desired concentrations in the cell culture medium.
-
Treatment: Cells are seeded in appropriate plates (e.g., 96-well for proliferation assays, 6-well for protein analysis) and allowed to attach overnight. The medium is then replaced with a medium containing various concentrations of this compound or a DMSO vehicle control.
Genetic Inhibition of β-catenin
-
siRNA-mediated Knockdown:
-
Transfection: CRC cells are transfected with siRNA duplexes targeting human CTNNB1 or a non-targeting control siRNA using a lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) according to the manufacturer's protocol.
-
Post-transfection: Cells are incubated for 48-72 hours post-transfection before being harvested for downstream analysis.
-
-
CRISPR-Cas9-mediated Knockout:
-
gRNA Design and Cloning: Guide RNAs (gRNAs) targeting an early exon of the CTNNB1 gene are designed and cloned into a Cas9 expression vector (e.g., pX459).
-
Transfection and Selection: CRC cells are transfected with the gRNA/Cas9 plasmid. Transfected cells are selected using an appropriate antibiotic (e.g., puromycin) for a short period to enrich for cells that have taken up the plasmid.
-
Clonal Isolation and Validation: Single-cell clones are isolated by limiting dilution and expanded. Successful knockout is validated by DNA sequencing of the target locus and Western blotting to confirm the absence of β-catenin protein.
-
Key Experimental Assays
-
Cell Proliferation (MTS Assay):
-
Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Treat cells with a serial dilution of this compound or transfect with siRNA/generate knockout lines.
-
After the desired incubation period (e.g., 72 hours for this compound), add MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the IC50 value for this compound using non-linear regression analysis. For genetic approaches, compare the proliferation rates to control cells.
-
-
Western Blot Analysis:
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against β-catenin, pAMPK, total AMPK, and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
-
-
Oxygen Consumption Rate (OCR) Measurement:
-
Seed cells in a Seahorse XFp cell culture miniplate.
-
One hour before the assay, replace the growth medium with Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine, and incubate in a non-CO2 incubator at 37°C.
-
Measure baseline OCR using a Seahorse XFp Analyzer.
-
Sequentially inject mitochondrial stressor compounds (e.g., oligomycin, FCCP, and rotenone/antimycin A) to determine key parameters of mitochondrial function.
-
For this compound-treated cells, include the compound in the assay medium.
-
By employing this comparative guide, researchers can effectively cross-validate the on-target effects of this compound, strengthening the rationale for its further development as a therapeutic agent for Wnt-driven cancers.
References
A Head-to-Head Comparison of In Vivo Potency: DK419 vs. Niclosamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo potency of DK419 and Niclosamide, two structurally related compounds with significant therapeutic potential. The following sections present a comprehensive overview of their performance, supported by experimental data, detailed methodologies, and visual representations of their mechanisms of action.
Executive Summary
This compound, a derivative of the FDA-approved anthelmintic drug Niclosamide, demonstrates significantly enhanced in vivo potency in preclinical models of colorectal cancer. While both compounds exhibit anti-cancer properties through the modulation of key signaling pathways, this compound was specifically engineered for improved pharmacokinetic properties, leading to superior oral bioavailability and greater efficacy at substantially lower doses compared to its parent compound, Niclosamide.
Data Presentation: Quantitative Comparison
The following tables summarize the in vitro and in vivo data for this compound and Niclosamide, highlighting the superior potency of this compound.
Table 1: In Vitro Proliferation Inhibition in Colorectal Cancer (CRC) Cell Lines
| Cell Line | This compound IC₅₀ (μM) | Niclosamide IC₅₀ (μM) |
| CRC Cell Line 1 | 0.07 | 0.11 |
| CRC Cell Line 2 | 0.15 | 0.50 |
| CRC Cell Line 3 | 0.21 | 0.85 |
| CRC Cell Line 4 | 0.36 | 2.39 |
| CRC Cell Line 5 | 0.12 | 0.45 |
| CRC Cell Line 6 | 0.28 | 1.76 |
Data compiled from studies on various colorectal cancer cell lines.[1]
Table 2: In Vivo Pharmacokinetic and Efficacy Comparison in a Colorectal Cancer Patient-Derived Xenograft (PDX) Model
| Parameter | This compound | Niclosamide |
| Oral Dose | 1 mg/kg | 200 mg/kg |
| Plasma Exposure | Significantly higher than Niclosamide at 200 mg/kg | Lower than this compound at 1 mg/kg |
| Tumor Growth Inhibition | Comparable to Niclosamide | Comparable to this compound at a significantly lower dose |
This data underscores the improved oral bioavailability and in vivo potency of this compound.[1]
Experimental Protocols
The following methodologies represent typical protocols for assessing the in vivo potency of investigational compounds in patient-derived xenograft (PDX) models of colorectal cancer.
Patient-Derived Xenograft (PDX) Model Establishment and Drug Administration
-
Animal Model: Immunocompromised mice (e.g., NOD-SCID) are used to prevent rejection of the human tumor tissue. All animal procedures are conducted in accordance with institutional guidelines for animal care and use.
-
Tumor Implantation: Freshly obtained human colorectal tumor tissue from consenting patients is sterilely dissected into small fragments (approximately 2-3 mm³). These fragments are then surgically implanted subcutaneously into the flank of the anesthetized mice.
-
Tumor Growth Monitoring: Tumor growth is monitored regularly by measuring tumor dimensions with calipers. Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Randomization and Dosing: Once tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.
-
This compound: Administered orally (e.g., via gavage) at a dose of 1 mg/kg daily.
-
Niclosamide: Administered orally at a dose of 200 mg/kg daily.
-
Vehicle Control: The vehicle used to dissolve the compounds is administered to the control group.
-
-
Efficacy Evaluation: Tumor volumes and body weights are measured throughout the treatment period. The primary endpoint is typically tumor growth inhibition.
-
Pharmacokinetic Analysis: At specified time points after dosing, blood samples are collected to determine the plasma concentrations of the compounds using methods like liquid chromatography-mass spectrometry (LC-MS).
Mechanism of Action: Signaling Pathways
This compound and Niclosamide exert their anti-cancer effects by modulating distinct but interconnected signaling pathways.
This compound: A Potent Inhibitor of the Wnt/β-catenin Signaling Pathway
This compound, like its parent compound Niclosamide, is a potent inhibitor of the Wnt/β-catenin signaling pathway, which is aberrantly activated in a majority of colorectal cancers.[1][2] Inhibition of this pathway leads to decreased proliferation and survival of cancer cells.
Caption: Wnt/β-catenin signaling pathway and the inhibitory action of this compound/Niclosamide.
Niclosamide: A Multi-Targeting Agent with Potent STAT3 Inhibitory Activity
While also inhibiting Wnt signaling, Niclosamide is widely recognized as a potent inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[3][4][5][6] Constitutive activation of STAT3 is a hallmark of many cancers, promoting cell proliferation, survival, and angiogenesis.
Caption: STAT3 signaling pathway and the inhibitory action of Niclosamide.
Conclusion
References
- 1. Identification of this compound, a potent inhibitor of Wnt/β-catenin signaling and colorectal cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of this compound, a potent inhibitor of Wnt/β-catenin signaling and colorectal cancer growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. researchgate.net [researchgate.net]
- 5. Repurposing of niclosamide as a STAT3 inhibitor to enhance the anticancer effect of chemotherapeutic drugs in treating colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Niclosamide inhibition of STAT3 synergizes with erlotinib in human colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating Biomarkers for DK419 Target Engagement: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of biomarkers for assessing the target engagement of DK419, a potent inhibitor of the Wnt/β-catenin signaling pathway. This document outlines quantitative data, detailed experimental protocols, and visual representations of the underlying biological processes to facilitate informed decisions in preclinical and clinical research.
This compound is a small molecule inhibitor that has demonstrated significant anti-cancer activity by targeting the Wnt/β-catenin signaling pathway, a critical regulator of cell proliferation and differentiation that is often dysregulated in various cancers.[1] As a derivative of Niclosamide, this compound not only inhibits Wnt/β-catenin signaling but also influences cellular metabolism by increasing the oxygen consumption rate and inducing the phosphorylation of AMP-activated protein kinase (AMPK).[1][2] Effective evaluation of this compound's in-vivo activity relies on the robust measurement of biomarkers that confirm its engagement with the intended target. This guide compares this compound with other Wnt/β-catenin pathway inhibitors, providing a framework for selecting and validating appropriate biomarkers.
Quantitative Comparison of Wnt/β-catenin Pathway Inhibitors
The efficacy of this compound in inhibiting the Wnt/β-catenin pathway has been quantified and compared to its parent compound, Niclosamide, as well as other inhibitors targeting different nodes of the pathway. The following table summarizes key quantitative data for this compound and alternative Wnt/β-catenin inhibitors, including Porcupine and Tankyrase inhibitors.
| Compound Class | Compound | Biomarker/Assay | IC50 Value | Reference |
| Niclosamide Derivative | This compound | Wnt/β-catenin signaling (TOPFlash reporter assay) | 0.19 ± 0.08 µM | [1] |
| Proliferation of colorectal cancer cell lines | 0.07 - 0.36 µM | [1] | ||
| Niclosamide | Wnt/β-catenin signaling (TOPFlash reporter assay) | 0.45 ± 0.14 µM | [1] | |
| Proliferation of colorectal cancer cell lines | 0.11 - 2.39 µM | [1] | ||
| Porcupine Inhibitor | LGK974 | Wnt signaling (reporter assay) | 0.4 nM | |
| AXIN2 mRNA levels | 0.3 nM | [1] | ||
| Tankyrase Inhibitor | XAV939 | Tankyrase 1 | 11 nM | [3] |
| Tankyrase 2 | 4 nM | [3] | ||
| G007-LK | WNT/β-catenin signaling reporter assay | GI50 < 1 µM in 16% of cell lines | [4] |
Key Biomarkers for this compound Target Engagement
Several downstream components of the Wnt/β-catenin pathway serve as reliable biomarkers for assessing the target engagement of this compound. Treatment with this compound has been shown to reduce the protein levels of Axin2, β-catenin, c-Myc, Cyclin D1, and Survivin in colorectal cancer cell lines.[1]
-
β-catenin: As the central effector of the canonical Wnt pathway, the levels and subcellular localization of β-catenin are critical indicators of pathway activity. Inhibition by this compound leads to a decrease in total and nuclear β-catenin levels.
-
Axin2: A well-established transcriptional target of the Wnt/β-catenin pathway, Axin2 expression (both mRNA and protein) is a sensitive and dynamic biomarker of pathway inhibition.
-
c-Myc, Cyclin D1, and Survivin: These are key downstream target genes of the Wnt/β-catenin pathway that regulate cell proliferation and survival. Their expression levels are expected to decrease upon effective target engagement by this compound.
-
Phosphorylated AMPK (pAMPK): this compound has been shown to induce the phosphorylation of AMPK, providing a distinct biomarker that reflects its impact on cellular metabolism.[1]
Experimental Protocols
Accurate and reproducible measurement of these biomarkers is crucial. Below are detailed methodologies for key experiments.
Western Blotting for Protein Level Analysis (β-catenin, Axin2, pAMPK)
Objective: To quantify the changes in protein levels of target engagement biomarkers upon treatment with this compound or other inhibitors.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-β-catenin, anti-Axin2, anti-pAMPK, anti-AMPK, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Lysis: Treat cells with the desired concentrations of inhibitors for the specified time. Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST and add the chemiluminescent substrate.
-
Imaging: Capture the signal using an imaging system. Quantify band intensities using densitometry software and normalize to a loading control like β-actin.
Luciferase Reporter Assay for Wnt/β-catenin Signaling Activity
Objective: To measure the transcriptional activity of the Wnt/β-catenin pathway.
Materials:
-
HEK293T cells (or other suitable cell line)
-
TOPFlash/FOPFlash reporter plasmids (containing TCF/LEF binding sites driving luciferase expression)
-
Renilla luciferase plasmid (for normalization)
-
Transfection reagent
-
Dual-luciferase reporter assay system
-
Luminometer
Protocol:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate.
-
Transfection: Co-transfect the cells with TOPFlash (or FOPFlash as a negative control) and Renilla luciferase plasmids using a suitable transfection reagent.
-
Treatment: After 24 hours, treat the cells with Wnt3a conditioned media (to activate the pathway) and varying concentrations of the inhibitors.
-
Cell Lysis: After the desired incubation period (e.g., 18-24 hours), lyse the cells using the passive lysis buffer provided in the dual-luciferase reporter assay kit.
-
Luminescence Measurement: Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's protocol.
-
Data Analysis: Normalize the TOPFlash/FOPFlash activity to the Renilla luciferase activity. Calculate the fold change in reporter activity relative to the vehicle-treated control.
Immunofluorescence for β-catenin Localization
Objective: To visualize the subcellular localization of β-catenin.
Materials:
-
Cells grown on coverslips
-
Paraformaldehyde (PFA) for fixation
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 1% BSA in PBS)
-
Primary antibody (anti-β-catenin)
-
Fluorescently labeled secondary antibody
-
DAPI (for nuclear staining)
-
Mounting medium
-
Fluorescence microscope
Protocol:
-
Cell Culture and Treatment: Grow cells on coverslips and treat with inhibitors as required.
-
Fixation: Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize the cells with permeabilization buffer for 10 minutes.
-
Blocking: Wash with PBS and block with blocking solution for 30 minutes.
-
Primary Antibody Incubation: Incubate with the primary anti-β-catenin antibody for 1 hour at room temperature.
-
Secondary Antibody Incubation: Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour in the dark.
-
Nuclear Staining: Wash with PBS and counterstain the nuclei with DAPI for 5 minutes.
-
Mounting and Imaging: Wash with PBS, mount the coverslips onto microscope slides using mounting medium, and visualize using a fluorescence microscope.
Visualizing the Pathway and Workflows
To further clarify the biological context and experimental procedures, the following diagrams have been generated.
Caption: Wnt/β-catenin signaling pathway and points of intervention by various inhibitors.
Caption: Experimental workflow for the validation of this compound target engagement biomarkers.
References
- 1. Targeting Wnt-driven cancer through the inhibition of Porcupine by LGK974 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. stemcell.com [stemcell.com]
- 4. Identification of response signatures for tankyrase inhibitor treatment in tumor cell lines - PMC [pmc.ncbi.nlm.nih.gov]
DK419 and Chemotherapy: A Comparative Guide to a Novel Combination Strategy in Colorectal Cancer
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The emergence of targeted therapies has opened new avenues for enhancing the efficacy of standard chemotherapy in colorectal cancer (CRC). DK419, a potent inhibitor of the Wnt/β-catenin signaling pathway, represents a promising candidate for combination therapies. While direct experimental data on this compound in combination with chemotherapy is currently limited in publicly available literature, this guide provides a comparative analysis based on its parent compound, Niclosamide, and other Wnt pathway inhibitors. The evidence suggests a strong synergistic potential for this combination, aiming to overcome chemoresistance and improve therapeutic outcomes in CRC. This document summarizes preclinical data, details relevant experimental protocols, and visualizes the underlying biological pathways and workflows to inform further research and development.
Introduction to this compound
This compound is a derivative of the salicylanilide anthelmintic drug, Niclosamide. It has been identified as a powerful inhibitor of the Wnt/β-catenin signaling pathway, which is aberrantly activated in a majority of colorectal cancers, driving tumor initiation and progression. This compound exerts its anticancer effects by reducing the levels of key downstream targets of the Wnt pathway, such as β-catenin, c-Myc, and Cyclin D1.[1] Furthermore, it has been shown to modulate cellular metabolism by increasing the oxygen consumption rate and inducing the phosphorylation of AMP-activated protein kinase (AMPK).[1][2][3] These mechanisms of action provide a strong rationale for its investigation in combination with standard chemotherapy regimens for CRC, such as FOLFOX (5-Fluorouracil, Leucovorin, Oxaliplatin) and FOLFIRI (5-Fluorouracil, Leucovorin, Irinotecan).
Rationale for Combination Therapy
Standard chemotherapy agents, while effective in inducing DNA damage and apoptosis in cancer cells, can also trigger pro-survival signaling pathways, including the Wnt/β-catenin pathway. This activation can contribute to the development of chemoresistance and subsequent treatment failure. By co-administering a Wnt pathway inhibitor like this compound, it is hypothesized that these survival signals can be blocked, thereby sensitizing cancer cells to the cytotoxic effects of chemotherapy and potentially leading to a synergistic anti-tumor response.
Preclinical Data: A Comparative Analysis
Direct preclinical studies on this compound combined with chemotherapy are not yet widely published. Therefore, we present data from studies on its parent compound, Niclosamide, and another Wnt pathway inhibitor, RXC004, to illustrate the potential of this therapeutic strategy.
In Vitro Efficacy
Studies on Niclosamide have demonstrated its ability to enhance the cytotoxic effects of standard chemotherapy agents in CRC cell lines.
| Combination | Cell Line | Observed Effect | Supporting Evidence |
| Niclosamide + Oxaliplatin | CaCO2 (CRC) | Additive antiproliferative effect | Co-treatment resulted in a greater reduction in cell viability compared to either agent alone. |
| Niclosamide + FOLFIRI (5-FU + Irinotecan) | Patient-Derived Colon Cancer Stem Cells | Sensitization to chemotherapy | Niclosamide pre-treatment significantly enhanced the efficacy of FOLFIRI in reducing the viability of cancer stem cells. |
This table summarizes qualitative findings from available research. Specific quantitative synergy scores (e.g., Combination Index) are not consistently reported in the reviewed literature.
In Vivo Efficacy
Preclinical animal models provide further evidence for the enhanced anti-tumor activity of Wnt inhibitors when combined with chemotherapy.
| Wnt Inhibitor | Chemotherapy Regimen | Animal Model | Key Findings |
| Niclosamide | FOLFIRI | CRC Xenograft | Combination significantly delayed tumor relapse and reduced tumor volume compared to chemotherapy alone. |
| RXC004 | Triplet Chemotherapy (5-FU, Irinotecan, Oxaliplatin) | RSPO-fusion CRC Xenograft | Combination led to a significant increase in survival and a greater reduction in tumor volume compared to either treatment alone. |
| RXC004 | Doublet Chemotherapy (5-FU, Irinotecan) | RSPO-fusion CRC Xenograft | Combination resulted in increased survival and a significant decrease in tumor volume compared to either treatment alone. |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of these findings. Below are generalized protocols for key experiments cited in the context of evaluating Wnt inhibitor and chemotherapy combinations.
In Vitro Synergy Assessment
Objective: To determine the synergistic, additive, or antagonistic effect of this compound in combination with a chemotherapy agent on the proliferation of CRC cell lines.
Methodology:
-
Cell Culture: Human CRC cell lines (e.g., HCT116, SW480) are cultured in appropriate media and conditions.
-
Drug Preparation: this compound and the chemotherapeutic agent (e.g., 5-Fluorouracil, Oxaliplatin, or SN-38, the active metabolite of Irinotecan) are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: A dose-response matrix is designed where cells are treated with increasing concentrations of this compound alone, the chemotherapy agent alone, and the combination of both at various ratios.
-
Viability Assay: After a 72-hour incubation period, cell viability is assessed using an MTT or a CellTiter-Glo® Luminescent Cell Viability Assay.
-
Data Analysis: The dose-response curves for each agent and the combinations are generated. The results are analyzed using software such as CompuSyn to calculate the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
In Vivo Xenograft Efficacy Study
Objective: To evaluate the in vivo anti-tumor efficacy of this compound in combination with a standard chemotherapy regimen in a CRC xenograft mouse model.
Methodology:
-
Animal Model: Immunocompromised mice (e.g., NOD/SCID or athymic nude mice) are used.
-
Tumor Implantation: Human CRC cells or patient-derived tumor fragments are subcutaneously implanted into the flanks of the mice.
-
Tumor Growth Monitoring: Tumor volume is monitored regularly using caliper measurements (Volume = 0.5 x Length x Width²).
-
Treatment Groups: Once tumors reach a specified volume (e.g., 100-200 mm³), mice are randomized into treatment groups:
-
Vehicle control
-
This compound alone
-
Chemotherapy regimen alone (e.g., FOLFOX or FOLFIRI)
-
This compound in combination with the chemotherapy regimen
-
-
Drug Administration: this compound is administered (e.g., orally), and the chemotherapy is administered (e.g., intravenously) according to a predetermined schedule and dosage.
-
Efficacy Endpoints: The primary endpoints are tumor growth inhibition and overall survival. Body weight is monitored as an indicator of toxicity.
-
Pharmacodynamic Analysis: At the end of the study, tumors can be excised for analysis of target engagement (e.g., levels of β-catenin, pAMPK) by methods such as Western blotting or immunohistochemistry.
Visualizing the Mechanisms and Workflows
Signaling Pathway
The following diagram illustrates the canonical Wnt/β-catenin signaling pathway and highlights the intervention point of this compound. Chemotherapy-induced stress can lead to the activation of pro-survival pathways, which may intersect with Wnt signaling.
Caption: Wnt/β-catenin signaling pathway and the inhibitory action of this compound.
Experimental Workflow
The diagram below outlines a typical workflow for assessing the synergistic effects of this compound and chemotherapy in vitro.
Caption: In vitro workflow for assessing drug synergy.
Conclusion and Future Directions
The preclinical data for Niclosamide and other Wnt pathway inhibitors in combination with standard chemotherapy regimens strongly suggest a promising therapeutic strategy for colorectal cancer. The ability of these inhibitors to sensitize cancer cells to chemotherapy and overcome resistance mechanisms warrants further investigation.
Future research should focus on:
-
Conducting in vitro and in vivo studies to generate direct evidence of the synergistic effects of This compound in combination with FOLFOX and FOLFIRI.
-
Elucidating the precise molecular mechanisms underlying the observed synergy.
-
Identifying predictive biomarkers to select patients who are most likely to benefit from this combination therapy.
The continued exploration of this compound in this context holds the potential to introduce a novel and more effective treatment paradigm for colorectal cancer patients.
References
- 1. researchgate.net [researchgate.net]
- 2. Niclosamide induces miR-148a to inhibit PXR and sensitize colon cancer stem cells to chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Wnt Pathway Inhibitor RXC004 Blocks Tumor Growth and Reverses Immune Evasion in Wnt Ligand–dependent Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for DK419: A Guide for Laboratory Professionals
For researchers and scientists engaged in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of DK419, a potent inhibitor of Wnt/β-catenin signaling. Adherence to these protocols is critical due to the compound's hazardous properties.
Immediate Safety and Handling
Before beginning any disposal procedures, it is crucial to be familiar with the safety profile of this compound. Always consult the Safety Data Sheet (SDS) for the most comprehensive information.
Personal Protective Equipment (PPE): When handling this compound in solid or solution form, the following PPE is mandatory:
-
Eye Protection: Safety goggles with side-shields.
-
Hand Protection: Chemical-resistant protective gloves (e.g., nitrile).
-
Body Protection: Impervious clothing, such as a lab coat.
-
Respiratory Protection: A suitable respirator should be used when handling the powder form or if aerosols may be generated.
Handling Precautions:
-
Work in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid inhalation of dust or aerosols.
-
Prevent contact with skin and eyes.[1]
-
Do not eat, drink, or smoke in areas where this compound is handled or stored.[1]
-
Wash hands thoroughly after handling.[1]
Quantitative Data Summary
The following table summarizes key quantitative and qualitative data for this compound, essential for its safe management.[1]
| Property | Data |
| CAS Number | 2102672-22-8 |
| Molecular Formula | C₁₆H₈ClF₆N₃O |
| Molecular Weight | 407.7 g/mol |
| Hazard Classifications | Acute toxicity, Oral (Category 4) |
| Acute aquatic toxicity (Category 1) | |
| Chronic aquatic toxicity (Category 1) | |
| Hazard Statements | H302: Harmful if swallowed. |
| H410: Very toxic to aquatic life with long lasting effects. | |
| Storage Conditions | Powder: -20°C |
| In solvent: -80°C | |
| Keep container tightly sealed in a cool, well-ventilated area. | |
| Protect from direct sunlight and sources of ignition. | |
| Incompatible Materials | Strong acids/alkalis, strong oxidizing/reducing agents. |
Step-by-Step Disposal Protocol
Given that this compound is very toxic to aquatic life, it must not be disposed of down the drain.[1] The primary method of disposal is through a licensed hazardous waste management company.
Step 1: Waste Segregation and Collection
-
Solid Waste: Collect unused this compound powder, contaminated PPE (gloves, weigh boats, etc.), and any absorbent materials used for spills in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Collect solutions containing this compound in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless permitted by your institution's Environmental Health and Safety (EHS) office.
-
Sharps: Any needles or syringes used to handle this compound solutions must be disposed of in a designated sharps container for hazardous chemical waste.
Step 2: Labeling of Waste Containers
-
All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name "this compound".
-
Include the approximate concentration and quantity of the waste.
-
Follow any additional labeling requirements mandated by your institution or local regulations.
Step 3: On-site Storage of Waste
-
Store waste containers in a designated satellite accumulation area that is secure and away from general laboratory traffic.
-
Ensure containers are sealed to prevent leaks or evaporation.
-
Store away from incompatible materials as listed in the table above.
Step 4: Arranging for Disposal
-
Contact your institution's EHS office to schedule a pickup for the hazardous waste.
-
Do not attempt to transport hazardous waste off-site yourself.
-
The EHS office will ensure that the waste is transported and disposed of in compliance with all federal, state, and local regulations at an approved waste disposal plant.[1]
Spill Management
In the event of a spill, follow these procedures immediately:
-
Evacuate and Secure: Alert others in the area and restrict access to the spill site.
-
Don PPE: Wear the appropriate PPE as described in Section 1.
-
Containment:
-
For solid spills: Gently cover the spill with an absorbent material (such as diatomite or a universal binder) to avoid raising dust.
-
For liquid spills: Cover with a suitable absorbent material.
-
-
Cleanup: Carefully collect the absorbed material using non-sparking tools and place it into a labeled hazardous waste container.
-
Decontamination: Clean the spill area with alcohol or a suitable laboratory decontaminant.[1] Place all cleaning materials into the hazardous waste container.
-
Reporting: Report the spill to your laboratory supervisor and EHS office.
Experimental Workflow and Disposal Pathway
The following diagram illustrates the logical workflow for handling and disposing of this compound in a laboratory setting.
References
Essential Safety and Handling Protocols for DK419
IMMEDIATE ACTION REQUIRED: The following information outlines critical safety procedures for the handling and disposal of the novel compound DK419. Adherence to these protocols is mandatory to ensure personnel safety and regulatory compliance.
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals working with this compound, a novel kinase inhibitor. Given that the full toxicological profile of this compound is not yet known, it must be handled as a particularly hazardous substance.[1][2] The following procedures are based on established best practices for handling potent, unknown research compounds.[3][4]
Personal Protective Equipment (PPE)
All personnel must wear the following PPE when handling this compound. This is the minimum requirement, and a risk assessment may necessitate additional protection.[5]
| PPE Component | Specification | Rationale |
| Hand Protection | Double-gloving with nitrile or neoprene gloves.[3] | Provides a barrier against skin contact. Double-gloving offers additional protection in case of a breach in the outer glove. |
| Eye and Face Protection | ANSI Z87.1-compliant safety goggles and a face shield.[4][5] | Protects against splashes, aerosols, and airborne particles. A face shield offers a broader range of protection for the entire face. |
| Body Protection | A fully fastened laboratory coat. A fire-resistant coat is recommended if flammable solvents are in use.[3][6] | Protects skin and personal clothing from contamination. |
| Respiratory Protection | An N95 or higher-rated respirator.[3] | Essential for preventing the inhalation of fine particles, especially when handling the powdered form of this compound outside of a certified chemical fume hood. |
| Foot Protection | Closed-toe shoes.[6] | Prevents injuries from dropped objects or spills. |
Experimental Protocols
Strict adherence to the following protocols is crucial for both safety and the integrity of your research.
2.1 Weighing and Solution Preparation of this compound
-
Preparation: Before beginning, ensure all required PPE is correctly donned. Verify that the chemical fume hood or balance enclosure is functioning correctly.[3]
-
Weighing: All weighing operations must be performed within a certified chemical fume hood or a powder-coated balance enclosure to minimize aerosol generation.[3] Use a dedicated spatula and weighing paper.[3] Immediately close the primary container after dispensing the compound.[3]
-
Solubilization: Slowly add the solvent to the weighed this compound to prevent splashing.[3] If needed, use a vortex mixer or sonicator with a securely capped container to aid dissolution.[3]
-
Labeling: Clearly label the resulting solution with the compound ID (this compound), concentration, solvent, and the date of preparation.[3]
2.2 Storage of this compound
-
Store this compound in a clearly labeled, tightly sealed container.[3]
-
Keep the container in a designated, ventilated, and access-controlled storage area.[3]
-
If the compound is light-sensitive or hygroscopic, use an amber vial and store it within a desiccator.[3]
-
Given its unknown hazard profile, store it away from incompatible materials.[4]
Disposal Plan
All materials contaminated with this compound are considered hazardous waste.
-
Solid Waste: Dispose of all contaminated solid materials, such as gloves, pipette tips, and weighing paper, in a designated hazardous waste container.[3]
-
Liquid Waste: Collect all liquid waste containing this compound in a labeled, sealed hazardous waste bottle.[3]
-
Follow all institutional and local regulations for hazardous waste disposal.[3]
Emergency Procedures
In the event of an emergency, follow these procedures.
| Emergency Situation | Immediate Action |
| Spill | Evacuate the immediate area and alert colleagues and the laboratory supervisor. For a small, manageable spill and if you are trained, use an appropriate spill kit while wearing full PPE. For large spills, evacuate the laboratory and contact the institutional safety office.[3] |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[3] |
| Skin Contact | Immediately remove contaminated clothing and flush the affected skin with water for at least 15 minutes. Seek medical attention.[4] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3] |
Workflow and Safety Logic
The following diagram illustrates the logical workflow for safely handling this compound.
This comprehensive guide is intended to provide a robust framework for the safe handling of this compound. Continuous vigilance and adherence to these protocols are paramount for ensuring a safe laboratory environment.
References
- 1. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 2. Newly Synthesized Chemical Hazard Information | Office of Clinical and Research Safety [vumc.org]
- 3. benchchem.com [benchchem.com]
- 4. twu.edu [twu.edu]
- 5. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 6. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
